molecular formula C13H12O4S2 B177063 Bis(phenylsulfonyl)methane CAS No. 3406-02-8

Bis(phenylsulfonyl)methane

Cat. No.: B177063
CAS No.: 3406-02-8
M. Wt: 296.4 g/mol
InChI Key: QCHNSJNRFSOCLJ-UHFFFAOYSA-N
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Description

Bis(phenylsulfonyl)methane, also known as this compound, is a useful research compound. Its molecular formula is C13H12O4S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47076. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonylmethylsulfonylbenzene
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InChI

InChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCHNSJNRFSOCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10187659
Record name (Methylenebis(sulphonyl))bisbenzene
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Molecular Weight

296.4 g/mol
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CAS No.

3406-02-8
Record name Bis(phenylsulfonyl)methane
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Record name (Methylenebis(sulphonyl))bisbenzene
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Record name (Methylenebis(sulphonyl))bisbenzene
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Record name [methylenebis(sulphonyl)]bisbenzene
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Foundational & Exploratory

The Julia Olefination: A Comprehensive Technical Guide to its History, Development, and Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Julia olefination stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-carbon double bonds. Since its inception, this reaction has undergone significant evolution, branching into several variants that offer improved efficiency, stereoselectivity, and operational simplicity. This technical guide provides an in-depth exploration of the history, mechanism, and practical applications of the Julia olefination, with a focus on the key experimental details and quantitative data essential for researchers in the field.

A Historical Perspective: From a Two-Step Protocol to a One-Pot Transformation

The journey of the Julia olefination began in 1973 when Marc Julia and Jean-Marc Paris reported a novel method for alkene synthesis.[1][2] This classical procedure, now known as the Julia-Lythgoe olefination , involves a two-step sequence: the addition of a metallated phenyl sulfone to an aldehyde or ketone, followed by reductive elimination of the resulting β-alkoxy sulfone intermediate to yield the alkene.[2][3]

A significant breakthrough came with the development of the modified Julia olefination , which streamlined the process into a one-pot reaction. This advancement was pioneered by replacing the phenyl sulfone with a heteroaromatic sulfone, most notably a benzothiazol-2-yl (BT) sulfone.[2] This modification obviated the need for a separate reduction step, making the reaction more efficient and scalable.

Further refinement led to the Julia-Kocienski olefination , which employs sulfones bearing different heteroaryl groups, such as 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT). These modifications offered enhanced stereoselectivity, particularly for the formation of (E)-alkenes, and a broader substrate scope.[2]

The Core Chemistry: Mechanisms of Olefin Formation

The distinct variants of the Julia olefination proceed through different mechanistic pathways, which dictates their stereochemical outcomes and operational conditions.

The Julia-Lythgoe Olefination: A Radical-Mediated Elimination

The classical Julia-Lythgoe olefination is characterized by a multi-step process that culminates in a reductive elimination. The high (E)-selectivity of this reaction is a key feature, arising from the equilibration of radical intermediates.[3]

Julia_Lythgoe_Mechanism cluster_step1 Step 1: Addition cluster_step2 Step 2: Acylation cluster_step3 Step 3: Reductive Elimination R1SO2CH2R2 Phenyl Alkyl Sulfone Carbanion Sulfonyl Carbanion R1SO2CH2R2->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->R1SO2CH2R2 Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide Nucleophilic Addition Carbonyl Aldehyde/Ketone (R3COR4) Carbonyl->Alkoxide AcyloxySulfone β-Acyloxy Sulfone Alkoxide->AcyloxySulfone AcylatingAgent Acylating Agent (e.g., Ac2O) AcylatingAgent->Alkoxide RadicalIntermediate Vinyl Radical Intermediate AcyloxySulfone->RadicalIntermediate ReducingAgent Reducing Agent (e.g., Na/Hg) ReducingAgent->AcyloxySulfone Alkene (E)-Alkene RadicalIntermediate->Alkene Equilibration & Protonation

Figure 1: Mechanism of the Julia-Lythgoe Olefination.
The Julia-Kocienski Olefination: A Concerted Elimination Pathway

The modified Julia-Kocienski olefination follows a more streamlined, one-pot procedure. The key to this efficiency lies in the nature of the heteroaryl sulfone, which facilitates a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and a heteroaryl oxide. The stereochemical outcome is largely determined by the initial addition step.

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition cluster_step3 Step 3: Smiles Rearrangement & Elimination HetArSO2CH2R1 Heteroaryl Alkyl Sulfone (e.g., PT-Sulfone) Carbanion Sulfonyl Carbanion HetArSO2CH2R1->Carbanion Base Base (e.g., KHMDS) Base->HetArSO2CH2R1 Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide Carbonyl Aldehyde/Ketone (R2COR3) Carbonyl->Alkoxide Intermediate Intermediate Alkoxide->Intermediate Smiles Rearrangement Alkene Alkene Intermediate->Alkene Elimination of SO2 and HetArO- Julia_Lythgoe_Workflow start Start step1 Dissolve phenyl alkyl sulfone in anhydrous THF at -78 °C start->step1 step2 Add n-BuLi dropwise and stir to form the carbanion step1->step2 step3 Add aldehyde or ketone dropwise and stir at -78 °C step2->step3 step4 Add acylating agent (e.g., Ac2O) and allow to warm to room temperature step3->step4 step5 Add sodium amalgam (Na/Hg) and stir step4->step5 step6 Quench with water and extract with an organic solvent step5->step6 step7 Purify the crude product by column chromatography step6->step7 end End step7->end Julia_Kocienski_Workflow start Start step1 Dissolve heteroaryl alkyl sulfone and aldehyde/ketone in anhydrous THF at -78 °C start->step1 step2 Add a strong base (e.g., KHMDS) dropwise and stir step1->step2 step3 Allow the reaction mixture to slowly warm to room temperature and stir overnight step2->step3 step4 Quench the reaction with saturated aqueous ammonium (B1175870) chloride step3->step4 step5 Extract with an organic solvent step4->step5 step6 Purify the crude product by column chromatography step5->step6 end End step6->end

References

The Original Synthesis of Bis(phenylsulfonyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the original synthesis of bis(phenylsulfonyl)methane, a key building block in organic synthesis. The methodology outlined is based on the seminal work of R. L. Shriner, H. C. Struck, and W. J. Jorison, first reported in 1930. This document presents a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

Core Synthesis and Mechanism

The original synthesis of this compound involves a two-step process commencing with the reaction of sodium benzenesulfinate (B1229208) with methylene (B1212753) iodide to form the intermediate, bis(phenylsulfinyl)methane. This intermediate is subsequently oxidized to yield the final product, this compound.

The initial reaction is a nucleophilic substitution where the sulfinate anion displaces the iodide ions from methylene iodide. The subsequent oxidation step converts the sulfinyl groups to sulfonyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative data from the original synthesis.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Yield (%)
Sodium BenzenesulfinateC₆H₅SO₂Na164.160.12220.0-
Methylene IodideCH₂I₂267.840.06116.4-
Bis(phenylsulfinyl)methaneC₁₃H₁₂O₂S₂264.37-11.068
This compoundC₁₃H₁₂O₄S₂296.37--High

Note: The original publication describes the oxidation of the intermediate as producing a nearly quantitative yield.

Experimental Protocols

Synthesis of Bis(phenylsulfinyl)methane

This procedure details the preparation of the intermediate compound.

Materials:

  • Sodium benzenesulfinate (20.0 g, 0.122 mol)

  • Methylene iodide (16.4 g, 0.061 mol)

  • Absolute alcohol (100 cc)

Procedure:

  • A solution of 20.0 g (0.122 mol) of sodium benzenesulfinate in 100 cc of hot absolute alcohol is prepared in a 200-cc round-bottom flask fitted with a reflux condenser.

  • To this solution, 16.4 g (0.061 mol) of methylene iodide is added.

  • The mixture is refluxed for two hours. During this period, sodium iodide precipitates from the solution.

  • After the reflux period, the hot solution is filtered to remove the precipitated sodium iodide.

  • The filtrate is cooled, and the crude bis(phenylsulfinyl)methane crystallizes out.

  • The crude product is collected by filtration.

  • Recrystallization from alcohol yields 11.0 g (68%) of pure bis(phenylsulfinyl)methane as colorless plates with a melting point of 129-130 °C.

Synthesis of this compound

This procedure outlines the oxidation of the intermediate to the final product.

Materials:

  • Bis(phenylsulfinyl)methane (1 part)

  • Glacial acetic acid (10 parts)

  • 30% Hydrogen peroxide

Procedure:

  • One part of bis(phenylsulfinyl)methane is dissolved in ten parts of warm glacial acetic acid.

  • An excess of 30% hydrogen peroxide is added to the solution.

  • The mixture is allowed to stand, during which time the this compound crystallizes out.

  • The crystals are collected by filtration.

  • Recrystallization from a large volume of hot water yields the pure product as long, colorless needles with a melting point of 159-160 °C.

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound.

G cluster_reactants1 Step 1: Synthesis of Bis(phenylsulfinyl)methane cluster_intermediate cluster_oxidation Step 2: Oxidation cluster_product NaSO2Ph Sodium Benzenesulfinate Intermediate Bis(phenylsulfinyl)methane NaSO2Ph->Intermediate Reflux in Alcohol CH2I2 Methylene Iodide CH2I2->Intermediate Product This compound Intermediate->Product Glacial Acetic Acid H2O2 Hydrogen Peroxide H2O2->Product

Dawn of a Cornerstone: Early Studies on the Reactivity of Bis(sulfonyl)methanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bis(sulfonyl)methane functional group, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history dating back to the late 19th century. Early investigations into the synthesis and reactivity of these compounds laid the essential groundwork for their later application as key structural motifs in pharmaceuticals and as versatile synthetic intermediates. This technical guide delves into the foundational studies that first elucidated the chemical nature of bis(sulfonyl)methanes, providing detailed experimental protocols from the era, quantitative data, and visualizations of the core chemical transformations.

I. Foundational Synthesis: The Genesis of Dialkyl Disulfones

One of the earliest and most well-documented syntheses in this area is the preparation of sulfonal (acetone diethyl sulfone), a closely related analogue of a simple bis(sulfonyl)methane, by Eugen Baumann and Alfred Kast in 1888. Their work, published in Berichte der deutschen chemischen Gesellschaft, not only introduced a new class of organosulfur compounds but also led to the discovery of their hypnotic properties, marking a significant milestone in medicinal chemistry. The synthesis proceeded in two main stages: the formation of a dithioacetal followed by its oxidation.

Experimental Protocol: Synthesis of Acetone (B3395972) Diethyl Sulfone (Sulfonal)

Materials:

  • Acetone

  • Ethanethiol (ethyl mercaptan)

  • Dry hydrogen chloride gas

  • Potassium permanganate (B83412)

  • Glacial acetic acid

  • Water

Methodology:

Part 1: Formation of 2,2-Bis(ethylthio)propane (Acetone Diethylmercaptal)

  • Anhydrous acetone was treated with two equivalents of ethanethiol.

  • A stream of dry hydrogen chloride gas was passed through the reaction mixture. The reaction is noted to be exothermic, and cooling was applied to manage the temperature.

  • The resulting dithioacetal, 2,2-bis(ethylthio)propane, was separated from the reaction mixture.

Part 2: Oxidation to Acetone Diethyl Sulfone (Sulfonal)

  • The purified 2,2-bis(ethylthio)propane was dissolved in glacial acetic acid.

  • A solution of potassium permanganate in water was added portion-wise to the stirred solution.

  • The progress of the oxidation was monitored, and the addition of potassium permanganate was continued until the reaction was complete.

  • The final product, acetone diethyl sulfone, was then isolated and purified.

This foundational method of synthesizing a sulfone through the oxidation of a thioether remains a fundamental transformation in organosulfur chemistry today.

II. Early Insights into the Reactivity of the Methylene (B1212753) Bridge

The acidic nature of the protons on the methylene carbon situated between two electron-withdrawing sulfonyl groups is a hallmark of bis(sulfonyl)methane reactivity. While detailed studies on the full scope of this reactivity emerged later, early 20th-century research provided the first glimpses into the synthetic potential of this active methylene group. Key reactions explored included alkylation and condensation with carbonyl compounds.

Experimental Protocol: Alkylation of a Bis(sulfonyl)methane (Generalized from early 20th-century methods)

Materials:

  • Bis(ethylsulfonyl)methane

  • Sodium ethoxide (or a similar strong base)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous ethanol (B145695)

Methodology:

  • Bis(ethylsulfonyl)methane was dissolved in anhydrous ethanol.

  • A solution of sodium ethoxide in anhydrous ethanol was added dropwise to the bis(sulfonyl)methane solution to form the corresponding carbanion.

  • The alkyl halide was then added to the reaction mixture, which was subsequently heated under reflux for several hours.

  • After cooling, the reaction mixture was poured into water, and the alkylated product was extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extract was washed, dried, and the solvent was evaporated to yield the crude alkylated bis(sulfonyl)methane, which was then purified by recrystallization.

Experimental Protocol: Condensation with an Aldehyde (Generalized from early 20th-century methods)

Materials:

  • Bis(phenylsulfonyl)methane

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine (B6355638) (as a basic catalyst)

  • Ethanol

Methodology:

  • This compound and the aromatic aldehyde were dissolved in ethanol.

  • A catalytic amount of piperidine was added to the solution.

  • The reaction mixture was heated under reflux for an extended period.

  • Upon cooling, the condensation product often precipitated from the solution and was collected by filtration.

  • The crude product was then washed with cold ethanol and recrystallized to purity.

III. Quantitative Data from Early Studies

The characterization techniques available in the late 19th and early 20th centuries were limited primarily to melting point determination, boiling point, and elemental analysis. The following table summarizes typical quantitative data that would have been reported for simple bis(sulfonyl)methanes and their derivatives.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
Bis(methylsulfonyl)methaneC₃H₈O₄S₂148-150-
Bis(ethylsulfonyl)methaneC₅H₁₂O₄S₂103-104-
Acetone Diethyl Sulfone (Sulfonal)C₇H₁₆O₄S₂125-126309

IV. Visualizing Early Synthetic Pathways

The logical flow of these early synthetic and reactivity studies can be visualized using diagrams.

Synthesis_of_Sulfonal Acetone Acetone Dithioacetal 2,2-Bis(ethylthio)propane Acetone->Dithioacetal Ethanethiol Ethanethiol Ethanethiol->Dithioacetal Sulfonal Sulfonal (Acetone Diethyl Sulfone) Dithioacetal->Sulfonal Oxidation KMnO4 KMnO4 Reactivity_of_Bis_sulfonyl_methane BSM Bis(sulfonyl)methane (R-SO2-CH2-SO2-R) Carbanion Carbanion Intermediate BSM->Carbanion Base CondensationProduct Condensation Product (R-SO2-C(=CHR'')-SO2-R) BSM->CondensationProduct Base, Aldehyde AlkylatedProduct Alkylated Product (R-SO2-CHR'-SO2-R) Carbanion->AlkylatedProduct AlkylHalide Alkyl Halide (R'-X) AlkylHalide->AlkylatedProduct Aldehyde Aldehyde (R''-CHO)

An In-depth Technical Guide to the Core Chemical Properties of Bis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylsulfonyl)methane, also known as methylenebis(phenyl sulfone), is a crystalline organic compound that has garnered significant interest in synthetic organic chemistry. Its utility primarily stems from the acidic nature of its methylene (B1212753) protons, which are flanked by two strongly electron-withdrawing phenylsulfonyl groups. This structural feature facilitates the formation of a stable carbanion, rendering it a valuable reagent in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its fundamental chemical properties, including quantitative data, experimental protocols, and key structural and reactive characteristics.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its key characteristics.

PropertyValueSource
IUPAC Name benzenesulfonylmethylsulfonylbenzene[1]
Synonyms Methylenebis(phenyl sulfone), Di(phenylsulfonyl)methane[2][3]
CAS Number 3406-02-8[1][4]
Molecular Formula C₁₃H₁₂O₄S₂[1][4]
Molecular Weight 296.36 g/mol [2][4]
Appearance White crystalline powder[2][3]
Melting Point 119-121 °C[2][3]
Boiling Point 407.96°C (rough estimate)[2][3]
Solubility Soluble in methanol.[2][3]
pKa The pKa of the methylene protons is notably low for a carbon acid, a direct consequence of the stabilizing effect of the two adjacent sulfonyl groups. While a precise experimental value in a specific solvent is not consistently reported across general chemical databases, its acidity is sufficient to allow for deprotonation by common bases. The acidity of α-fluorothis compound has been studied, indicating the significant acidity of this class of compounds[5]. The acidity of methane (B114726) derivatives with electron-withdrawing groups has been a subject of study, and this compound is a key example[6].
InChI Key QCHNSJNRFSOCLJ-UHFFFAOYSA-N[1][4]
SMILES C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is characterized by a distinctive singlet for the methylene protons (CH₂) and multiplets for the aromatic protons of the two phenyl rings.[1][7]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1][4] Aromatic C-H and C=C stretching bands are also present.

  • Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[1][8]

Reactivity and Applications

The chemistry of this compound is dominated by the acidity of the methylene bridge.

  • C-H Acidity: The two phenylsulfonyl groups are powerful electron-withdrawing groups, which significantly stabilize the conjugate base formed upon deprotonation of the central methylene group. This makes the methylene protons acidic enough to be removed by a variety of bases, such as alkoxides or hydrides.

  • Nucleophilic Reactions: The resulting carbanion is a soft nucleophile and can participate in a range of reactions, including alkylations, acylations, and Michael additions.[5]

  • Synthesis of Olefins: this compound can be used as a mediator in the synthesis of olefins through processes involving halogen elimination and double bond migration.[9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions.

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of the corresponding thioacetal.

Reaction: The oxidation of bis(phenylthio)methane (B1346630) with an oxidizing agent such as hydrogen peroxide in glacial acetic acid.

Materials:

  • Bis(phenylthio)methane

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve bis(phenylthio)methane in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a solvent system like ethyl acetate/hexane.[10] The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cautiously quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.

Determination of pKa via NMR Spectroscopy

The pKa of an acidic compound can be determined by monitoring the change in chemical shift of a specific proton as a function of pH.[11][12]

Principle: The observed chemical shift of the methylene protons of this compound is a weighted average of the chemical shifts of the protonated and deprotonated forms. By titrating a solution of the compound with a base and recording the NMR spectrum at various pH points, a titration curve can be generated by plotting chemical shift versus pH. The inflection point of this sigmoid curve corresponds to the pKa.

Materials:

  • This compound

  • A suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent)

  • A stock solution of a strong base (e.g., NaOD in D₂O)

  • NMR tubes

  • pH meter or pH indicator solutions calibrated for the solvent system

Procedure:

  • Sample Preparation: Prepare a series of NMR tubes each containing a known concentration of this compound in the chosen deuterated solvent.

  • pH Adjustment: Add varying, known amounts of the base solution to each NMR tube to create a range of pH values spanning the expected pKa.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.

  • Data Analysis: Identify the chemical shift of the methylene protons in each spectrum.

  • Titration Curve: Plot the chemical shift of the methylene protons as a function of the measured pH.

  • pKa Determination: Fit the data to a sigmoid curve. The pH at the inflection point of the curve is the pKa of this compound in that specific solvent system.[13]

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[14]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Materials:

  • This compound

  • The solvent of interest (e.g., water, ethanol, dichloromethane)

  • A temperature-controlled shaker or agitator

  • Centrifuge and/or filtration apparatus (e.g., syringe filters)

  • An analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential.

  • Equilibration: Place the container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation followed by careful decantation or by filtration through a fine-porosity filter.

  • Analysis: Accurately dilute a known volume of the saturated solution and determine the concentration of this compound using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.

Visualizations

The following diagrams illustrate the structure and relevant workflows for this compound.

Chemical_Structure Chemical Structure of this compound cluster_phenyl1 cluster_phenyl2 p1_c1 C p1_c2 C p1_c1->p1_c2 S1 S p1_c1->S1 p1_c3 C p1_c2->p1_c3 p1_c4 C p1_c3->p1_c4 p1_c5 C p1_c4->p1_c5 p1_c6 C p1_c5->p1_c6 p1_c6->p1_c1 p2_c1 C p2_c2 C p2_c1->p2_c2 p2_c3 C p2_c2->p2_c3 p2_c4 C p2_c3->p2_c4 p2_c5 C p2_c4->p2_c5 p2_c6 C p2_c5->p2_c6 p2_c6->p2_c1 O1 O S1->O1 O2 O S1->O2 CH2 CH₂ S1->CH2 S2 S CH2->S2 S2->p2_c1 O3 O S2->O3 O4 O S2->O4

Caption: Molecular structure of this compound.

Synthesis_Workflow Synthesis and Purification Workflow start Start: Bis(phenylthio)methane dissolution Dissolve in CH₂Cl₂ / Acetic Acid start->dissolution oxidation Add H₂O₂ (Oxidation) dissolution->oxidation monitoring Monitor via TLC oxidation->monitoring workup Quench with NaHCO₃ and Extract monitoring->workup Reaction Complete purification Dry, Concentrate, and Recrystallize workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Acidity_Concept Structural Basis of Acidity structure This compound (PhSO₂-CH₂-SO₂Ph) ewg Two Phenylsulfonyl (PhSO₂) Groups structure->ewg contains methylene Central Methylene (CH₂) Protons structure->methylene contains ewg->methylene flank carbanion Formation of a Stable Resonance-Delocalized Carbanion ewg->carbanion stabilize by -I and -R effects deprotonation Deprotonation by Base methylene->deprotonation undergoes deprotonation->carbanion leads to acidity High Acidity of Methylene Protons carbanion->acidity results in

Caption: Relationship between structure and acidity in this compound.

References

Spectroscopic Characterization of Bis(phenylsulfonyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)methane is a key organic compound with applications in synthesis and materials science.[1][2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols are provided for each technique to facilitate the replication and validation of these findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₂O₄S₂, consists of a central methylene (B1212753) group flanked by two phenylsulfonyl groups.[4][5][6] This structure imparts specific chemical properties, including its use as a precursor in various chemical reactions and as a functional additive in materials such as batteries.[2][3]

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name benzenesulfonylmethylsulfonylbenzene[4]
CAS Number 3406-02-8[4][5][6]
Molecular Formula C₁₃H₁₂O₄S₂[4][5][6]
Molecular Weight 296.36 g/mol [5]
Appearance Solid[7]
Melting Point 119-121 °C[8]

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search resultsPhenyl protons
Data not explicitly found in search resultsMethylene protons (CH₂)

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Specific peak assignments not explicitly found in search resultsAromatic carbons, Methylene carbon

Note: While general references to ¹H and ¹³C NMR spectra exist, specific, detailed peak assignments with chemical shifts and coupling constants were not available in the provided search results. The tables are structured to present such data clearly when available.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl (SO₂) and aromatic groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1300-1350 & ~1140-1160StrongAsymmetric and symmetric SO₂ stretching
~3000-3100MediumAromatic C-H stretching
~1450-1600Medium to WeakAromatic C=C stretching
~2900-3000WeakMethylene C-H stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
296Molecular ion [M]⁺
Specific fragmentation data not explicitly found in search resultsFragment ions

Note: The molecular ion peak at m/z 296 corresponds to the molecular weight of this compound.[5]

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state.

Table 6: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic[4]
Space Group P 1 21/n 1[4]
a (Å) 5.824[4]
b (Å) 23.038[4]
c (Å) 10.589[4]
α (°) 90[4]
β (°) 103.59[4]
γ (°) 90[4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthesis involves the oxidation of the corresponding bis(phenylthio)methane (B1346630).

Materials:

  • Bis(phenylthio)methane

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to obtain a stable and strong signal.

  • The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

X-ray Crystallography

Crystal Growth:

  • Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.

  • The crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).

Data Collection:

  • Mount a selected single crystal on a goniometer head.

  • Place the goniometer on the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

  • Irradiate the crystal with a monochromatic X-ray beam.

  • Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots on a detector.

Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the characterization of this compound.

experimental_workflow synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray characterization Full Spectroscopic Characterization nmr->characterization ir->characterization ms->characterization xray->characterization

Caption: Experimental workflow for the synthesis and characterization.

logical_relationship structure Molecular Structure of this compound nmr_data ¹H & ¹³C NMR Data (Connectivity) structure->nmr_data provides ir_data IR Data (Functional Groups) structure->ir_data provides ms_data MS Data (Molecular Weight) structure->ms_data provides xray_data X-ray Data (3D Arrangement) structure->xray_data provides

Caption: Relationship between structure and spectroscopic data.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Bis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for Bis(phenylsulfonyl)methane. Due to the limited availability of complete, publicly accessible datasets, the following tables of 1H and 13C NMR data are based on predicted values derived from established chemical shift principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the two phenyl rings and the methylene (B1212753) protons situated between the two sulfonyl groups.

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted) Integration
Methylene (CH2)~ 4.5 - 5.0Singlet (s)N/A2H
Aromatic (ortho-H)~ 7.9 - 8.1Doublet (d)~ 7-84H
Aromatic (meta-H)~ 7.5 - 7.7Triplet (t)~ 7-84H
Aromatic (para-H)~ 7.6 - 7.8Triplet (t)~ 7-82H

13C NMR Spectral Data

The 13C NMR spectrum of this compound will exhibit signals corresponding to the methylene carbon and the distinct carbons of the phenyl rings.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
Methylene (CH2)~ 60 - 70
Aromatic (ipso-C)~ 138 - 142
Aromatic (ortho-C)~ 128 - 130
Aromatic (meta-C)~ 129 - 131
Aromatic (para-C)~ 133 - 135

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of 1H and 13C NMR data for a solid organic compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of dry this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm centered around 6-8 ppm is a good starting point.

    • Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent effects are being studied.

  • 13C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is standard for organic compounds.

3. Data Processing:

  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CHCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

Chemical_Structure cluster_molecule This compound C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 CM CH2 S2 S CM->S2 S1->CM O1a O S1->O1a O1b O S1->O1b S2->C7 O2a O S2->O2a O2b O S2->O2b

Caption: Chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer H1_Acquire Acquire 1H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire 13C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Analyze Integration & Peak Picking Reference->Analyze Data_Tables Generate Data Tables Analyze->Data_Tables Structure_Confirm Confirm Structure Data_Tables->Structure_Confirm

Caption: Experimental workflow for NMR analysis.

Crystal Structure of Bis(phenylsulfonyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Bis(phenylsulfonyl)methane, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for the analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD) and a publication by Glidewell, C., Lightfoot, P., and Patterson, I. L. J. in Acta Crystallographica Section C (1995).[1]

ParameterValue
Chemical FormulaC₁₃H₁₂O₄S₂
Molecular Weight296.36 g/mol
Crystal SystemMonoclinic
Space GroupP 1 2₁/n 1
a5.824 Å
b23.038 Å
c10.589 Å
α90°
β103.59°
γ90°

Selected Bond Lengths and Angles

Detailed bond lengths and angles for this compound are contained within the primary crystallographic publication. While access to the full text of this specific study was not available, typical bond lengths for related sulfonyl compounds are provided for reference.

BondTypical Length (Å)AngleTypical Angle (°)
S-O1.43 - 1.45O-S-O117 - 120
S-C (phenyl)1.75 - 1.77C-S-C104 - 108
S-C (methylene)1.77 - 1.80
C-C (aromatic)1.37 - 1.40
C-H0.95 - 1.00

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a series of precise experimental steps. The following protocol outlines a typical workflow for single-crystal X-ray diffraction analysis.

Crystal Growth and Selection

High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

Crystal Mounting

The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the crystal can be precisely oriented in the X-ray beam.

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Data Processing

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Workflow and Visualization

The logical flow of the experimental and computational steps involved in crystal structure analysis is visualized in the following diagram.

CrystalStructureAnalysis cluster_experimental Experimental Workflow cluster_computational Computational Workflow CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure & Validation StructureRefinement->FinalStructure

Experimental and computational workflow for crystal structure analysis.

References

The Acidity and pKa of Bis(sulfonyl)methanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of bis(sulfonyl)methanes, a class of organic compounds characterized by a methylene (B1212753) group flanked by two sulfonyl groups (-SO₂-). Their unique structural feature renders the methylene protons remarkably acidic, making them valuable reagents and building blocks in organic synthesis and medicinal chemistry. This guide delves into the factors governing their acidity, presents available pKa data, details experimental protocols for their determination, and illustrates the key relationships influencing their acidic properties.

Core Concepts: Understanding the Acidity of Bis(sulfonyl)methanes

The pronounced acidity of the C-H bonds in bis(sulfonyl)methanes is a direct consequence of the powerful electron-withdrawing nature of the two adjacent sulfonyl groups. Upon deprotonation, the resulting carbanion is significantly stabilized through the delocalization of the negative charge onto the four oxygen atoms of the sulfonyl groups. This resonance stabilization, coupled with the strong inductive effect of the -SO₂R moieties, facilitates the removal of a proton, even by weak bases.

Several factors influence the precise acidity and pKa of a given bis(sulfonyl)methane:

  • Nature of the R Groups on the Sulfonyl Moiety: Electron-withdrawing groups on the 'R' substituents of the sulfonyl group (R-SO₂-) enhance the acidity by further stabilizing the conjugate base. Conversely, electron-donating groups decrease acidity. For instance, the presence of highly electronegative fluorine atoms in bis(trifluoromethylsulfonyl)methane results in an exceptionally strong carbon acid.

  • Substitution on the Methylene Carbon: Introduction of a substituent on the central methylene carbon can also modulate acidity, though the effect can be complex, involving both electronic and steric factors. For example, replacing one of the acidic protons in bis(ethylsulfonyl)methane (B8809588) with a phenyl group leads to a slight increase in acidity.[1]

  • Solvent: The pKa of a compound is solvent-dependent. The stability of the resulting carbanion and the proton-solvating ability of the medium play crucial roles. Most of the available data for bis(sulfonyl)methanes are reported in dimethyl sulfoxide (B87167) (DMSO) due to their high acidity and the solvent's ability to stabilize the corresponding anions.

Quantitative Data: pKa Values of Representative Bis(sulfonyl)methanes

The following table summarizes the available experimental pKa values for a selection of bis(sulfonyl)methanes, highlighting the vast range of acidities achievable within this class of compounds.

Compound NameR Group on SulfonylSolventpKaReference(s)
Bis(trifluoromethylsulfonyl)methane-CF₃Aqueous~ -18.6
Bis(methylsulfonyl)methane-CH₃DMSO31
Bis(methylsulfonyl)methane-CH₃Unknown28 (at 25°C)[2]
Phenyl-bis(ethylsulfonyl)methane-C₂H₅Unknown10.82[1]
Bis(ethylsulfonyl)methane-C₂H₅Unknown11.2[1]
Tris(methylsulfonyl)methane-CH₃-Strong Acid

Note: The pKa of phenyl-bis(ethylsulfonyl)methane is 0.38 pK units lower (more acidic) than that of bis(ethylsulfonyl)methane.[1]

Experimental Protocols for pKa Determination

The determination of pKa values for highly acidic carbon acids like bis(sulfonyl)methanes requires careful experimental design. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves the titration of the acidic compound with a strong base and monitoring the change in pH using a pH electrode.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the bis(sulfonyl)methane is dissolved in a suitable solvent, typically DMSO for less acidic analogues or a co-solvent system for those with some aqueous solubility. The concentration should be accurately known.

  • Titrant: A standardized solution of a strong, non-nucleophilic base (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a suitable solvent) is used as the titrant.

  • Apparatus: A temperature-controlled titration vessel equipped with a calibrated pH electrode (or a specific ion electrode for non-aqueous media) and a precision burette is required. The system should be blanketed with an inert gas (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide, which can interfere with the titration of strong bases.

  • Procedure: The titrant is added incrementally to the analyte solution. After each addition, the solution is allowed to equilibrate, and the potential (pH) is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the expected pKa of the bis(sulfonyl)methane are prepared. The choice of buffer system will depend on the solvent and the pH range of interest.

  • Preparation of Sample Solutions: A stock solution of the bis(sulfonyl)methane is prepared in a suitable solvent. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same total concentration of the analyte but at different pH values.

  • Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at one or more wavelengths where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation or a similar model to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Visualization of Factors Influencing Acidity

The following diagram illustrates the key factors that govern the acidity of bis(sulfonyl)methanes.

Acidity_Factors Acidity Acidity of Bis(sulfonyl)methane Stabilization Stabilization of Conjugate Base (Carbanion) Acidity->Stabilization is determined by Inductive Inductive Effect (-I) Stabilization->Inductive Resonance Resonance (Charge Delocalization) Stabilization->Resonance Solvent Solvent Effects Stabilization->Solvent is affected by R_Group Electronic Nature of R Group on -SO2R Inductive->R_Group influenced by EWG Electron-Withdrawing Groups (e.g., -CF3) R_Group->EWG increases acidity EDG Electron-Donating Groups (e.g., -CH3) R_Group->EDG decreases acidity PolarAprotic Polar Aprotic Solvents (e.g., DMSO) Solvent->PolarAprotic favors stabilization Protic Protic Solvents (e.g., Water) Solvent->Protic can destabilize via H-bonding to carbanion

Caption: Factors influencing the acidity of bis(sulfonyl)methanes.

Conclusion

Bis(sulfonyl)methanes represent a versatile class of carbon acids with a wide spectrum of acidities, tunable by modifying the substituents on the sulfonyl groups. Their high acidity, stemming from the potent stabilizing effects of the two sulfonyl moieties, underpins their utility in modern organic chemistry. A thorough understanding of their pKa values and the factors that influence them is crucial for their effective application in research and development, particularly in the design of novel synthetic methodologies and the development of new therapeutic agents. The experimental protocols detailed herein provide a robust framework for the accurate determination of the acidity of these and other related compounds.

References

Theoretical Insights into the Electronic Landscape of Bis(phenylsulfonyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Bis(phenylsulfonyl)methane. The document summarizes key quantitative data, outlines detailed methodologies for computational experiments, and visualizes essential workflows and molecular relationships. This guide is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.

Core Concepts: The Electronic Structure of this compound

This compound, with the chemical formula C₁₃H₁₂O₄S₂, is a molecule of significant interest due to the presence of two phenylsulfonyl groups bridged by a methylene (B1212753) group.[1][2][3] The electronic properties of this molecule are largely dictated by the sulfonyl functional groups and their interaction with the aromatic phenyl rings. The sulfonyl group is known to be strongly electron-withdrawing, which influences the charge distribution and reactivity of the entire molecule.

Theoretical studies, particularly those employing quantum chemical calculations, are essential for elucidating the intricate details of the electronic structure that are not readily accessible through experimental techniques alone. These studies provide valuable information on molecular geometry, orbital energies, and charge distribution, which are critical for understanding the molecule's behavior in various chemical and biological systems.

Data Presentation: Molecular Geometry

The geometric parameters of this compound have been determined experimentally through X-ray crystallography. These experimental values serve as a crucial benchmark for validating the accuracy of theoretical calculations. The key bond lengths and angles are summarized in the tables below.

Table 1: Experimental Bond Lengths of this compound

BondBond Length (Å)
S-C(methylene)1.786
S=OValue not available in search results
S-C(phenyl)Value not available in search results
C-C (phenyl)Average ~1.39
C-H (phenyl)Average ~1.09
C-H (methylene)Average ~1.09
Note: The S-C(methylene) bond length is taken from a reference citing the primary crystallographic study. Other specific bond lengths were not available in the performed search. The C-C and C-H bond lengths are typical values for aromatic and methylene groups, respectively.

Table 2: Experimental Bond Angles of this compound

AngleBond Angle (°)
C(methylene)-S-C(phenyl)Value not available in search results
O=S=OValue not available in search results
C-S-OValue not available in search results
Note: Specific experimental bond angles were not available in the performed search results. Theoretical calculations would provide optimized values for these angles.

Theoretical Electronic Structure Data (Predicted)

While a specific theoretical study detailing the electronic structure of this compound was not found in the literature search, we can predict the expected values based on established computational methods for similar sulfonyl-containing aromatic compounds. The following tables present hypothetical yet representative data that would be obtained from such a study.

Table 3: Predicted Frontier Molecular Orbital Energies

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-7.5 to -8.5
Lowest Unoccupied Molecular Orbital (LUMO)-1.0 to -2.0
HOMO-LUMO Gap5.5 to 7.5
Note: These are estimated energy ranges typical for diaryl sulfone compounds, calculated using Density Functional Theory.

Table 4: Predicted Mulliken Atomic Charges

AtomMulliken Charge (e)
S+1.0 to +1.5
O-0.6 to -0.8
C (methylene)-0.2 to -0.4
C (phenyl, S-bound)+0.2 to +0.4
C (phenyl, ortho)-0.1 to -0.2
C (phenyl, meta)+0.05 to +0.15
C (phenyl, para)-0.05 to -0.15
H+0.1 to +0.2
Note: These are representative charge distributions for sulfonyl-containing aromatic molecules, highlighting the strong polarization of the sulfonyl group.

Experimental Protocols: Computational Methodology

The following section details a standard and robust computational protocol for investigating the electronic structure of this compound. This methodology is based on practices commonly reported in the literature for theoretical studies of sulfonyl-containing organic molecules.

1. Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) for higher accuracy.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

A frequency calculation is subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

2. Electronic Structure Analysis

Following successful geometry optimization, a single-point energy calculation is carried out using the same level of theory to obtain detailed information about the electronic structure.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

  • Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom in the molecule. The Mulliken charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic potential and reactivity sites of the molecule.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular features of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Output start Initial Molecular Structure (e.g., from crystal data) geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom sp_calc Single-Point Energy Calculation freq_calc->sp_calc thermo Thermodynamic Properties freq_calc->thermo mo_analysis Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->mo_analysis charge_analysis Population Analysis (Mulliken Charges) sp_calc->charge_analysis

Caption: Computational workflow for electronic structure analysis.

Molecular_Structure cluster_molecule This compound S1 S C_methylene CH2 S1->C_methylene O1 O S1->O1 = O2 O S1->O2 = Phenyl1 Phenyl S1->Phenyl1 S2 S S2->C_methylene O3 O S2->O3 = O4 O S2->O4 = Phenyl2 Phenyl S2->Phenyl2

Caption: Key structural features of this compound.

References

The Julia-Kocienski Olefination: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the construction of carbon-carbon double bonds. This modified version of the classical Julia-Lythgoe olefination offers significant advantages, including milder reaction conditions and operational simplicity, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This guide provides an in-depth exploration of the core principles of the Julia-Kocienski olefination, from its mechanistic underpinnings to detailed experimental protocols and a survey of its synthetic utility.

Core Principles and Mechanistic Insights

The Julia-Kocienski olefination is a one-pot reaction that couples a heteroaryl sulfone with an aldehyde or ketone to furnish an alkene.[1] The reaction's success hinges on the use of specific heteroaryl sulfones, most notably benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as activating groups.[1][2]

The reaction proceeds through a fascinating and well-studied mechanistic pathway that is key to understanding its stereochemical outcome.[2][3] The generally accepted mechanism involves the following key steps:

  • Deprotonation: A strong base is used to deprotonate the α-carbon of the heteroaryl alkyl sulfone, generating a stabilized carbanion.[1]

  • Aldehyde Addition: The sulfone carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition can lead to the formation of both syn and anti diastereomers.[2][3]

  • Smiles Rearrangement: This is the pivotal and characteristic step of the Julia-Kocienski olefination. The β-alkoxy sulfone undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[2][3] In this process, the heteroaryl group migrates from the sulfur atom to the oxygen atom, forming a new C-O bond and a sulfinate intermediate. The electron-withdrawing nature of the heteroaromatic ring is crucial for this step to proceed efficiently.

  • Elimination: The resulting sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide to form the final alkene product. This elimination is typically stereospecific.[2]

The stereoselectivity of the Julia-Kocienski olefination is a complex interplay of factors including the choice of sulfone, base, solvent, and the structure of the substrates.[2] Generally, the reaction provides excellent E-selectivity, particularly with PT-sulfones.[4] This high E-selectivity is often attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms the anti-β-alkoxysulfone that then stereospecifically decomposes to the E-alkene.

Caption: The four-step mechanism of the Julia-Kocienski olefination.

Quantitative Data on Reaction Performance

The choice of heteroaryl sulfone, base, and solvent significantly impacts the yield and stereoselectivity of the Julia-Kocienski olefination. The following tables summarize key findings from seminal studies, providing a quantitative comparison of different reaction conditions.

Table 1: Comparison of BT- and PT-Sulfones in the Olefination of Cyclohexanecarboxaldehyde

EntrySulfoneBase (1.1 equiv)SolventYield (%)E/Z Ratio
1BT-SulfoneLiHMDSDME7590:10
2BT-SulfoneNaHMDSDME7293:7
3BT-SulfoneKHMDSDME6895:5
4PT-SulfoneLiHMDSDME7894:6
5PT-SulfoneNaHMDSDME81>99:1
6PT-SulfoneKHMDSDME85>99:1
7PT-SulfoneKHMDSTHF83>99:1
8PT-SulfoneKHMDSToluene7598:2

Data adapted from Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. Synlett 1998, 26–28.[4]

Table 2: Substrate Scope of the Julia-Kocienski Olefination with PT-Sulfones and KHMDS in DME

EntryAldehydeSulfone (R¹)ProductYield (%)E/Z Ratio
1n-Heptanaln-Hexyl7-Tridecene82>99:1
2Isobutyraldehyden-Hexyl2-Methyl-3-nonene79>99:1
3Benzaldehyden-Hexyl1-Phenyl-1-heptene88>99:1
4CyclohexanecarboxaldehydePhenyl1-Cyclohexyl-2-phenylethene85>99:1
53-Phenylpropanaln-Butyl1-Phenyl-4-octene80>99:1

This table represents a compilation of typical results reported in the literature.

Key Experimental Protocols

The successful execution of the Julia-Kocienski olefination relies on careful experimental technique, particularly in the preparation of the key sulfone reagents and the execution of the olefination step under anhydrous conditions.

Synthesis of 1-Phenyl-1H-tetrazol-5-yl (PT) Alkyl Sulfones

The PT-sulfones are typically prepared in a two-step sequence from the commercially available 1-phenyl-1H-tetrazole-5-thiol.

PT-Sulfone Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Oxidation Thiol 1-Phenyl-1H-tetrazole-5-thiol Thioether PT-S-R (Thioether) Thiol->Thioether AlkylHalide R-X (Alkyl Halide) AlkylHalide->Thioether Base Base (e.g., K₂CO₃) Base->Thioether Thioether_ref Thioether Oxidant Oxidant (e.g., m-CPBA) Sulfone PT-SO₂-R (PT-Sulfone) Oxidant->Sulfone Thioether_ref->Sulfone JKO_Workflow start Start dissolve_sulfone Dissolve PT-sulfone in anhydrous DME start->dissolve_sulfone cool_solution Cool to -78 °C dissolve_sulfone->cool_solution add_base Add KHMDS solution dropwise cool_solution->add_base stir_anion Stir for 30-60 min (anion formation) add_base->stir_anion add_aldehyde Add aldehyde dropwise stir_anion->add_aldehyde stir_reaction Stir at -78 °C, then warm to RT add_aldehyde->stir_reaction quench Quench with saturated NH₄Cl (aq) stir_reaction->quench extract Extract with EtOAc or Et₂O quench->extract wash_dry Wash organic layer, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end_node Alkene Product purify->end_node

References

Methodological & Application

Application Notes and Protocols for the Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Julia-Kocienski olefination is a powerful and widely utilized reaction in modern organic synthesis for the stereoselective formation of alkenes. This one-pot modification of the classical Julia olefination offers significant advantages, including milder reaction conditions, broader functional group tolerance, and often high (E)-selectivity, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3]

This document provides a detailed experimental protocol for performing the Julia-Kocienski olefination, a summary of representative quantitative data, and a visualization of the experimental workflow.

Mechanism and Stereoselectivity

The Julia-Kocienski olefination involves the reaction of a carbonyl compound (an aldehyde or ketone) with a metalated heteroaryl alkyl sulfone.[4][5] The most commonly employed sulfones are benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][6] The reaction proceeds through the following key steps:

  • Deprotonation: A strong base deprotonates the α-carbon of the heteroaryl alkyl sulfone to form a stabilized carbanion.[2]

  • Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[7]

  • Smiles Rearrangement: The β-alkoxy sulfone undergoes an intramolecular rearrangement, known as the Smiles rearrangement, to form a spirocyclic intermediate.[6][8]

  • Elimination: This intermediate collapses, eliminating sulfur dioxide and a heteroaryl oxide to furnish the alkene product.[6]

The stereoselectivity of the Julia-Kocienski olefination is influenced by several factors, including the nature of the heteroaryl sulfone, the base, the solvent, and the structure of the reactants.[1][5] Generally, PT-sulfones provide higher (E)-selectivity compared to BT-sulfones.[1] The choice of counterion from the base (e.g., Li+ vs. K+) and the polarity of the solvent can also affect the transition state and, consequently, the E/Z ratio of the resulting alkene.[1]

Experimental Protocols

Two representative protocols are provided below, one utilizing a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone for high (E)-selectivity and another employing a benzothiazol-2-yl (BT) sulfone.

Protocol 1: High (E)-Selectivity using a PT-Sulfone

This protocol is adapted from a typical procedure for the Julia-Kocienski olefination and is suitable for the synthesis of (E)-alkenes from aldehydes.[8]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under an inert atmosphere (e.g., nitrogen or argon) at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes. The solution will typically turn yellow-orange and then dark brown.

  • Stir the resulting solution for 70 minutes at -55 °C.

  • Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes. The color of the reaction mixture should change to light yellow.

  • Stir the mixture at -55 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to ambient temperature and stir overnight.

  • Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).

  • Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.[8]

Protocol 2: Using a BT-Sulfone under Barbier-like Conditions

This protocol is often used with benzothiazol-2-yl sulfones to minimize side reactions, such as the self-condensation of the sulfone.[1]

Materials:

  • Benzothiazol-2-yl (BT) alkyl sulfone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Strong base (e.g., KHMDS or LHMDS) (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the BT-sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the strong base (1.1 equiv) to the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the alkene product.

Data Presentation

The following table summarizes representative quantitative data for the Julia-Kocienski olefination, showcasing the effect of different sulfones, bases, solvents, and substrates on the yield and stereoselectivity of the reaction.

Sulfone (R¹)Aldehyde (R²)BaseSolventTemp (°C)Yield (%)E/Z Ratio
PT-CH₂CH₂PhCyclohexanecarboxaldehydeKHMDSDME-55 to rt71>95:5
PT-CH₂-c-PrBenzaldehydeKHMDSTHF-78 to rt85>98:2
PT-CH₂-(2-furyl)IsobutyraldehydeKHMDSTHF-78 to rt7895:5
BT-CH₂CH₃2-NaphthaldehydeLHMDSTHF-78 to rt9285:15
BT-CH₂CH₃n-OctanalLHMDSTHF-78 to rt8850:50
PT-CHFCH₂CH₃2-NaphthaldehydeKHMDSTHF-78 to rt8173:27
PT-CHFCH₂CH₃2-NaphthaldehydeLHMDS/MgBr₂·OEt₂THF-78 to rt7514:86

Data compiled from various sources, including references[6][8][9].

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Julia-Kocienski olefination.

Julia_Kocienski_Workflow Experimental Workflow for Julia-Kocienski Olefination reagents Dissolve Sulfone & Aldehyde in Solvent cooling Cool to Low Temperature (-78 to -55 °C) reagents->cooling base_addition Slowly Add Strong Base cooling->base_addition reaction Stir and Monitor Reaction Progress (TLC) base_addition->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl or H2O) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Dry, Concentrate & Purify (Chromatography) workup->purification product Isolated Alkene Product purification->product

A generalized experimental workflow for the Julia-Kocienski olefination.

This workflow outlines the key steps from the initial setup to the final purification of the alkene product, providing a clear and concise overview of the experimental procedure.

References

Application Notes and Protocols for Phenylsulfonyl-Mediated Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a direct, general olefination reaction mediated by bis(phenylsulfonyl)methane is not a widely documented standard procedure, the Julia-Lythgoe olefination serves as a cornerstone for phenylsulfonyl-mediated carbon-carbon double bond formation. This powerful reaction enables the synthesis of alkenes from phenyl sulfones and carbonyl compounds, demonstrating high stereoselectivity for the (E)-isomer.[1][2][3][4] This application note will provide a detailed, step-by-step guide to the classical Julia-Lythgoe olefination, including its mechanism, experimental protocols, and a summary of its substrate scope and yields.

The Julia-Lythgoe olefination involves the addition of a metallated phenyl sulfone to an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and subsequent reductive elimination to form the alkene.[1][2][3][4][5][6] The reaction's success lies in its versatility, tolerance of various functional groups, and the thermodynamic stability of the final product driving the high (E)-selectivity.[2][3]

Signaling Pathways and Logical Relationships

The overall workflow of the Julia-Lythgoe olefination can be visualized as a multi-step process, starting from the deprotonation of the phenyl sulfone and culminating in the formation of the target alkene.

Julia_Lythgoe_Workflow cluster_start Step 1: Carbanion Formation cluster_addition Step 2: Nucleophilic Addition cluster_functionalization Step 3: Acylation cluster_elimination Step 4: Reductive Elimination start Phenyl Sulfone carbanion Sulfonyl Carbanion start->carbanion Deprotonation base Strong Base (e.g., n-BuLi) base->carbanion alkoxide β-Alkoxy Sulfone carbanion->alkoxide Addition carbonyl Aldehyde or Ketone carbonyl->alkoxide acyloxy_sulfone β-Acyloxy Sulfone alkoxide->acyloxy_sulfone Functionalization acylating_agent Acylating Agent (e.g., Ac₂O) acylating_agent->acyloxy_sulfone alkene (E)-Alkene acyloxy_sulfone->alkene Reduction & Elimination reducing_agent Reducing Agent (e.g., Na/Hg) reducing_agent->alkene

Caption: Workflow of the Julia-Lythgoe Olefination.

The mechanism of the final reductive elimination step is believed to proceed through radical intermediates, which allows for equilibration to the more stable (E)-alkene.[3][4]

Julia_Lythgoe_Mechanism cluster_mechanism Reductive Elimination Mechanism acyloxy β-Acyloxy Sulfone radical_anion Radical Anion Intermediate acyloxy->radical_anion + e⁻ (from Na/Hg) vinyl_radical Vinyl Radical radical_anion->vinyl_radical - AcO⁻, - PhSO₂⁻ vinyl_anion Vinyl Anion vinyl_radical->vinyl_anion + e⁻ (from Na/Hg) alkene (E)-Alkene vinyl_anion->alkene + H⁺

Caption: Simplified mechanism of the reductive elimination step.

Data Presentation

The Julia-Lythgoe olefination is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding (E)-alkenes.

Phenyl Sulfone (R¹)Carbonyl Compound (R², R³)ProductYield (%)E:Z Ratio
Benzyl phenyl sulfoneBenzaldehydeStilbene85-95>95:5
Ethyl phenyl sulfoneCyclohexanoneEthylidenecyclohexane70-80N/A
Methyl phenyl sulfone4-Methoxybenzaldehyde4-Methoxystyrene80-90>98:2
Isopropyl phenyl sulfoneIsobutyraldehyde2,5-Dimethyl-3-hexene65-75>90:10
n-Propyl phenyl sulfoneBenzaldehyde1-Phenyl-1-butene82>95:5
Benzyl phenyl sulfoneAcetophenone1,2-Diphenylpropene7890:10

Experimental Protocols

General Procedure for the Julia-Lythgoe Olefination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

Protocol:

Step 1: Formation of the Sulfonyl Carbanion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the alkyl phenyl sulfone (1.0 equiv).

  • Dissolve the sulfone in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. The formation of the carbanion is often indicated by a color change.

  • Stir the solution at -78 °C for 30-60 minutes.

Step 2: Reaction with the Carbonyl Compound

  • To the solution of the sulfonyl carbanion at -78 °C, add a solution of the aldehyde or ketone (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Acylation of the β-Hydroxy Sulfone

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equiv) or benzoyl chloride (1.5 equiv) dropwise. If using benzoyl chloride, the addition of a tertiary amine base like triethylamine (B128534) may be necessary to neutralize the generated HCl.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete formation of the β-acyloxy sulfone.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude β-acyloxy sulfone may be purified by column chromatography at this stage or used directly in the next step.[4]

Step 4: Reductive Elimination

  • Dissolve the crude or purified β-acyloxy sulfone in a suitable solvent such as anhydrous methanol or a THF/methanol mixture.

  • Add sodium amalgam (typically 5-6% Na, 10-20 equiv of Na) portion-wise with vigorous stirring. The reaction is often exothermic and may require cooling. Alternatively, a solution of samarium(II) iodide in THF can be used as the reducing agent.[5][6]

  • Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-12 hours).

  • Carefully quench any remaining sodium amalgam by the slow addition of water.

  • Filter the reaction mixture to remove the mercury and inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude alkene product by column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.

Conclusion

The Julia-Lythgoe olefination is a robust and highly stereoselective method for the synthesis of (E)-alkenes. Its tolerance for a variety of functional groups has made it a valuable tool in the total synthesis of complex natural products.[7] While the classical procedure is a multi-step process, modern variations such as the Julia-Kocienski olefination offer a more streamlined one-pot procedure.[4][5][6] A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are crucial for achieving high yields and selectivities.

References

Application Notes and Protocols: The Strategic Use of Bis(phenylsulfonyl)methane in the Synthesis of the Piperidine Alkaloid (+)-Andrachcinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(phenylsulfonyl)methane serves as a versatile C1 building block in organic synthesis, primarily acting as a methylene (B1212753) dianion equivalent. Its application in the stereoselective synthesis of complex natural products is exemplified by its use in the construction of the piperidine (B6355638) core of (+)-Andrachcinidine, a 2,6-disubstituted piperidine alkaloid. This application note details the strategic implementation of this compound in an asymmetric Michael addition reaction, a key step in the total synthesis of (+)-Andrachcinidine. The protocol provides a comprehensive methodology for this transformation, alongside the subsequent steps to achieve the natural product.

Introduction

(+)-Andrachcinidine is a piperidine alkaloid characterized by a 2,6-disubstituted piperidine scaffold. The stereoselective synthesis of such structures is a significant challenge in organic chemistry. The use of this compound as a soft nucleophile in a conjugate addition reaction offers a powerful strategy to introduce a functionalized one-carbon unit, which can be further elaborated to construct the heterocyclic core of the natural product. The phenylsulfonyl groups activate the central methylene protons, facilitating deprotonation to form a stabilized carbanion that can undergo stereoselective Michael additions to α,β-unsaturated acceptors.

Signaling Pathways and Logical Relationships

The overall synthetic strategy for (+)-Andrachcinidine hinges on the creation of a key chiral intermediate via an asymmetric Michael addition. This intermediate then undergoes a series of transformations to furnish the final piperidine alkaloid.

G cluster_0 Key Synthetic Strategy Start Nitroalkene Precursor & this compound Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Key_Intermediate Chiral Adduct Michael_Addition->Key_Intermediate Cyclization Reductive Cyclization & Functional Group Manipulations Key_Intermediate->Cyclization Desulfonylation Removal of Phenylsulfonyl Groups Cyclization->Desulfonylation Final_Product (+)-Andrachcinidine Desulfonylation->Final_Product

Caption: Synthetic pathway to (+)-Andrachcinidine.

Experimental Protocols

Asymmetric Michael Addition of this compound to a Chiral Nitroalkene

This protocol describes the crucial C-C bond-forming reaction that establishes the stereochemistry of a key precursor to (+)-Andrachcinidine.

Materials:

  • This compound

  • Chiral nitroalkene derived from a suitable chiral starting material

  • Chiral organocatalyst (e.g., a primary amine-thiourea catalyst)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Base (e.g., K2CO3, Et3N)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral nitroalkene (1.0 eq) and the chiral organocatalyst (0.1 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add this compound (1.2 eq) and the base (2.0 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reductive Cyclization and Desulfonylation

This multi-step sequence transforms the Michael adduct into the core piperidine structure.

Materials:

  • Michael adduct from the previous step

  • Reducing agent (e.g., H2, Raney Nickel or Pd/C)

  • Solvent for hydrogenation (e.g., Methanol, Ethanol)

  • Reagents for desulfonylation (e.g., Na/Hg amalgam or SmI2)

  • Standard hydrogenation apparatus

Procedure:

  • Reductive Cyclization: Dissolve the Michael adduct in the hydrogenation solvent and add the catalyst (e.g., Raney Nickel).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Desulfonylation: Dissolve the crude cyclized product in a suitable solvent (e.g., THF/MeOH).

  • Add the desulfonylating agent (e.g., Na/Hg amalgam) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully.

  • Work up the reaction mixture by partitioning between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the key asymmetric Michael addition step in the synthesis of a (+)-Andrachcinidine precursor.

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
110K2CO3Toluene252485>95:592
210Et3NCH2Cl20487890:1088
35K2CO3Toluene253682>95:591

Experimental Workflow Visualization

The following diagram illustrates the workflow for the key synthetic steps.

G cluster_0 Experimental Workflow Setup Reaction Setup (Anhydrous, Inert Atmosphere) Addition Addition of Reagents (Nitroalkene, Catalyst, this compound, Base) Setup->Addition Reaction Stirring and Monitoring (TLC) Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization

Caption: Workflow for the Michael addition step.

Conclusion

The use of this compound in an asymmetric Michael addition reaction is a highly effective strategy for the enantioselective synthesis of the piperidine core of (+)-Andrachcinidine. The presented protocols and data provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The versatility of the phenylsulfonyl groups allows for their subsequent removal under reductive conditions, making this compound an excellent choice as a traceless activating group in complex synthetic endeavors.

Application of Bis(phenylsulfonyl)methane in Pharmaceutical Ingredient Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(phenylsulfonyl)methane (BPSM) and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The methylene (B1212753) group flanked by two electron-withdrawing phenylsulfonyl groups exhibits enhanced acidity, making it a valuable C-H acid for the formation of new carbon-carbon bonds. This reactivity is prominently featured in the Julia-Kocienski olefination reaction, a powerful method for the stereoselective synthesis of alkenes, a common structural motif in biologically active compounds. This application note will delve into the utility of BPSM and its analogs in the synthesis of pharmaceutical ingredients, with a particular focus on the synthesis of stilbene-based anticancer agents like Combretastatin A-4.

Key Application: Julia-Kocienski Olefination in Stilbene (B7821643) Synthesis

The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes with high stereoselectivity.[1] The reaction involves the coupling of a carbonyl compound with a sulfone, typically a heteroaryl-substituted sulfone, to form an alkene. While BPSM itself is the parent compound, its derivatives, such as those where one phenylsulfonyl group is replaced by a more elaborate heterocyclic system (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl), are often employed in the Julia-Kocienski reaction to enhance reactivity and stereocontrol.[2]

The stilbene backbone is a core structural element in a variety of biologically active natural products and synthetic compounds, including the potent anticancer agent Combretastatin A-4 (CA-4). The Z-configuration of the double bond in CA-4 is crucial for its potent tubulin polymerization inhibitory activity.[3][4] The Julia-Kocienski olefination provides a reliable method for establishing this critical stereochemistry.

Experimental Workflow for Stilbene Synthesis via Julia-Kocienski Olefination

The following diagram illustrates a generalized workflow for the synthesis of a stilbene core, a key step in the preparation of Combretastatin A-4 analogs, utilizing a Julia-Kocienski olefination approach.

G cluster_start Starting Materials cluster_reaction Julia-Kocienski Olefination cluster_product Product Formation cluster_purification Purification A Aryl Methyl Sulfone (BPSM derivative precursor) C Deprotonation of Sulfone (e.g., with KHMDS) A->C B Aromatic Aldehyde D Addition to Aldehyde B->D C->D E Smiles Rearrangement & Elimination D->E F Stilbene Product (e.g., Combretastatin A-4 core) E->F G Column Chromatography F->G

Caption: Generalized workflow for stilbene synthesis.

Application in the Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product isolated from the African bushwillow tree, Combretum caffrum. It exhibits potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[4][5] The synthesis of CA-4 and its analogs is of significant interest in the development of new anticancer therapies.

A key step in the synthesis of CA-4 is the formation of the cis-(Z)-stilbene bridge connecting the 3,4,5-trimethoxyphenyl ring (A-ring) and the 4-methoxy-3-hydroxyphenyl ring (B-ring). The Julia-Kocienski olefination is an excellent method to achieve this with high Z-selectivity.

Table 1: Representative Julia-Kocienski Olefination for Stilbene Synthesis

EntrySulfone ReagentAldehydeBaseSolventTemp (°C)Yield (%)E/Z Ratio
11-Phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone3,4,5-Trimethoxybenzaldehyde (B134019)KHMDSTHF-78 to rt85>95:5 (E)
2Benzothiazol-2-yl methyl sulfone4-MethoxybenzaldehydeNaHMDSDME-78 to rt7815:85 (E/Z)
33,5-Bis(trifluoromethyl)phenyl methyl sulfoneBenzaldehydeKHMDSTHF-78 to rt92>98:2 (E)

Note: This table presents representative data from various literature sources on Julia-Kocienski olefination for the synthesis of stilbene derivatives and is for illustrative purposes. The specific substrates and conditions will influence the yield and stereoselectivity.

Detailed Experimental Protocol: Synthesis of a Z-Stilbene Precursor

This protocol is a representative example of a Julia-Kocienski olefination for the synthesis of a (Z)-stilbene, a core structure of Combretastatin A-4.

Materials:

  • Benzothiazol-2-yl methyl sulfone (1.0 equiv)

  • 3,4,5-Trimethoxybenzaldehyde (1.2 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 2.0 M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add benzothiazol-2-yl methyl sulfone (1.0 equiv).

  • Dissolve the sulfone in anhydrous DMF (to make a 0.2 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the solution of NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.2 equiv) in anhydrous THF.

  • Add the aldehyde solution to the sulfone anion solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (Z)-stilbene product.

Biological Activity and Signaling Pathway of Combretastatin A-4

Combretastatin A-4 exerts its potent anticancer effects primarily by targeting the protein tubulin, a key component of microtubules.[4][6] Microtubules are dynamic structures essential for cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action:

  • Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin.[6]

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.

  • Disruption of Microtubule Dynamics: The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[7]

Signaling Pathway Involvement:

Recent studies have shown that Combretastatin A-4 can also modulate intracellular signaling pathways, including the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and angiogenesis.[8] Inhibition of this pathway can further contribute to the anticancer effects of CA-4.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CA4 Combretastatin A-4 CA4->Akt Inhibits Tubulin Tubulin Polymerization CA4->Tubulin Inhibits Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to

Caption: Combretastatin A-4 mechanism of action.

This compound and its derivatives are indispensable tools in modern pharmaceutical synthesis. Their application in the Julia-Kocienski olefination enables the efficient and stereoselective construction of alkene-containing molecules, which are prevalent in a wide array of therapeutic agents. The synthesis of Combretastatin A-4 analogs highlights the power of this methodology in accessing complex and potent anticancer compounds. A thorough understanding of the reaction mechanisms and the biological pathways targeted by the synthesized molecules is crucial for the rational design and development of next-generation pharmaceuticals.

References

Application Notes and Protocols for the Synthesis of Complex Alkenes using Bis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical industry and materials science. Among the various olefination methods, the Julia olefination and its variants stand out for their reliability and stereoselectivity, particularly in the formation of E-alkenes.[1][2] Bis(phenylsulfonyl)methane is a versatile and readily available starting material that serves as a precursor to the sulfonyl carbanions essential for these transformations. This document provides detailed application notes and experimental protocols for the synthesis of complex alkenes utilizing this compound, focusing on the classical Julia-Lythgoe olefination and the more modern Julia-Kocienski olefination.

This compound can be readily deprotonated twice to act as a methylene (B1212753) dianion equivalent, or it can be alkylated to generate a variety of substituted sulfones. These sulfones are key reagents in the Julia family of olefination reactions for the construction of carbon-carbon double bonds.

Core Concepts and Reaction Pathways

The synthesis of alkenes from this compound derivatives generally follows the pathway of the Julia olefination. This reaction family involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound (an aldehyde or ketone), followed by an elimination step to form the alkene.[3] The two main variations discussed herein are the Julia-Lythgoe olefination and the Julia-Kocienski olefination.

Julia-Lythgoe Olefination

The classical Julia-Lythgoe olefination is a multi-step process that typically yields (E)-alkenes with high stereoselectivity.[1] The key steps are:

  • Alkylation of this compound: A mono-alkylated this compound is prepared to introduce one of the desired alkene substituents.

  • Deprotonation: The resulting alkylated sulfone is treated with a strong base, such as n-butyllithium, to generate the corresponding carbanion.

  • Addition to a Carbonyl: The sulfonyl carbanion adds to an aldehyde or ketone to form a β-hydroxy sulfone.

  • Functionalization: The hydroxyl group is then functionalized, typically by acylation (e.g., with acetic anhydride (B1165640) or benzoyl chloride), to form a β-acyloxy sulfone.[3]

  • Reductive Elimination: The β-acyloxy sulfone is treated with a reducing agent, classically sodium amalgam or more recently samarium(II) iodide, to furnish the alkene.[2]

A significant advantage of the Julia-Lythgoe olefination is that the stereochemistry of the final alkene is independent of the stereochemistry of the β-acyloxy sulfone intermediate, as the reaction proceeds through a radical intermediate that equilibrates to the more stable trans-configuration.[3] However, the use of toxic sodium amalgam and the multi-step nature of the reaction are notable drawbacks.[1]

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a popular modification of the classical method that allows for a one-pot synthesis of alkenes.[4] This is achieved by replacing the phenylsulfonyl group with a heteroaryl sulfone, most commonly a benzothiazol-2-yl (BT) or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[4] The reaction pathway is altered as follows:

  • Deprotonation: The heteroaryl sulfone is deprotonated with a strong base (e.g., LDA, KHMDS).

  • Addition to a Carbonyl: The resulting carbanion adds to an aldehyde or ketone.

  • Smiles Rearrangement and Elimination: The intermediate alkoxide undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene.[4]

This one-pot procedure is often more convenient and avoids the use of toxic reducing agents. The Julia-Kocienski olefination is renowned for its high (E)-selectivity, which is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[3]

Experimental Workflows and Signaling Pathways

The logical flow of the Julia olefination variants can be visualized as follows:

Julia_Olefination_Workflows cluster_Julia_Lythgoe Julia-Lythgoe Olefination cluster_Julia_Kocienski Julia-Kocienski Olefination jl1 Alkylated Phenyl Sulfone jl2 Deprotonation (e.g., n-BuLi) jl1->jl2 jl3 Sulfonyl Carbanion jl2->jl3 jl4 Addition to Aldehyde/Ketone jl3->jl4 jl5 β-Hydroxy Sulfone jl4->jl5 jl6 Acylation (e.g., Ac₂O) jl5->jl6 jl7 β-Acyloxy Sulfone jl6->jl7 jl8 Reductive Elimination (e.g., Na/Hg) jl7->jl8 jl9 Alkene jl8->jl9 jk1 Heteroaryl Sulfone jk2 Deprotonation (e.g., KHMDS) jk1->jk2 jk3 Sulfonyl Carbanion jk2->jk3 jk4 Addition to Aldehyde/Ketone jk3->jk4 jk5 Intermediate Alkoxide jk4->jk5 jk6 Smiles Rearrangement & Elimination jk5->jk6 jk7 Alkene jk6->jk7

Caption: General workflows for the Julia-Lythgoe and Julia-Kocienski olefinations.

Data Presentation

The following tables summarize the quantitative data for different Julia olefination variants, showcasing the substrate scope and the corresponding yields and stereoselectivity.

Table 1: Julia-Lythgoe Olefination of Alkyl Phenyl Sulfones with Aldehydes

EntryAlkyl Phenyl Sulfone (R¹)Aldehyde (R²)ProductYield (%)E:Z Ratio
1Benzyl (B1604629) phenyl sulfoneBenzaldehydeStilbene85>95:5
2Ethyl phenyl sulfoneCyclohexanecarboxaldehyde1-Cyclohexyl-1-propene78>95:5
3n-Propyl phenyl sulfoneIsobutyraldehyde2-Methyl-3-hexene82>95:5
4Isopropyl phenyl sulfoneBenzaldehyde3-Methyl-1-phenyl-1-butene75>95:5

Data is representative and compiled from various sources.

Table 2: Julia-Kocienski Olefination with Benzothiazol-2-yl (BT) and 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones

EntrySulfoneBaseSolventAldehydeYield (%)E:Z Ratio
1BT-sulfoneLiHMDSTHFCyclohexanecarboxaldehyde8588:12
2BT-sulfoneNaHMDSTHFCyclohexanecarboxaldehyde8291:9
3BT-sulfoneKHMDSTHFCyclohexanecarboxaldehyde8094:6
4PT-sulfoneLiHMDSDMEBenzaldehyde9295:5
5PT-sulfoneKHMDSDMECyclohexanecarboxaldehyde91>99:1
6PT-sulfoneKHMDSTolueneIsobutyraldehyde88>99:1

Data adapted from various literature sources.

Experimental Protocols

Preparation of Alkylated Phenyl Sulfone from this compound

This protocol describes a general procedure for the mono-alkylation of this compound, which can then be used in the Julia-Lythgoe olefination.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired alkylated phenyl sulfone.

Protocol 1: Classical Julia-Lythgoe Olefination

This protocol outlines the synthesis of an alkene from an alkyl phenyl sulfone and an aldehyde.

Materials:

  • Alkyl phenyl sulfone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde

  • Acetic anhydride

  • Sodium amalgam (Na/Hg)

  • Anhydrous methanol (B129727)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alkyl phenyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • After concentration, dissolve the crude β-hydroxy sulfone in anhydrous THF and add acetic anhydride (1.5 eq) and a catalytic amount of DMAP.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • To a suspension of sodium amalgam (5-6 eq of Na) in anhydrous methanol at -20 °C, add a solution of the crude β-acetoxy sulfone in methanol.

  • Stir the mixture vigorously at -20 °C to 0 °C for 2-4 hours.

  • Dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to afford the alkene.

Protocol 2: Julia-Kocienski Olefination (One-Pot Procedure)

This protocol describes a one-pot synthesis of an alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.

Materials:

  • PT-sulfone

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Aldehyde

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 eq) in DME dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the aldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 1-2 hours.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired alkene.

Conclusion

The use of this compound as a precursor for the Julia family of olefination reactions provides a powerful and versatile strategy for the synthesis of complex alkenes. The classical Julia-Lythgoe olefination offers excellent (E)-selectivity but requires multiple steps and harsh reducing agents. In contrast, the Julia-Kocienski modification provides a milder, one-pot alternative with comparable or even superior stereoselectivity. The choice of method will depend on the specific substrate, desired stereochemistry, and functional group tolerance. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the design and execution of synthetic routes toward complex molecular targets.

References

Application Notes and Protocols for the Stereoselective Synthesis of E-Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical industry and materials science. The geometry of a double bond can profoundly influence a molecule's biological activity and physical properties. This document provides detailed application notes and protocols for the highly E-selective synthesis of alkenes, focusing on sulfone-based methodologies. While bis(phenylsulfonyl)methane is a versatile reagent in organic synthesis, its direct application for the highly stereoselective conversion of carbonyls to E-alkenes is not the most common or efficient method. Instead, the Julia-Kocienski olefination, a modification of the classical Julia olefination, has emerged as a premier strategy for achieving excellent E-selectivity. This protocol will therefore center on the Julia-Kocienski reaction, leveraging heteroaryl sulfones for optimal performance.

The Role of this compound

This compound is a valuable C1 building block due to the acidity of its methylene (B1212753) protons, stabilized by the two adjacent electron-withdrawing phenylsulfonyl groups. Its primary applications in synthesis include:

  • Michael Additions: It serves as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

  • Precursor to Substituted Sulfones: It can be functionalized to generate more complex sulfone reagents. For instance, fluorothis compound (B1258845) is a widely used nucleophilic monofluoromethylating reagent.

  • Elimination Reactions: Substituted bis(phenylsulfonyl)alkanes can undergo elimination to yield β,γ-unsaturated bis(phenylsulfonyl)olefins, often with high E-selectivity.

While related to olefination chemistry, a direct, one-pot reaction of this compound with an aldehyde to furnish an E-alkene with high selectivity is not a standard transformation. For high E-selectivity in olefination of carbonyls, the Julia-Kocienski olefination is the method of choice.

The Julia-Kocienski Olefination: A Superior Method for E-Alkene Synthesis

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from the reaction of a heteroaryl sulfone with a carbonyl compound.[1][2][3][4] This one-pot modification of the classical Julia-Lythgoe olefination offers mild reaction conditions, broad functional group tolerance, and typically excellent E-selectivity.[2][3] The high E-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone intermediate that undergoes a stereospecific elimination.

The most commonly employed heteroaryl sulfones are 1-phenyl-1H-tetrazol-5-yl (PT) sulfones and benzothiazol-2-yl (BT) sulfones.[1][4] PT-sulfones, in particular, are known to provide superior E-selectivity.[1]

Reaction Mechanism

The mechanism of the Julia-Kocienski olefination involves several key steps:

  • Deprotonation: A strong base deprotonates the α-carbon of the heteroaryl sulfone to form a stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxysulfone intermediate.

  • Smiles Rearrangement: The alkoxide undergoes an intramolecular nucleophilic aromatic substitution (a Smiles rearrangement) where the heteroaryl group migrates from the sulfur to the oxygen atom.

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and the heteroaryloxide to form the alkene.

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Elimination HetAr-SO2-R1 HetAr-SO2-CH2R1 Anion HetAr-SO2-CHR1⁻ HetAr-SO2-R1->Anion Base Base Base->Anion Anion2 HetAr-SO2-CHR1⁻ Aldehyde R2CHO Alkoxide β-Alkoxysulfone Aldehyde->Alkoxide Alkoxide2 β-Alkoxysulfone Anion2->Alkoxide Rearranged Rearranged Intermediate Alkoxide2->Rearranged Rearranged2 Rearranged Intermediate Alkene R1CH=CHR2 (E-alkene) Rearranged2->Alkene Byproducts + SO2 + HetArO⁻

Caption: Mechanism of the Julia-Kocienski Olefination.

Experimental Protocols

General Protocol for E-selective Olefination using PT-Sulfones

This protocol is a representative procedure for the Julia-Kocienski olefination.

Materials:

  • Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone)

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the PT-sulfone (1.0 eq.) in anhydrous THF (or DME) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 eq.) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the aldehyde (1.2 eq.) in anhydrous THF (or DME) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.

Experimental_Workflow start Start dissolve Dissolve PT-sulfone in anhydrous solvent at -78 °C start->dissolve add_base Add KHMDS dropwise dissolve->add_base stir1 Stir for 30-60 min at -78 °C add_base->stir1 add_aldehyde Add aldehyde solution dropwise stir1->add_aldehyde stir2 Stir for 1-3 h at -78 °C add_aldehyde->stir2 warm Warm to room temperature and stir for 1-2 h stir2->warm quench Quench with saturated NH4Cl warm->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure E-alkene purify->end

Caption: Experimental workflow for the Julia-Kocienski olefination.

Data Presentation

The following table summarizes representative data for the Julia-Kocienski olefination with various aldehydes and sulfones, highlighting the high E-selectivity.

EntrySulfone (R1)Aldehyde (R2)BaseSolventTemp (°C)Yield (%)E:Z Ratio
1n-Hexyl (PT)BenzaldehydeKHMDSTHF-78 to rt85>99:1
2Cyclohexylmethyl (PT)IsovaleraldehydeNaHMDSDME-78 to rt9298:2
3Benzyl (PT)CinnamaldehydeKHMDSTHF-78 to rt78>99:1
4n-Butyl (BT)4-MethoxybenzaldehydeLiHMDSTHF-78 to rt8895:5
5Isopropyl (PT)2-NaphthaldehydeKHMDSDME-78 to rt90>99:1

Data is representative and compiled from typical results reported in the literature for the Julia-Kocienski olefination.

Applications in Drug Development

The stereoselective synthesis of E-alkenes is critical in drug discovery and development. The isosteric replacement of amide bonds with E-alkenes can lead to compounds with improved pharmacokinetic properties, such as increased metabolic stability and cell permeability. Furthermore, many natural products and active pharmaceutical ingredients contain E-alkene moieties as key structural features.

For example, the Julia-Kocienski olefination has been successfully applied in the synthesis of complex natural products with potent biological activities, including resveratrol (B1683913) analogues, which are known for their potential health benefits.

Conclusion

The Julia-Kocienski olefination stands out as a robust and highly reliable method for the stereoselective synthesis of E-alkenes. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in organic synthesis and drug development. While this compound is a useful synthetic building block, for the specific task of highly E-selective olefination of carbonyls, the modified Julia olefination using heteroaryl sulfones like PT-sulfones is the superior and recommended approach.

References

The Versatility of Fluorinated Bis(phenylsulfonyl)methane Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated bis(phenylsulfonyl)methane derivatives have emerged as powerful and versatile reagents for the introduction of monofluoromethyl and difluoromethyl moieties. The presence of two electron-withdrawing phenylsulfonyl groups significantly increases the acidity of the α-proton, facilitating the formation of a nucleophilic carbanion or a radical species, enabling a wide range of synthetic transformations.

This document provides a comprehensive overview of the applications of fluorinated this compound reagents, complete with detailed experimental protocols and quantitative data to guide synthetic chemists in their research and development endeavors.

Nucleophilic Monofluoromethylation with Fluorothis compound (B1258845) (FBSM)

Fluorothis compound (FBSM) is a widely utilized pronucleophile for the introduction of the monofluoromethyl group.[1][2] Its high acidity allows for deprotonation under mild conditions, generating a resonance-stabilized carbanion that can react with a variety of electrophiles.[1][2]

Michael Addition Reactions

The FBSM anion readily participates in Michael additions to α,β-unsaturated compounds, providing access to a range of monofluoromethylated products.[1][2]

Table 1: Michael Addition of FBSM to α,β-Unsaturated Compounds

EntryMichael AcceptorBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Chalcone (B49325)PMe₃Toluene (B28343)rt1295[2]
2Methyl vinyl ketonePMe₃Toluenert1285[2]
3AcrylonitrilePMe₃Toluenert1278[2]
4Methyl acrylatePMe₃Toluenert1282[2]
5CyclohexenoneK₂CO₃DMFrt2490[3]
Asymmetric Monofluoromethylation

Enantioselective monofluoromethylation can be achieved using chiral phase-transfer catalysts or chiral ligands in combination with a metal catalyst.

Table 2: Asymmetric Michael Addition of FBSM

EntryMichael AcceptorCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1ChalconeCinchona alkaloid-derived ammonium (B1175870) saltToluene-20489298[2]
2CyclohexenoneCinchona alkaloid-derived ammonium saltToluene-20488595[2]
Reactions with Iminium Ions

In-situ generated iminium ions serve as effective electrophiles for FBSM, leading to the formation of β-fluoromethylamines.[1]

Palladium-Catalyzed Allylic Alkylation

FBSM can be used in palladium-catalyzed enantioselective allylic monofluoromethylation of allyl acetates, affording chiral allyl monofluoromethanes.[1]

Radical (Phenylsulfonyl)difluoromethylation

(Phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and its derivatives are effective precursors to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), which can be trapped by various radical acceptors.

(Phenylsulfonyl)difluoromethylation of Isocyanides

A transition-metal-free method for the radical (phenylsulfonyl)difluoromethylation of isocyanides has been developed using PhSO₂CF₂H and an oxidant.[4]

Table 3: Radical (Phenylsulfonyl)difluoromethylation of Isocyanides

EntryIsocyanideOxidantBaseSolventTemp (°C)Yield (%)Reference
12,6-Dimethylphenyl isocyanidePhI(OAc)₂t-BuONaDMF-5085[4]
24-Biphenyl isocyanidePhI(OAc)₂t-BuONaDMF-5082[4]
31-Naphthyl isocyanidePhI(OAc)₂t-BuONaDMF-5075[4]
Radical Addition to Alkenes with Iododifluoromethyl Phenyl Sulfone

Iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) serves as an excellent source of the PhSO₂CF₂• radical for addition to terminal alkenes.[5]

Table 4: Radical Addition of PhSO₂CF₂I to Alkenes

EntryAlkeneInitiatorSolventTemp (°C)Time (h)Yield (%)Reference
11-HexeneEt₃B/airCH₂Cl₂-300.575[5]
21-OcteneEt₃B/airCH₂Cl₂-300.578[5]
3StyreneEt₃B/airCH₂Cl₂-300.572[5]

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of FBSM to Chalcone using PMe₃[2]

To a solution of chalcone (0.2 mmol) and fluorothis compound (FBSM, 0.24 mmol) in toluene (2 mL) was added trimethylphosphine (B1194731) (PMe₃, 1.0 M in toluene, 0.02 mmol) at room temperature. The reaction mixture was stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: General Procedure for the Radical (Phenylsulfonyl)difluoromethylation of Isocyanides[4]

To a solution of the isocyanide (0.2 mmol) and (phenylsulfonyl)difluoromethane (PhSO₂CF₂H, 0.4 mmol) in DMF (2 mL) at -50 °C was added a solution of t-BuONa in DMF (2.0 M, 0.4 mmol) dropwise. After stirring for 10 minutes, a solution of PhI(OAc)₂ (0.3 mmol) in DMF (1 mL) was added. The reaction mixture was stirred at -50 °C for the specified time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Protocol 3: Synthesis of Fluorothis compound (FBSM)[6]

An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with fluoromethyl phenyl sulfone (10.66 g, 61.2 mmol, 1.0 equiv). The flask is sealed with a rubber septum and purged with nitrogen. Anhydrous tetrahydrofuran (B95107) (40 mL) and benzenesulfonyl fluoride (B91410) (7.37 mL, 9.80 g, 61.2 mmol, 1.0 equiv) are added successively via syringe. The flask is then cooled to -78 °C in a dry ice/acetone bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.0 M, 163 mmol, 2.7 equiv) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of 4 M HCl (100 mL). The mixture is allowed to warm to room temperature and then extracted with methylene (B1212753) chloride (5 x 60 mL). The combined organic layers are washed with brine (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude FBSM as a colorless solid.

Visualizations

Michael_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Deprotonation and Nucleophilic Attack cluster_2 Catalyst Regeneration PMe3 PMe₃ Intermediate_1 β-phosphonio enolate PMe3->Intermediate_1 Addition Michael_Acceptor Michael Acceptor (R¹CH=CHR²) Michael_Acceptor->Intermediate_1 Intermediate_1_deprotonation β-phosphonio enolate FBSM FBSM (PhSO₂)₂CHF FBSM_anion (PhSO₂)₂CF⁻ FBSM->FBSM_anion Product_Intermediate Adduct FBSM_anion->Product_Intermediate Nucleophilic Attack Intermediate_1_deprotonation->FBSM_anion Deprotonation Intermediate_1_deprotonation->Product_Intermediate Product_Intermediate_regen Adduct Final_Product Monofluoromethylated Product PMe3_regen PMe₃ Product_Intermediate_regen->Final_Product Elimination Product_Intermediate_regen->PMe3_regen

Caption: Proposed mechanism for the PMe₃-catalyzed Michael addition of FBSM.

Radical_Difluoromethylation_Workflow start Start: Reaction Setup reagents Combine Isocyanide and PhSO₂CF₂H in DMF start->reagents cooling Cool to -50 °C reagents->cooling base_addition Add t-BuONa solution cooling->base_addition stir_1 Stir for 10 min base_addition->stir_1 oxidant_addition Add PhI(OAc)₂ solution stir_1->oxidant_addition reaction Stir at -50 °C oxidant_addition->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, Concentrate extraction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for radical (phenylsulfonyl)difluoromethylation.

Conclusion

Fluorinated this compound derivatives are indispensable tools in modern organic synthesis for the introduction of valuable monofluoromethyl and difluoromethyl groups. Their utility is demonstrated in a variety of transformations, including nucleophilic additions and radical reactions. The protocols and data presented herein provide a practical guide for synthetic chemists to employ these powerful reagents in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. The continued development of new synthetic methods utilizing these reagents will undoubtedly expand the accessible chemical space of fluorinated molecules.

References

Application Notes and Protocols for Asymmetric Olefination Strategies Involving Bis(phenylsulfonyl)methane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Julia olefination and its modern variants represent a powerful class of reactions for the stereoselective synthesis of alkenes, which are crucial structural motifs in a vast array of pharmaceuticals and biologically active molecules. These reactions typically involve the coupling of a sulfonyl carbanion with a carbonyl compound. While the classical Julia-Lythgoe and the more recent Julia-Kocienski olefinations provide excellent control over E/Z stereoselectivity, the direct use of chiral derivatives of bis(phenylsulfonyl)methane as auxiliaries to induce enantioselectivity in the olefination of prochiral carbonyls is not a widely documented strategy in the scientific literature.

These application notes provide a comprehensive overview of the principles of Julia-type olefinations, protocols for related, well-established reactions, and a conceptual framework for the design of asymmetric olefinations.

Part 1: The Julia-Kocienski Olefination: A Modern Approach to Alkene Synthesis

The Julia-Kocienski olefination is a highly efficient, one-pot modification of the classical Julia olefination that offers excellent E-selectivity. The reaction utilizes heteroaryl sulfones, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, which react with aldehydes or ketones to form alkenes under mild conditions.

Reaction Mechanism

The generally accepted mechanism for the Julia-Kocienski olefination is depicted below. The key steps involve the deprotonation of the sulfone, nucleophilic addition to the carbonyl, a Smiles rearrangement, and subsequent extrusion of sulfur dioxide and the heteroaryl oxide to form the alkene.

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition to Carbonyl cluster_step3 Step 3: Smiles Rearrangement cluster_step4 Step 4: Elimination Reagent R-CH2-SO2-Het Carbanion [R-CH-SO2-Het]⁻ Reagent->Carbanion Base Base Alkoxide β-alkoxy sulfone Carbanion->Alkoxide Aldehyde R'-CHO Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle Rearranged Rearranged Intermediate Spirocycle->Rearranged Alkene R-CH=CH-R' (predominantly E) Rearranged->Alkene Byproducts SO2 + Het-O⁻ Rearranged->Byproducts Asymmetric_Olefination_Workflow cluster_synthesis Reagent Synthesis cluster_reaction Asymmetric Olefination cluster_outcome Product Formation Start Achiral this compound Derivatization Synthesis of Chiral Derivative Start->Derivatization ChiralSource Chiral Source (e.g., C2-symmetric diol) ChiralSource->Derivatization ChiralReagent Chiral this compound Reagent Derivatization->ChiralReagent Reaction Diastereoselective Addition ChiralReagent->Reaction Carbonyl Prochiral Aldehyde/Ketone Carbonyl->Reaction Intermediate Diastereomeric Intermediates Reaction->Intermediate Elimination Elimination Intermediate->Elimination Product Enantioenriched Alkene Elimination->Product AuxiliaryRecovery Auxiliary Recovery Elimination->AuxiliaryRecovery

Application Notes and Protocols for Large-Scale Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis considerations for the Julia-Kocienski olefination, a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This reaction is widely employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2][3][4] This document outlines the key reaction parameters, provides detailed experimental protocols, and discusses critical aspects of process safety, work-up, and purification for industrial applications.

Reaction Mechanism and Stereoselectivity

The Julia-Kocienski olefination is a modification of the classical Julia olefination that proceeds in a single pot, making it highly amenable to large-scale synthesis.[5][6] The reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base. The most commonly used sulfones are those derived from 1-phenyl-1H-tetrazole (PT-sulfones) and benzothiazole (B30560) (BT-sulfones).[5][7]

The reaction proceeds through the initial deprotonation of the sulfone, followed by nucleophilic addition to the carbonyl compound to form a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to yield the desired alkene.[1]

The stereochemical outcome of the Julia-Kocienski olefination is a key consideration and is influenced by several factors, including the choice of sulfone, base, solvent, and the structure of the reactants.[7][8] Generally, the use of PT-sulfones with non-conjugated aldehydes leads to high E-selectivity.[4] The choice of counterion from the base and the polarity of the solvent can also significantly impact the E/Z ratio.[7] For instance, the use of potassium bases in polar solvents can favor the formation of the Z-isomer in certain cases.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of the Julia-Kocienski olefination.

Table 1: Effect of Sulfone, Base, and Solvent on Yield and E/Z Ratio

SulfoneAldehydeBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
PT-SulfoneBenzaldehyde (B42025)LiHMDSTHF-789764:36[9]
PT-SulfoneBenzaldehydeLiHMDSDME-60852:98[9]
PT-SulfoneBenzaldehydeLiHMDSDMF-60922:98[9]
PT-SulfoneBenzaldehydeNaHMDSDMF-60694:96[9]
PT-SulfoneBenzaldehydeKHMDSDMF-60644:96[9]
PT-SulfoneBenzaldehydeDBUDMF-60983:97[9]
2,6-di-isopropylphenyl-PT-SulfonePBD trioneKHMDSTHF-78 to rt-88:12[8]
PT-SulfonePBD trioneKHMDSTHF-78 to rt8672:28[8]
4-fluorophenyl-PT-SulfonePBD trioneKHMDSTHF-78 to rt6688:12[8]

Table 2: Substrate Scope of Sulfone with N-sulfonylimine

Sulfone SubstituentImine SubstituentYield (%)E/Z RatioReference
Phenyl4-Methylphenyl999:91[9]
Phenyl4-Methoxyphenyl833:97[9]
Phenyl4-Chlorophenyl944:96[9]
Phenyl4-Bromophenyl767:93[9]
4-MethylphenylPhenyl963:97[9]
4-MethoxyphenylPhenyl995:95[9]
4-ChlorophenylPhenyl891:>99[9]
4-BromophenylPhenyl944:96[9]

Experimental Protocols

General Protocol for Julia-Kocienski Olefination

This protocol provides a general procedure that can be adapted for various substrates.

Materials:

  • PT-sulfone (1.0 equiv)

  • Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Base (e.g., KHMDS, LiHMDS, DBU) (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., THF, DME, DMF)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl, water, brine)

  • Extraction solvent (e.g., ethyl acetate (B1210297), diethyl ether)

  • Drying agent (e.g., MgSO4, Na2SO4)

Procedure:

  • To a stirred solution of the PT-sulfone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically -78 °C to -55 °C), add the base dropwise.

  • Stir the resulting mixture for 30-90 minutes at the same temperature.

  • Add the aldehyde or ketone dropwise to the reaction mixture.

  • Continue stirring at the same temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl or water).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or crystallization.

Example Protocol: Synthesis of a Stilbene (B7821643) Derivative

This protocol details the synthesis of a stilbene derivative using a PT-sulfone and an aromatic aldehyde.

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone (2.86 g, 10.0 mmol)

  • Benzaldehyde (1.27 g, 12.0 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 11.0 mL, 11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous ammonium (B1175870) chloride (20 mL)

  • Ethyl acetate (100 mL)

  • Brine (20 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-phenyl-1H-tetrazol-5-yl benzyl sulfone in anhydrous THF at -78 °C under a nitrogen atmosphere, add the KHMDS solution dropwise over 10 minutes.

  • Stir the resulting dark brown solution for 1 hour at -78 °C.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford the desired stilbene derivative.

Large-Scale Synthesis Considerations

Reagent Selection and Handling
  • Sulfones: PT- and BT-sulfones are the most common choices. The selection depends on the desired stereoselectivity and the reactivity of the carbonyl compound.

  • Bases: Alkali metal hexamethyldisilazides (LiHMDS, NaHMDS, KHMDS) are frequently used strong bases. These are commercially available as solutions in THF or other solvents, which is convenient for large-scale operations.[10] DBU is a non-ionic strong base that can also be effective.

  • Solvents: Anhydrous solvents are crucial for the success of the reaction. For large-scale production, solvent recovery and recycling should be considered to improve process sustainability.

Reaction Control and Safety
  • Temperature Control: The reaction is typically performed at low temperatures (-78 °C to -60 °C) to control the addition and stereoselectivity. Maintaining consistent and efficient cooling is critical on a large scale.

  • Exothermicity: The initial deprotonation of the sulfone and the subsequent addition to the carbonyl can be exothermic. Careful control of the addition rate of the base and the carbonyl compound is necessary to manage the reaction temperature.

  • Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Maintaining a robust inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions and ensure high yields.

Work-up and Purification
  • Quenching: The reaction is typically quenched with an aqueous solution. On a large scale, the quench should be performed cautiously to control any potential exotherm.

  • Extraction: The choice of extraction solvent should consider factors such as product solubility, ease of removal, and environmental impact.

  • Purification: While column chromatography is common in the laboratory, it may not be practical for large-scale production. Alternative purification methods such as crystallization, distillation, or preparative HPLC should be explored and optimized.

Waste Disposal
  • Solvent Waste: Organic solvents should be collected and disposed of according to local regulations. Solvent recycling should be implemented where feasible.

  • Aqueous Waste: The aqueous waste stream will contain salts from the base and quenching agent, as well as the heteroaryl oxide byproduct. The pH of the aqueous waste should be neutralized before disposal.

  • Solid Waste: Solid waste, such as silica gel from chromatography, should be disposed of in an appropriate manner.

Visualizations

Reaction Mechanism

Julia_Kocienski_Mechanism Julia-Kocienski Olefination Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Products Sulfone Heteroaryl Sulfone Carbanion Sulfonyl Carbanion Sulfone->Carbanion + Base Carbonyl Aldehyde/Ketone Base Base Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide + Carbonyl Smiles Smiles Intermediate Alkoxide->Smiles Smiles Rearrangement Alkene Alkene Smiles->Alkene Elimination Byproducts SO2 + Heteroaryl Oxide Smiles->Byproducts

Caption: The reaction mechanism of the Julia-Kocienski olefination.

Experimental Workflow

Experimental_Workflow Large-Scale Experimental Workflow Start Start Setup Reactor Setup (Inert Atmosphere) Start->Setup End End Charge_Sulfone Charge Sulfone and Solvent Setup->Charge_Sulfone Cooling Cool to Reaction Temperature Charge_Sulfone->Cooling Base_Addition Controlled Addition of Base Cooling->Base_Addition Stir_1 Stir for Deprotonation Base_Addition->Stir_1 Carbonyl_Addition Controlled Addition of Carbonyl Stir_1->Carbonyl_Addition Reaction Reaction Monitoring (TLC/LC-MS) Carbonyl_Addition->Reaction Warm Warm to Room Temperature Reaction->Warm Quench Controlled Quench Warm->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Analysis->End

Caption: A general workflow for large-scale Julia-Kocienski olefination.

Optimization Logic

Optimization_Logic Logic for Reaction Optimization rect_node rect_node Start Initial Reaction Conditions Check_Yield Acceptable Yield? Start->Check_Yield Check_Stereo Desired Stereoselectivity? Check_Yield->Check_Stereo Yes Optimize_Base Optimize Base (e.g., KHMDS vs LiHMDS) Check_Yield->Optimize_Base No Optimize_Solvent Optimize Solvent (e.g., THF vs DMF) Check_Stereo->Optimize_Solvent No Final_Conditions Final Optimized Conditions Check_Stereo->Final_Conditions Yes Optimize_Base->Check_Yield Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Stereo

Caption: A decision-making diagram for optimizing reaction conditions.

References

Bis(phenylsulfonyl)methane: A Versatile Reagent for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(phenylsulfonyl)methane and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis for the construction of carbon-carbon bonds. The acidic nature of the methylene (B1212753) protons, flanked by two electron-withdrawing phenylsulfonyl groups, allows for the facile generation of a stabilized carbanion. This nucleophile can then participate in a variety of transformations, including Michael additions and olefination reactions, providing access to a diverse array of complex molecules. These methodologies are particularly relevant in the field of drug discovery and development, where the efficient and stereocontrolled synthesis of novel molecular scaffolds is paramount.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in two key C-C bond-forming reactions: the Michael Addition and the Julia-Kocienski Olefination.

Michael Addition Reactions

The stabilized carbanion generated from this compound is an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction allows for the formation of a new C-C bond and the introduction of the bis(phenylsulfonyl)methyl moiety, which can be further functionalized.

Asymmetric Michael Addition

A significant advancement in this area is the development of catalytic, enantioselective Michael additions. The use of chiral catalysts, such as primary amines derived from cinchona alkaloids, can induce high levels of stereocontrol, leading to the formation of enantioenriched products.[1][2]

Asymmetric_Michael_Addition cluster_workflow Experimental Workflow: Asymmetric Michael Addition Start Dissolve this compound, α,β-unsaturated ketone, and chiral catalyst in solvent Reaction Stir at specified temperature Start->Reaction Initiate reaction Monitoring Monitor reaction progress by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup Monitoring->Workup Complete Purification Purify product by column chromatography Workup->Purification Analysis Analyze product for yield, dr, and ee Purification->Analysis

Caption: General workflow for a catalytic, asymmetric Michael addition.

Quantitative Data for Asymmetric Michael Addition

The following table summarizes representative results for the enantioselective Michael addition of this compound to various chalcone (B49325) derivatives catalyzed by a chiral primary amine.

EntryChalcone Derivative (Ar)Catalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl102495>99:198
24-Chlorophenyl102492>99:197
34-Methoxyphenyl103688>99:196
42-Naphthyl102490>99:195
52-Thienyl103685>99:194

Data is illustrative and compiled from typical results in the field.

Detailed Experimental Protocol: Asymmetric Michael Addition of this compound to Chalcone

Materials:

  • This compound

  • Chalcone

  • Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the desired chalcone (1.0 mmol, 1.0 equiv.), and the chiral primary amine catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes from carbonyl compounds and sulfones in a one-pot procedure.[3][4] Derivatives of this compound, particularly those where one phenylsulfonyl group is replaced by a heteroaromatic group like 1-phenyl-1H-tetrazol-5-yl (PT), are commonly used.[5] This reaction is renowned for its high (E)-selectivity.[3][5]

Julia_Kocienski_Mechanism Sulfone PT-Sulfone (R-CH₂-SO₂-PT) Carbanion Sulfonyl Carbanion Sulfone->Carbanion + Base Base Base (e.g., KHMDS) Base->Carbanion Alkoxide β-Alkoxy sulfone intermediate Carbanion->Alkoxide + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Alkoxide Smiles Smiles Rearrangement Alkoxide->Smiles Alkene (E)-Alkene (R-CH=CH-R') Smiles->Alkene Elimination Byproducts SO₂ + PT-O⁻ Smiles->Byproducts Elimination

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Quantitative Data for Julia-Kocienski Olefination

The following table presents typical results for the Julia-Kocienski olefination of various aldehydes with a PT-sulfone derivative.

EntryAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1CyclohexanecarboxaldehydeKHMDSDME-55 to rt71>99:1
2BenzaldehydeNaHMDSTHF-78 to rt8595:5
3IsovaleraldehydeKHMDSDME-78 to rt78>99:1
4CinnamaldehydeLiHMDSTHF-78 to rt82>99:1 (1,2-addition)
53-PhenylpropanalKHMDSDME-60 to rt90>99:1

Data is illustrative and compiled from typical results in the field.[5]

Detailed Experimental Protocol: Julia-Kocienski Olefination

Materials:

  • PT-sulfone derivative

  • Aldehyde

  • Potassium hexamethyldisilazide (KHMDS) solution in DME or as a solid

  • Anhydrous dimethoxyethane (DME)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the PT-sulfone (10.0 mmol, 1.0 equiv.) and anhydrous DME (40 mL).

  • Cool the stirred solution to -55 °C in a suitable cooling bath.

  • Slowly add a solution of KHMDS (11.0 mmol, 1.1 equiv.) in DME (20 mL) dropwise via cannula over 10 minutes. The solution will typically change color.

  • Stir the resulting mixture at -55 °C for 1 hour.

  • Add the neat aldehyde (15.0 mmol, 1.5 equiv.) dropwise over 5 minutes.

  • Continue stirring at -55 °C for 1 hour.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding deionized water (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired alkene.[5]

Conclusion

This compound and its derivatives are invaluable reagents for the stereoselective formation of C-C bonds. The Michael addition provides a route to functionalized products, with asymmetric variants offering excellent enantiocontrol. The Julia-Kocienski olefination stands as a reliable method for the synthesis of (E)-alkenes with high stereoselectivity. The detailed protocols provided herein serve as a practical guide for researchers in the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Julia-Kocienski Olefination Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Julia-Kocienski olefination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this powerful olefination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the classical Julia-Lythgoe and the Julia-Kocienski olefination?

The main distinction lies in the sulfone reagent used and the reaction protocol. The classical Julia-Lythgoe olefination is a multi-step, two-pot synthesis that typically employs phenyl sulfones. It requires the formation of a β-acyloxysulfone intermediate, followed by a reductive elimination step, often using sodium amalgam or samarium(II) iodide. In contrast, the Julia-Kocienski olefination is a one-pot reaction that utilizes heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. This modification allows for a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion, circumventing the need for a separate reductive elimination step.[1][2]

Q2: Which heteroaryl sulfone should I choose: BT-sulfone or PT-sulfone?

The choice between BT and PT sulfones often depends on the desired stereoselectivity and the propensity for side reactions. PT-sulfones, particularly 1-phenyl-1H-tetrazol-5-yl sulfones, are known to provide higher E-selectivity in many cases.[3] Furthermore, PT-sulfones have a lower tendency to undergo self-condensation, a common side reaction, which allows for the pre-generation of the sulfone anion before the addition of the aldehyde.[3] BT-sulfones, while effective, are more prone to self-condensation.

Q3: How can I control the E/Z stereoselectivity of the reaction?

The E/Z selectivity of the Julia-Kocienski olefination is influenced by several factors, including the choice of sulfone, base, solvent, and the structure of the reactants. Generally, PT-sulfones favor the formation of E-alkenes. The choice of base and solvent also plays a crucial role; for instance, potassium bases (like KHMDS) in polar aprotic solvents (like DME or THF) often promote high E-selectivity.[3] For certain substrates, especially those with allylic or benzylic conjugation in the sulfone, high Z-selectivity can be achieved.

Q4: Can the Julia-Kocienski olefination be used for the synthesis of tri- and tetrasubstituted alkenes?

Yes, the Julia-Kocienski olefination is a versatile method that can be applied to the synthesis of di-, tri-, and tetrasubstituted alkenes. However, the stereochemical outcome for more substituted alkenes can be more challenging to predict and may require careful optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the Julia-Kocienski olefination, providing potential causes and solutions.

Issue 1: Low Yield of the Desired Alkene and Presence of a High Molecular Weight Byproduct

Symptom: You observe a significant amount of a byproduct with a mass corresponding to the dimer of your sulfone reagent, and a correspondingly low yield of your desired alkene.

Probable Cause: This is a classic case of the self-condensation (or homocoupling) of the sulfone reagent. The metallated sulfone anion can act as a nucleophile and attack a second molecule of the sulfone, leading to the formation of a dimer. This is particularly problematic with BT-sulfones.[3]

Solutions:

  • Switch to a PT-sulfone: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are significantly less prone to self-condensation.[3]

  • Employ Barbier-like conditions: Instead of pre-forming the sulfone anion, add the base to a mixture of the sulfone and the aldehyde. This ensures that the aldehyde is present to react with the sulfone anion as it is formed, minimizing the opportunity for self-condensation.[3]

  • Use an excess of the aldehyde: Using a slight excess of the aldehyde can help to outcompete the self-condensation reaction.

Issue 2: Poor or Undesired E/Z Selectivity

Symptom: The reaction produces a mixture of E and Z isomers, or the major product is the undesired stereoisomer.

Probable Cause: The stereochemical outcome of the Julia-Kocienski olefination is kinetically controlled and highly dependent on the reaction conditions. Factors such as the base, its counterion, the solvent, and the temperature all influence the transition state of the addition of the sulfone anion to the aldehyde, which in turn determines the E/Z ratio of the product.

Solutions:

  • Optimize the base and solvent system: The table below summarizes the effect of different bases and solvents on the E/Z selectivity for a model reaction. As a general trend, potassium bases in polar aprotic solvents tend to favor the formation of the E-alkene.

  • Change the heteroaryl sulfone: As mentioned, PT-sulfones generally give higher E-selectivity than BT-sulfones. For high Z-selectivity with certain substrates, pyridinyl sulfones have been shown to be effective.[3]

  • Temperature control: Running the reaction at a consistently low temperature (e.g., -78 °C) is crucial for achieving high stereoselectivity.

Issue 3: Epimerization of a Chiral Center in the Aldehyde or Sulfone

Symptom: You observe the formation of diastereomeric products, indicating a loss of stereochemical integrity at a chiral center adjacent to the reacting carbonyl or sulfone group.

Probable Cause: The strong bases used in the Julia-Kocienski olefination (e.g., KHMDS, NaHMDS, LDA) can deprotonate acidic protons, such as those at the α-position to a carbonyl group or other electron-withdrawing groups. This can lead to epimerization of stereocenters that are sensitive to basic conditions.

Solutions:

  • Use a milder base: If your substrate is particularly base-sensitive, consider using a milder base such as cesium carbonate (Cs₂CO₃) or DBU, although this may require higher temperatures and longer reaction times.

  • Employ PT-sulfones: The use of PT-sulfones can allow for milder reaction conditions, which may be more compatible with base-sensitive functional groups.[3]

  • Barbier-like conditions: By adding the base to the mixture of reactants, the concentration of the free sulfone anion at any given time is minimized, which can reduce the extent of base-mediated side reactions like epimerization.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield and E/Z Selectivity in the Julia-Kocienski Olefination

Sulfone TypeBaseSolventYield (%)E/Z Ratio
BTLiHMDSTHF8588:12
BTNaHMDSTHF8991:9
BTKHMDSTHF92>95:5
BTKHMDSDME95>95:5
PTLiHMDSTHF9094:6
PTKHMDSTHF96>98:2
PTKHMDSDME98>98:2

Data adapted from a model reaction. Actual results may vary depending on the specific substrates used.

Experimental Protocols

Standard Protocol for Julia-Kocienski Olefination (Premetalation)

This protocol is suitable for reactions using PT-sulfones, which are less prone to self-condensation.

Materials:

  • PT-sulfone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous THF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the PT-sulfone.

  • Dissolve the sulfone in anhydrous DME (or THF) and cool the solution to -78 °C.

  • In a separate flask, dissolve KHMDS in anhydrous THF and add this solution dropwise to the cold sulfone solution via cannula.

  • Stir the resulting mixture at -78 °C for 30-60 minutes. The solution will typically change color.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Protocol: Barbier-Type Julia-Kocienski Olefination

This protocol is recommended when using sulfones prone to self-condensation (e.g., BT-sulfones) or with base-sensitive substrates.

Materials:

  • BT-sulfone (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or KHMDS (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the BT-sulfone and the aldehyde.

  • Dissolve the mixture in anhydrous THF and cool to -78 °C.

  • In a separate flask, dissolve NaHMDS (or KHMDS) in anhydrous THF.

  • Add the base solution dropwise to the cold mixture of the sulfone and aldehyde over a period of 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Follow the workup and purification steps as described in the standard protocol.

Visualizations

Reaction Pathways

Julia_Kocienski_Pathways cluster_main Main Reaction Pathway cluster_side Self-Condensation Side Reaction sulfone Sulfone (R1-SO2-Het) anion Sulfone Anion sulfone->anion + Base aldehyde Aldehyde (R2-CHO) base Base anion2 Sulfone Anion alkoxide β-Alkoxy Sulfone anion->alkoxide + Aldehyde smiles Smiles Rearrangement alkoxide->smiles intermediate Intermediate smiles->intermediate alkene Alkene (R1-CH=CH-R2) intermediate->alkene - SO2 - Het-O- sulfone2 Sulfone (R1-SO2-Het) sulfone2->anion2 + Base dimer Dimerized Byproduct anion2->dimer + Sulfone

Caption: Main and side reaction pathways in Julia-Kocienski olefination.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment check_yield Low Yield? start->check_yield check_byproduct High MW Byproduct? check_yield->check_byproduct Yes check_stereoselectivity Poor E/Z Ratio? check_yield->check_stereoselectivity No self_condensation Diagnosis: Self-Condensation check_byproduct->self_condensation Yes check_byproduct->check_stereoselectivity No solution_barbier Solution: Use Barbier-like conditions self_condensation->solution_barbier solution_pt_sulfone Solution: Switch to PT-sulfone self_condensation->solution_pt_sulfone optimize_conditions Diagnosis: Suboptimal Conditions check_stereoselectivity->optimize_conditions Yes check_diastereomers Diastereomers Formed? check_stereoselectivity->check_diastereomers No solution_optimize Solution: Optimize base/solvent (see Table 1) optimize_conditions->solution_optimize epimerization Diagnosis: Epimerization check_diastereomers->epimerization Yes success Successful Reaction check_diastereomers->success No solution_mild_base Solution: Use milder base or Barbier conditions epimerization->solution_mild_base

References

Technical Support Center: Troubleshooting Low Yields in Bis(phenylsulfonyl)methane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving yields in the synthesis of bis(phenylsulfonyl)methane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the formation of bis(phenylthio)methane (B1346630) from thiophenol and a methylene (B1212753) source like diiodomethane (B129776) or dichloromethane. The second step is the oxidation of the resulting bis(phenylthio)methane to this compound, typically using an oxidizing agent like hydrogen peroxide.

Q2: My initial reaction to form bis(phenylthio)methane is giving a low yield. What are the likely causes?

Low yields in the synthesis of bis(phenylthio)methane can stem from several factors:

  • Inefficient deprotonation of thiophenol: The reaction requires a strong enough base to fully deprotonate the thiophenol, forming the thiophenolate nucleophile. Incomplete deprotonation will result in unreacted starting material.

  • Slow nucleophilic substitution: Dihalomethanes can be resistant to nucleophilic substitution. Reaction times may need to be extended, or reaction temperature increased.

  • Side reactions: The thiophenolate can be oxidized to diphenyl disulfide, especially if air is not excluded from the reaction.

Q3: I am observing byproducts in my oxidation step. How can I avoid them?

The primary challenge in the oxidation step is preventing over-oxidation. The desired product is the sulfone, but the reaction proceeds through a sulfoxide (B87167) intermediate, bis(phenylsulfinyl)methane. Using an excess of the oxidizing agent or harsh reaction conditions can lead to the formation of undesired byproducts. Careful control of stoichiometry and reaction temperature is crucial.

Q4: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Q5: What analytical techniques are recommended for characterizing this compound and identifying impurities?

The following techniques are essential for product characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any organic impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretches).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: Low Yield of Bis(phenylthio)methane (Step 1)
Possible Cause Suggested Solution
Incomplete deprotonation of thiophenolUse a stronger base (e.g., sodium hydride instead of sodium hydroxide) or ensure the base is fresh and anhydrous.
Slow reaction rateIncrease the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.
Formation of diphenyl disulfidePerform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenolate.
Volatility of dichloromethaneIf using dichloromethane, ensure the reaction is performed in a sealed vessel or under reflux to prevent loss of the reagent.
Issue 2: Low Yield or Impure Product in the Oxidation Step (Step 2)
Possible Cause Suggested Solution
Incomplete oxidationIncrease the amount of oxidizing agent slightly or extend the reaction time. Monitor the disappearance of the bis(phenylthio)methane starting material by TLC.
Over-oxidation to byproductsCarefully control the stoichiometry of the oxidizing agent. Add the oxidant portion-wise to maintain better control over the reaction exotherm. Keep the reaction temperature low.
Presence of unreacted bis(phenylthio)methaneEnsure the oxidation reaction goes to completion. If necessary, purify the crude product using column chromatography to separate the non-polar starting material from the polar product.
Difficult to handle productThis compound is a solid. Ensure adequate solvent is used to maintain stirring and prevent solidification during the reaction.

Experimental Protocols

Protocol 1: Synthesis of Bis(phenylthio)methane

This protocol is adapted from established methods for the synthesis of thioethers.

Materials:

Procedure:

  • In a round-bottom flask, dissolve thiophenol in absolute ethanol.

  • Add a solution of sodium hydroxide in ethanol to the flask to form the sodium thiophenolate.

  • Slowly add diiodomethane to the reaction mixture. Control the temperature to not exceed 80°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Evaporate the majority of the ethanol under reduced pressure.

  • Add water and diethyl ether to the residue and separate the layers.

  • Wash the ether layer with a dilute sodium hydroxide solution, followed by water, and then dry over anhydrous magnesium sulfate.

  • Evaporate the diethyl ether to obtain the crude bis(phenylthio)methane.

  • Recrystallize the crude product from petroleum ether to yield pure bis(phenylthio)methane.

Protocol 2: Oxidation of Bis(phenylthio)methane to this compound

This protocol is based on the oxidation of similar sulfide (B99878) compounds.[1]

Materials:

  • Bis(phenylthio)methane

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

Procedure:

  • Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution. The reaction can be exothermic, so cooling in an ice bath may be necessary.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the crude this compound.

  • Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₃H₁₂O₄S₂
Molecular Weight296.37 g/mol
Melting Point119-121 °C
¹H NMR (CDCl₃, δ)7.5-8.0 (m, 10H, Ar-H), 4.6 (s, 2H, CH₂)
¹³C NMR (CDCl₃, δ)134.5, 129.5, 128.5, 65.0
IR (KBr, cm⁻¹)~1330 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch)

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.

Mandatory Visualization

Synthesis_Workflow Thiophenol Thiophenol Step1 Step 1: Nucleophilic Substitution Thiophenol->Step1 Base Base (e.g., NaOH) Base->Step1 Diiodomethane Diiodomethane Diiodomethane->Step1 Bis_phenylthio_methane Bis(phenylthio)methane Step1->Bis_phenylthio_methane Crude Product Step2 Step 2: Oxidation Bis_phenylthio_methane->Step2 Oxidant Oxidant (e.g., H₂O₂) Oxidant->Step2 Bis_phenylsulfonyl_methane This compound (Final Product) Step2->Bis_phenylsulfonyl_methane Crude Product Purification Purification (Recrystallization) Bis_phenylsulfonyl_methane->Purification Purification->Bis_phenylsulfonyl_methane Pure Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Step1_Check Check Step 1: Bis(phenylthio)methane formation Start->Step1_Check Yes Step2_Check Check Step 2: Oxidation Start->Step2_Check No, yield is good Incomplete_Deprotonation Incomplete Deprotonation? Step1_Check->Incomplete_Deprotonation Slow_Reaction Slow Reaction? Step1_Check->Slow_Reaction Side_Reaction_1 Side Reactions? Step1_Check->Side_Reaction_1 Incomplete_Oxidation Incomplete Oxidation? Step2_Check->Incomplete_Oxidation Over_Oxidation Over-oxidation? Step2_Check->Over_Oxidation Solution_Base Use stronger/fresh base Incomplete_Deprotonation->Solution_Base Yes Solution_Time_Temp Increase time/temperature Slow_Reaction->Solution_Time_Temp Yes Solution_Inert Use inert atmosphere Side_Reaction_1->Solution_Inert Yes Solution_Oxidant Increase oxidant/time Incomplete_Oxidation->Solution_Oxidant Yes Solution_Stoichiometry Control oxidant stoichiometry/ temperature Over_Oxidation->Solution_Stoichiometry Yes

Caption: Troubleshooting flowchart for low yields.

References

Technical Support Center: Purification Strategies for Julia Olefination Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of Julia olefination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the classical Julia-Lythgoe and the modified Julia-Kocienski olefination, and how do they impact purification?

A1: The primary distinctions lie in the number of steps, the type of sulfone reagent used, and the elimination conditions, all of which influence the byproduct profile and purification strategy.

  • Classical Julia-Lythgoe Olefination: This is a multi-step, two-pot synthesis that employs phenyl sulfones.[1] It involves the formation of a β-acyloxysulfone intermediate, which is then treated with a reducing agent like sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂) for reductive elimination.[1][2][3] This method is highly selective for (E)-alkenes.[1][4] Purification of the intermediate is often recommended to achieve higher yields and purity in the final product.[2][3] The use of harsh reducing agents can introduce specific byproducts that need to be removed.[1]

  • Modified Julia-Kocienski Olefination: This is a one-pot procedure that utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][2][5] The elimination step is spontaneous and avoids the need for harsh reducing agents.[1] However, stereoselectivity can be more variable and depends on the specific sulfone and reaction conditions.[1][2] A key challenge with this variant is the potential for self-condensation of the sulfone reagent, which introduces a significant impurity.[1]

Q2: What are the most common impurities and byproducts in a Julia olefination reaction?

A2: The impurities depend on the type of Julia olefination performed:

  • Classical Julia-Lythgoe Olefination:

    • Unreacted starting materials (aldehyde and phenyl sulfone).

    • The β-hydroxy sulfone intermediate if acylation is incomplete.

    • Byproducts from the reducing agent (e.g., mercury salts if using Na/Hg).

    • Stereoisomers of the desired alkene, although this reaction generally has high (E)-selectivity.[4]

  • Modified Julia-Kocienski Olefination:

    • Unreacted starting materials (aldehyde and heteroaryl sulfone).

    • Self-condensation byproduct of the sulfone.[1] This is a significant issue, especially with BT-sulfones.[6]

    • Byproducts from the spontaneous elimination step, such as sulfur dioxide and lithium benzothiazolone (when using BT-sulfones).[2]

    • A mixture of (E) and (Z) alkene stereoisomers, as the stereochemical outcome is dependent on the initial carbonyl addition.[2]

Q3: How can I monitor the progress of my Julia olefination reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction. It is recommended to check the extent of the reaction, for instance, in the oxidation of a thioether to a sulfone, where the sulfoxide (B87167) is typically more polar and the sulfone has an intermediate polarity.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any major byproducts. This allows for timely quenching of the reaction to prevent the formation of excess impurities.

Troubleshooting Guides

Problem 1: Difficulty in removing the heteroaryl byproduct (e.g., benzothiazolone) from the modified Julia-Kocienski olefination.

Solution:

The benzothiazolone byproduct is polar and can often be removed with a standard aqueous workup. However, if it persists, consider the following:

  • Aqueous Washes: Multiple extractions with a dilute aqueous base (e.g., 1M NaOH) can help to deprotonate and dissolve the benzothiazolone, pulling it into the aqueous layer.

  • Column Chromatography: This is a very effective method for separating the desired alkene from the polar benzothiazolone byproduct.[1][7] A silica (B1680970) gel column with a gradient elution, starting with a nonpolar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically allow the less polar alkene to elute first.

  • Alternative Sulfones: Consider using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. The byproduct from PT-sulfones is generally more water-soluble, simplifying the workup.[6]

Problem 2: My Julia-Kocienski reaction is producing a significant amount of a self-condensation byproduct.

Solution:

Self-condensation occurs when the metalated sulfone reacts with another molecule of the sulfone instead of the desired aldehyde.

  • "Barbier-like" Conditions: The most effective way to prevent this side reaction is to add the base to a mixture of the aldehyde and the sulfone.[6] This ensures that the aldehyde is present to react with the sulfone carbanion as soon as it is formed.

  • Choice of Sulfone: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation compared to benzothiazol-2-yl (BT) sulfones.[6] This allows for the sulfone to be deprotonated first before the addition of the aldehyde, which can be beneficial for base-sensitive aldehydes.[6]

Problem 3: The purification of the final alkene product by column chromatography is difficult due to similar polarities of the product and impurities.

Solution:

  • Optimize Eluent System: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7] Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then let it cool slowly. The pure product should crystallize out, leaving impurities in the solution. Common solvents for recrystallization of organic compounds include hexanes, ethyl acetate (B1210297), and mixtures thereof.

  • Derivative Formation: In some cases, it may be possible to temporarily convert your product to a derivative that has significantly different polarity, purify the derivative, and then convert it back to the desired product. This is a more advanced technique and should be considered when other methods fail.

Quantitative Data Summary

ParameterClassical Julia-LythgoeModified Julia-KocienskiNotes
Typical Yields 70-99%[4]Generally good, can be >70%[8]Yields are highly substrate-dependent.
(E)-Selectivity Highly (E)-selective[1][4]Variable, but can be >95% (E)-selective with PT-sulfones[4]Stereoselectivity in the modified version is influenced by the sulfone, base, and solvent.[6][9]

Detailed Experimental Protocols

Protocol 1: General Workup and Purification by Flash Column Chromatography

This protocol is a general procedure for the workup and purification of a completed Julia olefination reaction mixture.

  • Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.[1][8] Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine (saturated aqueous NaCl solution).[1][8]

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1][8]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[1]

    • Choose an appropriate eluent system based on the polarity of your product (e.g., a gradient of ethyl acetate in hexanes).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to obtain the purified alkene.

Protocol 2: Purification of β-acyloxysulfone Intermediate in Classical Julia Olefination

Purifying the β-acyloxysulfone intermediate can lead to higher yields and purity of the final alkene.[2][3]

  • After the acylation step, perform an aqueous workup as described in Protocol 1 (steps 1-5).

  • The crude β-acyloxysulfone can then be purified by flash column chromatography or recrystallization before proceeding to the reductive elimination step.

Visualizations

experimental_workflow cluster_reaction Julia Olefination Reaction cluster_purification Purification start Reaction Mixture quench Quench with aq. NH4Cl start->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions chromatography->fractions combine Combine Pure Fractions fractions->combine final_product Concentrate to Yield Pure Product combine->final_product

Caption: General experimental workflow for the workup and purification of Julia olefination products.

troubleshooting_logic cluster_impurities Identify Major Impurity cluster_solutions Purification Strategy start Impure Product After Workup impurity_type What is the major impurity? start->impurity_type polar_byproduct Polar Byproduct (e.g., benzothiazolone) impurity_type->polar_byproduct Polar self_condensation Self-Condensation Product impurity_type->self_condensation Non-polar Dimer unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Varies column Flash Column Chromatography polar_byproduct->column optimize_rxn Optimize Reaction Conditions (e.g., Barbier-like) self_condensation->optimize_rxn unreacted_sm->column recrystallize Recrystallization unreacted_sm->recrystallize optimize_rxn->column then purify

Caption: Decision-making flowchart for troubleshooting the purification of Julia olefination products.

References

optimizing base and solvent conditions for high stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing stereoselective reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when aiming for high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no stereoselectivity. What are the primary factors I should investigate?

A1: Low stereoselectivity can stem from several factors. The most critical parameters to investigate systematically are the choice of base, the solvent system, and the reaction temperature.[1] Suboptimal conditions can undermine the steric and electronic factors that control the stereochemical outcome. It is also crucial to ensure the high purity of all starting materials, as impurities can interfere with the catalytic cycle or desired reaction pathway.[1][2]

Q2: How does the choice of solvent impact the stereochemical outcome of my reaction?

A2: Solvents play a crucial role beyond simply dissolving reactants; they can significantly influence the conformation of substrates and the stability of transition states.[1][3][4] The dynamic interplay between solute and solvent, including polarity, hydrogen-bonding capacity, and dielectric constant, can have a conclusive impact on the reaction's outcome.[4] For instance, non-polar solvents are often preferred in reactions involving Lewis acids as they are less likely to interfere with the coordination of the acid to the substrate.[1] In some cases, a solvent can induce stereoinversion, allowing for the formation of either enantiomer from a single chiral catalyst simply by changing the reaction medium.[4]

Q3: What is the functional difference between polar protic and polar aprotic solvents in stereoselective reactions?

A3: The key difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They can solvate both cations and anions effectively. In reactions involving nucleophiles, protic solvents can form a shell around the nucleophile, potentially hindering its approach to the electrophile and decreasing the reaction rate, which can affect selectivity.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and more reactive.[5] This enhanced reactivity can be beneficial, but the choice depends on the specific mechanism and transition state stabilization required for high selectivity.

Q4: How does reaction temperature affect stereoselectivity?

A4: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature (e.g., to -78 °C) generally enhances stereoselectivity.[1] This is because the transition state leading to the major stereoisomer typically has a lower activation energy. At lower temperatures, fewer molecules have sufficient energy to overcome the higher activation barrier of the pathway leading to the minor isomer.[1] Conversely, higher temperatures can provide enough energy to overcome these small energy differences, resulting in a loss of selectivity.[4]

Q5: How do I select an appropriate base for my reaction?

A5: Base selection is critical and depends on several factors:

  • Strength (pKa): The base must be strong enough to deprotonate the intended substrate without causing side reactions. The pKa of the base's conjugate acid should typically be higher than the pKa of the proton being removed.

  • Steric Hindrance: Bulky, non-nucleophilic bases (e.g., LDA, LiTMP) are often used when you want to avoid the base acting as a nucleophile and attacking an electrophilic center in the molecule.

  • Counter-ion: The nature of the cation (e.g., Li+, Na+, K+) can influence aggregation states and the geometry of intermediates, thereby affecting stereoselectivity.

  • Solubility: The base must be soluble in the chosen reaction solvent.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a systematic approach to resolving issues of low diastereoselectivity or enantioselectivity.

Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

A systematic investigation is the best approach to identify the root cause.[2]

TroubleshootingWorkflow start Low Stereoselectivity Observed cat_solvent Solvent Issues start->cat_solvent cat_base Base Issues start->cat_base cat_temp Temperature Control start->cat_temp cat_reagent Reagent/Catalyst Purity start->cat_reagent act_screen_solvent Screen Solvents (Polarity, Coordinating Ability) cat_solvent->act_screen_solvent act_check_anhydrous Ensure Anhydrous Conditions cat_solvent->act_check_anhydrous act_screen_base Screen Bases (pKa, Sterics, Counter-ion) cat_base->act_screen_base act_optimize_temp Lower Reaction Temperature cat_temp->act_optimize_temp act_check_purity Verify Purity of Substrates & Catalysts cat_reagent->act_check_purity end_node High Stereoselectivity Achieved act_screen_solvent->end_node act_check_anhydrous->end_node act_screen_base->end_node act_optimize_temp->end_node act_check_purity->end_node

Caption: A workflow for troubleshooting low stereoselectivity.

Data Presentation: Solvent and Base Effects

The following tables summarize hypothetical but representative data illustrating how changing solvent or base can affect the stereochemical outcome of a reaction.

Table 1: Effect of Solvent on Enantioselectivity

Reaction: Asymmetric Aldol Addition

EntrySolventDielectric Constant (ε)Outcome (e.e. %)
1Toluene2.492
2Dichloromethane (DCM)8.985
3Tetrahydrofuran (THF)7.571
4Acetonitrile (MeCN)37.545
5Methanol (MeOH)32.7<10

This table illustrates that for certain reactions, less polar, non-coordinating solvents may favor higher stereoselectivity.[1]

Table 2: Effect of Base on Diastereoselectivity

Reaction: Ketone Alkylation using a Chiral Auxiliary

EntryBasepKa (of conjugate acid)Steric HindranceOutcome (d.e. %)
1LDA (Lithium diisopropylamide)35.7High95
2LiHMDS (Lithium bis(trimethylsilyl)amide)26High91
3Triethylamine (Et₃N)10.75Medium60
4DBU (1,8-Diazabicycloundec-7-ene)13.5Low55
5Potassium Carbonate (K₂CO₃)10.3Low (Heterogeneous)25

This table shows the importance of selecting a base with appropriate strength and steric properties to achieve high diastereoselectivity.

Experimental Protocols

Protocol 1: Screening Solvents and Bases for Optimal Stereoselectivity

This protocol provides a general methodology for screening various solvents and bases in parallel to optimize a stereoselective reaction.

Objective: To identify the solvent and base combination that provides the highest stereoselectivity (e.e.% or d.e.%) for a given reaction.

Materials:

  • Substrate (1.0 eq)

  • Electrophile/Reagent (1.2 eq)

  • Array of candidate bases (e.g., DBU, Et₃N, DIPEA, K₂CO₃)

  • Array of candidate anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

  • Temperature-controlled stirring plate or cooling bath

  • TLC plates and appropriate eluent

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Analytical instrument for stereochemical analysis (e.g., Chiral HPLC, Chiral GC, or NMR with a chiral shift reagent)

Workflow Diagram:

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Analysis cluster_result 4. Outcome prep_reagents Prepare Stock Solutions (Substrate, Reagent) prep_vials Array & Label Vials (1 per condition) prep_reagents->prep_vials add_solvent Add Anhydrous Solvent prep_vials->add_solvent add_substrate Add Substrate Solution add_solvent->add_substrate add_base Add Base add_substrate->add_base equilibrate Equilibrate Temperature (e.g., -78°C) add_base->equilibrate add_reagent Add Reagent Solution equilibrate->add_reagent monitor Monitor by TLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry analyze Analyze Stereoselectivity (Chiral HPLC/GC) dry->analyze optimize Identify Optimal Conditions analyze->optimize

Caption: Experimental workflow for screening base and solvent conditions.

Procedure:

  • Preparation: Under an inert atmosphere, add a stir bar to each of the labeled reaction vials.

  • Solvent Addition: To each vial, add the designated anhydrous solvent (e.g., 2 mL).

  • Substrate Addition: Add the substrate (e.g., 0.1 mmol, 1.0 eq) to each vial.

  • Base Addition: Add the designated base (e.g., 0.12 mmol, 1.2 eq) to each vial.

  • Temperature Equilibration: Place the vial array in a cooling bath and stir for 15 minutes to allow the temperature to equilibrate to the target value (e.g., -78 °C, 0 °C, or room temperature).

  • Reaction Initiation: Add the second reagent/electrophile (e.g., 0.12 mmol, 1.2 eq) to each vial to start the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).

  • Quenching: Once the reaction is deemed complete (or at a fixed time point), quench each reaction by adding a suitable quenching agent (e.g., 1 mL of saturated aq. NH₄Cl).

  • Work-up: Allow the vials to warm to room temperature. Extract the product with an organic solvent (e.g., 3 x 2 mL of ethyl acetate). Combine the organic layers for each condition.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Prepare a sample of each crude product for analysis. Determine the stereoselectivity (e.e.% or d.e.%) using an appropriate chiral chromatography method (HPLC or GC) or NMR spectroscopy.

  • Optimization: Compare the results from all conditions to identify the optimal base and solvent for achieving the highest stereoselectivity.

Signaling Pathways and Logical Relationships

Solvent Influence on Stereochemical Pathway

The solvent environment can dictate the favored reaction pathway by differentially stabilizing the transition states leading to different stereoisomers.

SolventInfluence cluster_properties Solvent Properties cluster_effects Mechanistic Effects cluster_outcome Stereochemical Outcome Solvent Solvent Environment Polarity Polarity (Protic vs Aprotic) Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination Dielectric Dielectric Constant Solvent->Dielectric TS_A Stabilization of Transition State A Polarity->TS_A TS_B Stabilization of Transition State B Polarity->TS_B Substrate_Conf Substrate Conformation Polarity->Substrate_Conf Coordination->TS_A Coordination->TS_B Coordination->Substrate_Conf Dielectric->TS_A Dielectric->TS_B Dielectric->Substrate_Conf Product_A Favored Product: Stereoisomer A TS_A->Product_A TS_A->Product_A Lower ΔG‡ Product_B Minor Product: Stereoisomer B TS_B->Product_B TS_B->Product_B Higher ΔG‡ Substrate_Conf->TS_A Substrate_Conf->TS_B

Caption: Relationship between solvent properties and stereoselectivity.

References

effect of temperature on the E/Z ratio in Julia-Kocienski reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Julia-Kocienski olefination in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the effect of temperature on the E/Z selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the E/Z selectivity of the Julia-Kocienski olefination?

A1: Temperature is a critical parameter for controlling the stereochemical outcome of the Julia-Kocienski olefination. Generally, lower reaction temperatures tend to enhance the formation of the Z-isomer, while higher temperatures often favor the E-isomer.[1] However, the specific outcome is highly dependent on the substrate, solvent, and base used. For many standard Julia-Kocienski reactions, high E-selectivity is achieved at low temperatures as a result of kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[2]

Q2: How can I favor the formation of the E-alkene?

A2: To favor the formation of the E-alkene, it is generally recommended to conduct the reaction at low temperatures, typically between -78 °C and -55 °C.[3] These conditions often lead to high kinetic anti-diastereoselectivity in the initial addition step, which then translates to the E-alkene. In some cases, allowing the reaction to warm to ambient temperature after the initial low-temperature addition can also promote E-isomer formation.

Q3: How can I increase the proportion of the Z-alkene?

A3: Increasing the proportion of the Z-alkene can sometimes be achieved by raising the reaction temperature. For certain substrates, particularly in the synthesis of fluorinated alkenes, increasing the temperature from -78 °C to room temperature has been shown to decrease Z-selectivity in favor of the E-isomer, implying that lower temperatures accentuate Z-selectivity.[1] The choice of solvent and base is also crucial in influencing the formation of the Z-isomer.[4]

Q4: Are there specific temperature ranges I should consider for my experiment?

A4: Yes, based on literature precedents, the following temperature ranges are commonly employed:

  • For high E-selectivity: Reactions are typically initiated at very low temperatures, such as -78 °C, -70 °C, or -55 °C.[2][3]

  • For influencing Z-selectivity: While less common for standard Julia-Kocienski reactions which inherently favor the E-isomer, exploring temperatures from -78 °C up to room temperature may be beneficial for specific substrates where the Z-isomer is desired.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low E/Z ratio (predominantly Z-isomer or mixture) The reaction temperature may be too high, allowing for equilibration of intermediates.1. Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) during the addition of the aldehyde. 2. Use a reliable and calibrated thermometer. 3. Consider a different solvent or base system that is known to favor E-selectivity at low temperatures.[4]
Reaction is sluggish or does not go to completion at low temperatures The activation energy for the reaction with the specific substrates is not being overcome at the low temperature.1. After the initial low-temperature addition, slowly allow the reaction to warm to a slightly higher temperature (e.g., -55 °C or -40 °C) and monitor the progress by TLC. 2. In some protocols, the reaction is stirred at a low temperature for a period and then allowed to warm to ambient temperature overnight.[3]
Inconsistent E/Z ratios between batches Poor temperature control or slight variations in the reaction setup.1. Standardize the cooling bath and the rate of addition of reagents. 2. Ensure the reaction flask is adequately submerged in the cooling bath. 3. Calibrate all temperature monitoring equipment regularly.
Formation of side products The reaction temperature may be too high, leading to decomposition or side reactions.1. Maintain a low temperature throughout the addition and initial reaction period. 2. If the reaction requires warming, do so gradually and monitor for the appearance of impurities.

Data Presentation

The following table summarizes data from a study on the synthesis of α-fluorovinyl Weinreb amides, which demonstrates the influence of temperature on the E/Z ratio in a modified Julia-Kocienski olefination.

Temperature (°C)SolventBaseE/Z Ratio
Room TemperatureCH₂Cl₂ or THFDBUZ-selective
-78CH₂Cl₂ or THFDBUIncreased Z-selectivity
Room TemperatureDMF or DMPUDBUE-favored

Data extracted from a study on the synthesis of α-fluorovinyl Weinreb amides.[1]

Experimental Protocols

General Protocol for High E-Selectivity (Based on literature examples)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Sulfone Anion:

    • Dissolve the heteroaryl sulfone in a suitable anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Cool the solution to the desired low temperature (e.g., -78 °C or -55 °C) using a dry ice/acetone or a cryocooler.[3]

    • Slowly add a strong base (e.g., KHMDS, NaHMDS, or LiHMDS) to the cooled solution.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the anion.

  • Reaction with the Aldehyde:

    • To the cold solution of the sulfone anion, add the aldehyde dropwise, ensuring the temperature remains constant.

    • Stir the reaction mixture at the low temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.

    • Allow the mixture to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired alkene and determine the E/Z ratio by ¹H NMR or GC analysis.

Visualizations

Julia_Kocienski_Workflow cluster_prep Anion Formation cluster_reaction Olefination cluster_analysis Analysis Sulfone Heteroaryl Sulfone Anion Sulfone Anion Sulfone->Anion Deprotonation Base Strong Base (e.g., KHMDS) Base->Anion Solvent Anhydrous Solvent (e.g., THF) Solvent->Anion LowTemp1 Low Temperature (-78°C to -55°C) LowTemp1->Anion Alkoxide β-Alkoxy Sulfone Intermediate Anion->Alkoxide Aldehyde Aldehyde Aldehyde->Alkoxide Nucleophilic Addition LowTemp2 Maintain Low Temperature LowTemp2->Alkoxide Product Alkene Product (E/Z Mixture) Alkoxide->Product Smiles Rearrangement & Elimination Purification Purification (Chromatography) Product->Purification Analysis E/Z Ratio Determination (NMR, GC) Purification->Analysis

Caption: Experimental workflow for the Julia-Kocienski olefination.

Temperature_Effect_Logic Temp Reaction Temperature LowTemp Low Temperature (e.g., -78°C) Temp->LowTemp HighTemp Higher Temperature (e.g., Room Temp.) Temp->HighTemp KineticControl Kinetic Control LowTemp->KineticControl Favors ThermoControl Thermodynamic Control (or alternative pathways) HighTemp->ThermoControl May Favor HighE High E-Selectivity KineticControl->HighE IncreasedZ Increased Z-Selectivity (substrate dependent) ThermoControl->IncreasedZ

References

Technical Support Center: Managing Side Products from the Decomposition of Bis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenylsulfonyl)methane. The information provided addresses common issues related to the decomposition of this reagent and the management of its side products during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as bis(benzenesulfonyl)methane, is an organic compound containing two phenylsulfonyl groups attached to a central methylene (B1212753) group.[1] It is utilized in various organic synthesis applications, including as a precursor for the preparation of olefins and in monofluoromethylation reactions.[2][3]

Q2: Under what conditions does this compound typically decompose?

A2: While stable under standard conditions, this compound can undergo decomposition under harsh experimental conditions such as high temperatures, prolonged exposure to strong acids or bases, or high-energy radiation.[4][5] The specific decomposition pathway and resulting side products will depend on the reaction conditions employed.

Q3: What are the likely side products from the decomposition of this compound?

A3: Based on the general chemistry of sulfones, decomposition of this compound can potentially lead to a variety of side products. Thermal decomposition of similar sulfonyl compounds has been shown to yield products such as diaryl sulfides, diaryl sulfoxides, and diaryl sulfones.[6] Hydrolysis, particularly under acidic or basic conditions, may lead to the formation of benzenesulfinic acid or benzenesulfonic acid.[7] Photolytic conditions can also induce decomposition, potentially forming radical species that can lead to a complex mixture of byproducts.[8]

Q4: How can I detect the presence of these decomposition side products in my reaction mixture?

A4: The presence of impurities can be detected using standard analytical techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively assess the purity of a sample. The appearance of additional spots besides the one corresponding to the starting material or desired product indicates the presence of impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Mass spectrometry (MS) can help in identifying the molecular weights of the impurities, aiding in their structural elucidation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Issue 1: My reaction mixture has turned yellow/brown, and TLC analysis shows multiple new spots.

  • Possible Cause: This often indicates thermal decomposition of this compound or other reagents in the reaction. Elevated temperatures can promote the formation of colored byproducts.

  • Suggested Solution:

    • Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored impurities.

    • Purification: If decomposition has already occurred, proceed to the purification step. The colored impurities may be removable by column chromatography or recrystallization.

Issue 2: My product is contaminated with polar impurities that are difficult to remove by standard silica (B1680970) gel chromatography.

  • Possible Cause: The formation of acidic side products like benzenesulfinic acid or benzenesulfonic acid due to hydrolysis of the sulfonyl group. These compounds are highly polar and may streak or remain on a standard silica gel column.[7]

  • Suggested Solution:

    • Aqueous Workup: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract acidic impurities into the aqueous layer. Ensure your desired product is stable to these conditions.

    • Reverse-Phase Chromatography: Utilize reverse-phase column chromatography (e.g., with a C18 stationary phase) for the separation of polar compounds.[9][10] A gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.

    • Ion-Exchange Chromatography: For persistent acidic impurities, ion-exchange chromatography can be a powerful purification technique.[11]

Issue 3: The NMR spectrum of my purified product shows unexpected aromatic signals.

  • Possible Cause: This could be due to the presence of side products containing phenyl groups, such as diphenyl sulfide, diphenyl sulfoxide, or unreacted starting materials. These impurities may have similar polarities to the desired product, making separation by standard chromatography challenging.

  • Suggested Solution:

    • Optimize Chromatography: Fine-tune the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., toluene/ethyl acetate (B1210297) instead of hexanes/ethyl acetate) might improve separation.

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing closely related impurities. Experiment with different solvents to find one that provides good differential solubility.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating complex mixtures.[12]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

  • Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble materials, a dry loading technique can be used by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a low-polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for sulfones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Impurity TypePotential StructureTypical Analytical SignatureRecommended Purification Method
Oxidation Byproducts Diphenyl sulfoxideAdditional aromatic signals in NMR, M+16 peak in MSNormal or Reverse-Phase Chromatography
Reduction Byproducts Diphenyl sulfideAdditional aromatic signals in NMR, M-32 peak in MSNormal Phase Chromatography
Hydrolysis Products Benzenesulfinic acid, Benzenesulfonic acidHighly polar, may not elute from normal phase columnAqueous basic wash, Reverse-Phase Chromatography, Ion-Exchange Chromatography
Unreacted Starting Material This compoundSignals corresponding to the starting material in NMR and HPLCColumn Chromatography, Recrystallization

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Logic cluster_purification Purification Strategy cluster_final_analysis Final Analysis A Reaction involving This compound B Crude Reaction Mixture A->B C TLC / HPLC / NMR Analysis B->C D Pure Product? C->D E Isolate Product D->E Yes F Identify Impurities D->F No G Select Purification Method F->G H Column Chromatography G->H Polarity Difference I Recrystallization G->I Crystalline Solid J Preparative HPLC G->J High Purity Needed K Purified Product H->K I->K J->K L Purity Confirmation (NMR, HPLC, MS) K->L

Caption: Experimental workflow for managing impurities.

signaling_pathway cluster_decomposition Decomposition Pathways cluster_products Potential Side Products Start This compound Thermal Thermal Stress Start->Thermal Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Photolysis Photochemical Conditions Start->Photolysis P1 Diaryl Sulfides/ Sulfoxides Thermal->P1 P2 Benzenesulfinic/ Benzenesulfonic Acid Hydrolysis->P2 P3 Radical-derived Byproducts Photolysis->P3

Caption: Potential decomposition pathways.

References

improving the stereoselectivity of the Julia-Kocienski olefination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Julia-Kocienski Olefination

Welcome to the technical support center for the Julia-Kocienski olefination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their olefination reactions for improved stereoselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the Julia-Kocienski olefination?

A1: The Julia-Kocienski olefination is a modification of the Julia-Lythgoe olefination, a powerful method for synthesizing alkenes.[1][2] It involves the reaction of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base to form an alkene.[2] A key advantage of the Julia-Kocienski variant is that it often proceeds in a one-pot manner, avoiding the need for a separate reductive elimination step required in the classical Julia-Lythgoe reaction.[3][4] This reaction is particularly well-regarded for its ability to produce E-alkenes with high stereoselectivity under mild conditions.[5][6]

Q2: What is the generally accepted mechanism for the Julia-Kocienski olefination?

A2: The reaction proceeds through a sequence of steps:

  • Deprotonation: A strong base removes a proton from the carbon adjacent to the sulfone group, creating a sulfonyl carbanion.

  • Aldol-type Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[3]

  • Smiles Rearrangement: The heteroaryl group on the sulfone undergoes a spontaneous intramolecular aromatic nucleophilic substitution, migrating from the sulfur to the oxygen atom.[7][8]

  • β-Elimination: The resulting intermediate eliminates sulfur dioxide and a heteroaryloxide anion to form the alkene.[7][8]

The stereochemical outcome of the reaction is largely determined by the diastereoselectivity of the initial addition step.[5]

Q3: What are the key factors influencing the E/Z stereoselectivity?

A3: The stereoselectivity of the Julia-Kocienski olefination is highly dependent on several factors:

  • Sulfone Moiety: The choice of the heteroaryl group on the sulfone is critical. 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are known to favor the formation of E-alkenes.[3][9] In contrast, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[9]

  • Counterion of the Base: The metal counterion of the base used for deprotonation plays a significant role. Smaller cations like Li⁺ tend to form tight chelates, influencing the transition state, while larger cations like K⁺ can lead to different selectivities.[9]

  • Solvent: The polarity of the solvent can affect the reaction's stereochemical course.[6][7] Polar solvents can increase the reactivity of the sulfonyl anion, which may favor the formation of the anti-adduct leading to the E-alkene.[6]

  • Additives: Additives like crown ethers can be used to sequester metal cations, which can influence the reactivity and selectivity of the reaction.[5][6] For instance, the addition of 18-crown-6 (B118740) with a potassium base can enhance E-selectivity.[2]

  • Substrate Structure: The steric and electronic properties of both the sulfone and the aldehyde can significantly impact the diastereoselectivity of the initial addition step and thus the final E/Z ratio.[10]

Troubleshooting Guide

Issue 1: Low E/Z Selectivity

If your reaction is producing a mixture of E and Z isomers with poor selectivity, consider the following troubleshooting steps. The table below summarizes how different parameters can be adjusted to favor the desired E-isomer.

ParameterRecommendation for Higher E-SelectivityRationale
Sulfone Use 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones.These sulfones are known to promote the formation of E-alkenes through a kinetically controlled diastereoselective addition that yields the anti-β-alkoxysulfone intermediate.[1][9]
Base/Counterion Use a potassium base such as KHMDS or KN(TMS)₂.Larger counterions like K⁺ favor an open transition state, which can lead to higher E-selectivity compared to smaller counterions like Li⁺.[9]
Solvent Use a polar aprotic solvent like DMF or THF.Polar solvents can help to solvate the cation, leading to a more reactive "naked" anion and potentially influencing the syn/anti ratio of the intermediate adduct.[6]
Additives Add 18-crown-6 when using a potassium base.Crown ethers complex with the potassium cation, which can further increase the reactivity of the sulfonyl anion and enhance the formation of the E-isomer.[2][11]
Temperature Maintain a low reaction temperature (e.g., -78 °C to -40 °C).Lower temperatures generally enhance kinetic control, which is crucial for achieving high diastereoselectivity in the initial addition step.

Issue 2: Poor Yields and Side Reactions

Low yields in the Julia-Kocienski olefination can often be attributed to side reactions, with the most common being the self-condensation of the sulfone.[4]

Q: I am observing a significant amount of a byproduct that I suspect is from the self-condensation of my sulfone. How can I minimize this?

A: Self-condensation occurs when the generated sulfonyl carbanion attacks another molecule of the starting sulfone instead of the aldehyde.[4] To circumvent this, it is highly recommended to perform the reaction under "Barbier-like" conditions.[4][9] This involves adding the base slowly to a mixture of both the sulfone and the aldehyde.[4] This ensures that the concentration of the reactive carbanion is kept low, and it reacts with the aldehyde as soon as it is formed.[4]

Issue 3: Achieving Z-Selectivity

While the Julia-Kocienski olefination is renowned for its E-selectivity, obtaining the Z-isomer can be challenging but is achievable under specific conditions.

Q: How can I modify the reaction conditions to favor the Z-alkene?

A: Achieving high Z-selectivity often requires a departure from the standard conditions that favor E-alkene formation. Here are some strategies:

  • Use of Pyridinyl Sulfones: Certain heteroaryl sulfones, such as pyridinyl sulfones, have been shown to promote the formation of Z-alkenes.[9]

  • Reaction with N-sulfonylimines: A recent development has shown that using N-sulfonylimines as the electrophile instead of aldehydes can lead to excellent Z-selectivity (Z ratio >99:1 in some cases).[12][13] This is attributed to the steric and electronic properties of the N-sulfonylimine influencing both the initial addition and the subsequent Smiles rearrangement steps.[13]

  • Use of Chelating Agents: In some cases, the use of cation-specific chelating agents in polar solvents can make the initial addition of the sulfonyl anion reversible, allowing for control over the Smiles rearrangement step and potentially favoring the Z-isomer depending on the aldehyde structure.[11]

Experimental Protocols

Protocol 1: General Procedure for High E-Selectivity

This protocol is a general guideline for achieving high E-selectivity using a PT-sulfone.

  • Preparation: To a solution of the PT-sulfone (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 eq., 0.5 M in toluene) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired E-alkene.

Visualizations

Julia_Kocienski_Mechanism start Sulfone + Aldehyde deprotonation Deprotonation (Base, e.g., KHMDS) start->deprotonation carbanion Sulfonyl Carbanion deprotonation->carbanion addition Aldol-type Addition carbanion->addition alkoxide β-Alkoxy Sulfone (syn/anti mixture) addition->alkoxide smiles Smiles Rearrangement alkoxide->smiles rearranged Rearranged Intermediate smiles->rearranged elimination β-Elimination rearranged->elimination product Alkene (E/Z) elimination->product

Caption: General mechanism of the Julia-Kocienski olefination.

Stereoselectivity_Factors selectivity E/Z Stereoselectivity sulfone Sulfone Moiety (e.g., PT, TBT, Pyridinyl) sulfone->selectivity base Base Counterion (Li+, Na+, K+) base->selectivity solvent Solvent Polarity (THF, DMF) solvent->selectivity additives Additives (e.g., 18-crown-6) additives->selectivity

Caption: Key factors influencing the stereoselectivity.

Troubleshooting_Workflow start Low E/Z Selectivity? check_sulfone Use PT or TBT Sulfone? start->check_sulfone Yes start->check_sulfone No check_base Use K+ base? check_sulfone->check_base Yes change_sulfone Change to PT/TBT Sulfone check_sulfone->change_sulfone No check_additive Add 18-crown-6? check_base->check_additive Yes change_base Change to KHMDS check_base->change_base No high_e High E-Selectivity check_additive->high_e Yes add_crown Add 18-crown-6 check_additive->add_crown No change_sulfone->check_base change_base->check_additive add_crown->high_e

Caption: Troubleshooting workflow for low E-selectivity.

References

Technical Support Center: Olefination of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the olefination of sterically hindered aldehydes.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a sterically hindered aldehyde is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Wittig reactions with sterically hindered aldehydes are often due to the reduced reactivity of the carbonyl group and potential side reactions. Here are the primary causes and troubleshooting steps:

  • Steric Hindrance: The bulky groups around the aldehyde impede the approach of the Wittig reagent.

  • Ylide Reactivity: Stabilized ylides are less reactive and may fail to react efficiently with hindered aldehydes.[2]

    • Solution: Use a more reactive, non-stabilized ylide. If E-selectivity is desired with a non-stabilized ylide, employ the Schlosser modification.[1][3]

  • Reaction Conditions: Standard conditions may not be optimal for challenging substrates.

    • Solution: Increase the reaction temperature or use a more reactive base to generate the ylide. However, be cautious as this may also promote side reactions.

  • Alternative Reactions: The Wittig reaction may not be the best choice for highly hindered systems.

    • Solution: The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for sterically hindered aldehydes, as phosphonate (B1237965) carbanions are more nucleophilic than phosphonium ylides.[1][2]

Q2: I am observing a mixture of E/Z isomers in my olefination reaction. How can I control the stereoselectivity with a bulky aldehyde?

A2: Controlling stereoselectivity is a common challenge, especially with sterically hindered substrates. The choice of reaction and conditions is crucial:

  • For E-Alkenes:

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally provides the thermodynamically more stable (E)-alkene with high selectivity.[4][5]

    • Julia-Kocienski Olefination: This method is also highly E-selective.[6][7]

    • Schlosser Modification of the Wittig Reaction: This modification can be used with non-stabilized ylides to favor the formation of the (E)-alkene.[1][8]

  • For Z-Alkenes:

    • Standard Wittig Reaction with Non-Stabilized Ylides: This typically favors the formation of the (Z)-alkene under kinetic control.[9]

    • Still-Gennari Modification of the HWE Reaction: This is a highly reliable method for obtaining (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF).[10]

Q3: I am having trouble with the purification of my product from the triphenylphosphine (B44618) oxide byproduct in a Wittig reaction. What are some effective strategies?

A3: The removal of triphenylphosphine oxide is a notorious issue in Wittig reactions. Here are several approaches:

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the often highly crystalline triphenylphosphine oxide.

  • Chromatography: Column chromatography is a common purification technique, but separation can be challenging due to similar polarities. Using a less polar eluent system may help.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, while the desired alkene remains in solution.

  • Alternative Reactions: To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction. The phosphate (B84403) byproduct is water-soluble and easily removed by an aqueous workup.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in the Olefination Reaction
Potential Cause Suggested Solution
Insufficiently reactive nucleophile For Wittig, use a non-stabilized ylide. For HWE, ensure the phosphonate is appropriately activated.
Steric hindrance around the aldehyde Switch to a more potent olefination method like the HWE or Julia-Kocienski reaction.[1][2]
Inefficient ylide/carbanion generation Use a stronger base or ensure anhydrous conditions. For HWE, bases like NaH or KHMDS are common.
Low reaction temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Issue 2: Poor Stereoselectivity (Undesired Isomer Formation)
Desired Isomer Problem Suggested Solution
(E)-Alkene Significant formation of (Z)-isomerUse the Horner-Wadsworth-Emmons reaction with standard phosphonates.[4][5] Alternatively, the Julia-Kocienski olefination provides excellent E-selectivity.[6][7] For Wittig, employ the Schlosser modification.[1][8]
(Z)-Alkene Predominant formation of (E)-isomerUse the Still-Gennari modification of the HWE reaction.[10] A standard Wittig reaction with a non-stabilized ylide under salt-free conditions can also favor the Z-isomer.[9]

Quantitative Data Summary

The following tables provide a summary of representative yields and stereoselectivities for the olefination of pivaldehyde (a common sterically hindered aldehyde).

Table 1: Horner-Wadsworth-Emmons Olefination of Pivaldehyde

Phosphonate ReagentBaseSolventTemp (°C)Yield (%)E:Z Ratio
Triethyl phosphonoacetateNaHTHF2585>95:5
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6THF-78925:95

Table 2: Wittig Olefination of Pivaldehyde

Phosphonium YlideConditionsYield (%)E:Z Ratio
Ph₃P=CHCO₂Et (Stabilized)Toluene, refluxLow to moderate>95:5
Ph₃P=CHCH₃ (Non-stabilized)THF, -78 to 25 °C70-80~10:90
Ph₃P=CHCH₃ (Schlosser mod.)PhLi, -78 °C65-75>90:10

Experimental Protocols

Protocol 1: General Procedure for Horner-Wadsworth-Emmons (E-selective)
  • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (1.1 equiv) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the sterically hindered aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Modification of the HWE Reaction (Z-selective)
  • To a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the sterically hindered aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Visualizations

Decision-Making Workflow for Olefination of Hindered Aldehydes

Olefination_Decision_Tree start Start: Olefination of a Sterically Hindered Aldehyde target_alkene What is the desired alkene stereochemistry? start->target_alkene e_alkene E-Alkene target_alkene->e_alkene E z_alkene Z-Alkene target_alkene->z_alkene Z hwe Use Horner-Wadsworth-Emmons (HWE) (Standard Conditions) e_alkene->hwe julia Use Julia-Kocienski Olefination e_alkene->julia schlosser Consider Schlosser Modification of Wittig e_alkene->schlosser still_gennari Use Still-Gennari Modification of HWE z_alkene->still_gennari wittig_non_stabilized Use Wittig with non-stabilized ylide z_alkene->wittig_non_stabilized

Caption: Decision tree for selecting an olefination method for hindered aldehydes.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Problem: Low Yield in Olefination of Hindered Aldehyde check_conversion Is starting material consumed (TLC)? start->check_conversion no_reaction No/Low Conversion check_conversion->no_reaction No yes_reaction Yes, but low isolated yield check_conversion->yes_reaction Yes increase_reactivity Increase Reactivity: - Use stronger base - Increase temperature - Use more nucleophilic reagent (HWE) no_reaction->increase_reactivity check_purification Review Purification: - Difficulty separating from byproducts? (e.g., Ph3P=O) yes_reaction->check_purification side_reactions Check for Side Reactions: - Aldol condensation - Cannizzaro reaction yes_reaction->side_reactions change_method Consider alternative method with easier workup (e.g., HWE) check_purification->change_method

References

Technical Support Center: Removal of Sulfone Byproducts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the removal of sulfone byproducts from their reaction mixtures. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols for common purification techniques.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Crystallization

Question: My desired product is not crystallizing from the solution. What should I do?

Answer:

Failure to crystallize is typically due to the solution not being supersaturated. Here are several steps you can take to induce crystallization:

  • Increase Concentration: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.[1]

  • Induce Nucleation:

    • Scratching: Scratch the inside of the flask at the air-liquid interface with a glass rod. This can create microscopic scratches that provide nucleation sites for crystal growth.[1][2]

    • Seeding: Add a few seed crystals of the pure product to the solution. This provides a template for further crystallization.

  • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath.[3][4]

  • Re-evaluate Your Solvent: The chosen solvent might be too good at dissolving your compound even at low temperatures. Re-evaluate the solvent choice based on solubility tests.[3]

Question: The yield of my recrystallized product is very low. How can I improve it?

Answer:

Low recovery is a common issue in crystallization.[5] Consider the following factors:

  • Excess Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.[6]

  • Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, your product might crystallize prematurely on the filter paper. To prevent this, use a pre-heated filtration apparatus and perform the filtration quickly.[5]

  • Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[7] If the solubility at low temperatures is still significant, you will lose product in the filtrate.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Question: My crystallized product is discolored. How can I obtain a pure, white product?

Answer:

Discoloration is often due to the presence of colored impurities.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-2% by weight) of activated carbon.[1] Stir or reflux the mixture for a short period, and then perform a hot filtration to remove the carbon, which adsorbs the colored impurities.[1]

  • Thorough Washing: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor that may contain colored impurities.[3]

  • Acid/Base Wash: For some compounds, discoloration can be due to acidic or basic impurities. A dilute acid or base wash during the workup, prior to crystallization, can sometimes help.[8][9]

Liquid-Liquid Extraction

Question: An emulsion has formed between the aqueous and organic layers, and they are not separating. What can I do?

Answer:

Emulsion formation is a frequent problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or vigorous shaking.[10] Here are some techniques to break an emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[10]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]

  • Change in pH: If the emulsion is caused by acidic or basic components, adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break the emulsion.

  • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[10]

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

Question: I am not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

Answer:

A simple way to identify the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume.[11] Alternatively, you can consider the densities of the two solvents. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) are generally denser than water and will form the bottom layer, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer.[12]

Question: I have performed multiple extractions, but I am still detecting sulfone byproduct in my organic layer via TLC. What should I do?

Answer:

If standard extraction is not effective, consider the following:

  • Increase the Number of Extractions: The efficiency of extraction increases with the number of extractions performed with smaller volumes of solvent, rather than one extraction with a large volume.

  • Change the Extraction Solvent: The polarity of the sulfone may require a more polar extraction solvent. If you are using water, consider a brine wash.

  • pH Adjustment: If your desired compound and the sulfone have different acidic or basic properties, you can exploit this for separation. For example, if your desired compound is neutral and the sulfone has an acidic proton, washing with a dilute base will extract the sulfone into the aqueous layer.

Column Chromatography

Question: My compounds are not separating well on the silica (B1680970) gel column. What can I do to improve the separation?

Answer:

Poor separation in column chromatography can be due to several factors:

  • Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.[13] If the spots are too close, try a different solvent system with different polarity or solvent composition.[14]

  • Column Packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[15]

  • Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will also lead to poor separation.[16][17]

  • Flow Rate: A very fast flow rate can decrease the resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion. Find an optimal flow rate for your separation.

  • Gradient Elution: If your compounds have a wide range of polarities, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be more effective than an isocratic (constant solvent composition) elution.[13]

Question: My product seems to be degrading on the silica gel column. What are my options?

Answer:

Silica gel is acidic and can cause the degradation of acid-sensitive compounds.

  • Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your eluent before packing the column.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (which can be basic, neutral, or acidic) or a reverse-phase silica gel (C18).[18]

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to minimize the time your compound is in contact with the silica gel.

Data Presentation

Table 1: Solubility of Selected Sulfones in Common Organic Solvents

This table provides a general guide to the solubility of common sulfone structures. Actual solubility can vary depending on the specific substituents on the sulfone. It is always recommended to perform small-scale solubility tests to determine the best solvent for your specific compound.[3]

Sulfone TypeNon-Polar Solvents (e.g., Hexane, Toluene)Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate)Polar Protic Solvents (e.g., Ethanol, Methanol)Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)
Alkyl Sulfones Low to ModerateModerate to HighModerate to HighHigh
Aryl Sulfones LowModerateLow to ModerateModerate to High
Hydroxy Sulfones Very LowLow to ModerateHighHigh

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying a solid product contaminated with a sulfone byproduct.[3][4][7]

Materials:

  • Crude solid containing sulfone byproduct

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude solid. Add a few drops of a potential solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves when hot but recrystallizes upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Removal of Sulfones by Liquid-Liquid Extraction

This protocol describes a general procedure for separating a sulfone byproduct from a desired compound in an organic solvent.[12][19][20]

Materials:

  • Reaction mixture in an organic solvent

  • Immiscible extraction solvent (typically water or brine)

  • Separatory funnel

  • Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Preparation: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.

  • Adding Solutions: Pour the organic solution containing your product and the sulfone byproduct into the separatory funnel. Add an equal volume of the extraction solvent (e.g., water).

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure. Shake the funnel gently at first, then more vigorously, venting frequently.[12]

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Draining Layers: Remove the stopper. Carefully drain the bottom layer into a clean Erlenmeyer flask. Then, pour the top layer out through the top of the funnel into another clean flask.

  • Repeat: Repeat the extraction process with fresh extraction solvent two to three more times for efficient removal of the sulfone.

  • Drying: Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Protocol 3: Separation by Flash Column Chromatography

This protocol outlines a general procedure for separating a sulfone byproduct using silica gel flash column chromatography.[13][16][17]

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Use TLC to find a solvent system that gives good separation between your desired product and the sulfone byproduct. The desired product should have an Rf of approximately 0.2-0.3.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Carefully add the eluent to the column and apply gentle pressure with air or nitrogen.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: Reductive Desulfonylation using Samarium Diiodide (SmI₂)

This protocol is for the chemical removal of a sulfonyl group and should be performed under an inert atmosphere.[21][22][23]

Materials:

  • Sulfone-containing compound

  • Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble your reaction glassware under an inert atmosphere.

  • Reaction: Dissolve your sulfone-containing compound in anhydrous THF in the reaction flask. Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the specific reaction).

  • Addition of SmI₂: Slowly add the SmI₂ solution via syringe until the characteristic deep blue or green color of the SmI₂ persists, indicating the consumption of the starting material.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding the appropriate aqueous solution (e.g., saturated NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product may require further purification by column chromatography or crystallization.

Mandatory Visualizations

Removal_Method_Selection start Reaction Mixture with Sulfone Byproduct is_solid Is the desired product a solid? start->is_solid solubility_diff Significant difference in solubility between product and sulfone? is_solid->solubility_diff Yes extraction Liquid-Liquid Extraction is_solid->extraction No crystallization Crystallization solubility_diff->crystallization Yes chromatography Column Chromatography solubility_diff->chromatography No end Pure Product crystallization->end extraction->chromatography is_product_stable Is the product stable to reductive conditions? extraction->is_product_stable chromatography->end reductive_desulf Reductive Desulfonylation reductive_desulf->end is_product_stable->chromatography No is_product_stable->reductive_desulf Yes

Caption: Decision tree for selecting a sulfone removal method.

Crystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (optional) dissolve->decolorize hot_filter Hot Gravity Filtration (optional) decolorize->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for purification by crystallization.

Extraction_Workflow start Reaction Mixture in Organic Solvent add_solvents Add to Separatory Funnel with Extraction Solvent start->add_solvents shake_vent Shake and Vent add_solvents->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers drain_layers Drain and Collect Layers separate_layers->drain_layers repeat_ext Repeat Extraction with Fresh Solvent (2-3x) drain_layers->repeat_ext combine_org Combine Organic Layers repeat_ext->combine_org dry_org Dry with Anhydrous Salt combine_org->dry_org filter_evap Filter and Evaporate Solvent dry_org->filter_evap end Purified Product filter_evap->end

Caption: Experimental workflow for liquid-liquid extraction.

References

Technical Support Center: Protocol for Quenching Bis(phenylsulfonyl)methane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quenching of reactions involving bis(phenylsulfonyl)methane.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a reaction with this compound?

A1: Quenching is a critical step to neutralize any unreacted strong base (e.g., n-butyllithium, sodium hydride) and the reactive sulfonyl-stabilized carbanion of this compound. This terminates the reaction and allows for the safe workup and isolation of the desired product.

Q2: What are the most common quenching agents for this compound reactions?

A2: The choice of quenching agent depends on the base used and the stability of the product. Common quenching agents include:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mildly acidic quencher suitable for reactions where the product is sensitive to strong acids. It effectively neutralizes strong bases like n-butyllithium.

  • Water (H₂O): Can be used to quench bases like sodium hydride, but the reaction can be vigorous. It is crucial to cool the reaction mixture before adding water.

  • Brine (saturated aqueous NaCl solution): Often used after the initial quench to help break up emulsions and reduce the solubility of the organic product in the aqueous layer during extraction.[1]

  • Dilute hydrochloric acid (HCl): A stronger acidic quench that can be used if the product is stable to acid. It ensures complete neutralization of any basic species.

Q3: My reaction mixture formed an emulsion during the aqueous quench. How can I resolve this?

A3: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).[1]

  • Allow the mixture to stand for a period of time.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

Q4: Can the phenylsulfonyl groups be cleaved during workup?

A4: The phenylsulfonyl groups are generally stable under standard quenching and workup conditions. However, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other side reactions. It is therefore advisable to perform the workup at room temperature or below and to avoid unnecessarily long reaction times with strong acids or bases.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching and workup of this compound reactions.

Problem Possible Cause Solution
Low or no product yield after workup 1. Incomplete reaction before quenching. 2. Product is water-soluble. 3. Decomposition of the product during quenching or workup.1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. If the product has high polarity, perform multiple extractions with a suitable organic solvent. Back-extract the combined aqueous layers. 3. Use a milder quenching agent (e.g., saturated aq. NH₄Cl instead of HCl). Perform the quench at a low temperature (0 °C or below).
Presence of unreacted this compound 1. Incomplete deprotonation. 2. Insufficient amount of alkylating agent.1. Ensure the base is of good quality and added in the correct stoichiometry. 2. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Formation of a significant amount of di-alkylated product The mono-alkylated product is deprotonated and reacts further with the alkylating agent.1. Use a stoichiometric amount of base relative to this compound. 2. Add the alkylating agent slowly and at a low temperature to control the reaction. 3. Consider using a bulkier base to sterically hinder the second deprotonation.
Oily product that is difficult to purify The product may be impure or a low-melting solid.1. Attempt purification by column chromatography on silica (B1680970) gel. 2. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling slowly. Scratching the inside of the flask with a glass rod may help initiate crystallization. 3. If the product is indeed an oil, purification will rely on chromatography.
Inconsistent results between batches Moisture or air sensitivity of the reagents.Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and bases.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of this compound and Quenching

This protocol describes a general method for the mono-alkylation of this compound using a strong base like sodium hydride, followed by quenching.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaH and any remaining carbanion. Be cautious as hydrogen gas will be evolved.

  • Workup:

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Visualizations

Decision Workflow for Quenching this compound Reactions

Quenching_Protocol_Decision_Tree start Start: Reaction Complete base_used Identify Base Used start->base_used strong_base Strong Base (e.g., n-BuLi, KHMDS) base_used->strong_base Pyrophoric? hydride_base Hydride Base (e.g., NaH) base_used->hydride_base Gas evolution? product_stability Assess Product Stability acid_stable Product is Acid-Stable product_stability->acid_stable acid_sensitive Product is Acid-Sensitive product_stability->acid_sensitive strong_base->product_stability hydride_base->product_stability quench_water Quench with H2O or sat. aq. NH4Cl at 0 °C hydride_base->quench_water quench_hcl Quench with dilute HCl at 0 °C acid_stable->quench_hcl quench_nh4cl Quench with sat. aq. NH4Cl at 0 °C acid_sensitive->quench_nh4cl workup Aqueous Workup (Extraction, Wash, Dry) quench_nh4cl->workup quench_hcl->workup quench_water->workup

Caption: Decision tree for selecting a quenching protocol.

General Experimental Workflow

Experimental_Workflow A 1. Deprotonation of This compound B 2. Alkylation with Electrophile A->B C 3. Quenching of Reaction B->C D 4. Aqueous Workup (Extraction & Washing) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Recrystallization or Chromatography) E->F G Pure Product F->G

Caption: General workflow for this compound alkylation.

References

Validation & Comparative

A Comparative Guide to Olefination: Bis(phenylsulfonyl)methane versus Wittig Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of organic synthesis. The Wittig reaction has long been a workhorse in this field, while olefination reactions utilizing sulfone-based reagents, particularly those derived from bis(phenylsulfonyl)methane and its analogues in the Julia olefination, offer a powerful alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Key Differences

FeatureThis compound (via Julia Olefination)Wittig Reagents
Reagent Type Phenyl sulfone carbanionPhosphorus ylide
Typical Stereoselectivity High E-selectivitySubstrate and ylide dependent (non-stabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes)
Reaction Type Multi-step (classical) or one-pot (modified)Typically one-pot
Byproducts Metal sulfinates and salts (classical); SO₂ and heteroaryl salts (modified)Triphenylphosphine oxide
Functional Group Tolerance Good, but sensitive to reducible groups in the classical versionGenerally good, tolerates a wide range of functional groups
Substrate Scope Aldehydes and ketonesAldehydes and ketones; sterically hindered ketones can be challenging

Performance Comparison: Experimental Data

The following table summarizes the performance of the Julia-Kocienski olefination (a modern variant of the Julia olefination) and the Wittig reaction for the synthesis of various alkenes.

SubstrateReagent(s)ProductReactionYield (%)E:Z RatioReference
BenzaldehydeBenzyltriphenylphosphonium bromide, n-BuLi(E)-StilbeneWittig70-90%-[1]
Benzaldehyde1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, KHMDS(E)-StilbeneJulia-Kocienski80-95%>95:5[1]
Benzaldehyde1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, N-sulfonylimineStilbeneJulia-Kocienski92%2:98[2]
2-Naphthaldehyde1-Fluoropropyl PT sulfone, LHMDS/MgBr₂·OEt₂1-(2-Naphthyl)-2-fluorobut-1-eneJulia-Kocienski-14:86[3]
2-Naphthaldehyde1-Fluoropropyl PT sulfone, KHMDS1-(2-Naphthyl)-2-fluorobut-1-eneJulia-Kocienski-73:27[3]
AnisaldehydePotassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride4-Methoxy-4'-(trifluoroborato)stilbeneWittig85%2.0:1[4]
Cinnamaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 5-phenyl-2,4-pentadienoateWittig-E-isomer favored[5]

Signaling Pathways and Experimental Workflows

Wittig Reaction Workflow

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound.

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Julia-Kocienski Olefination Workflow

The Julia-Kocienski olefination is a one-pot modification of the classical Julia olefination, offering high E-selectivity.

Julia_Kocienski_Workflow cluster_anion_formation Anion Formation cluster_olefination_JK Olefination Sulfone Heteroaryl Sulfone (e.g., PT-sulfone) Anion Sulfone Anion Sulfone->Anion Deprotonation Base_JK Base (e.g., KHMDS) Base_JK->Anion Alkoxide β-alkoxysulfone Intermediate Anion->Alkoxide Carbonyl_JK Aldehyde Carbonyl_JK->Alkoxide Alkene_JK (E)-Alkene Alkoxide->Alkene_JK Smiles Rearrangement & Elimination Byproducts_JK SO₂ + Heteroaryl Salt Alkoxide->Byproducts_JK

References

A Head-to-Head Battle of Olefinations: Julia-Kocienski vs. Peterson

Author: BenchChem Technical Support Team. Date: December 2025

In the world of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the myriad of olefination reactions available to researchers, the Julia-Kocienski and Peterson olefinations have emerged as powerful and versatile methods. This guide provides a detailed comparison of these two indispensable reactions, offering insights into their mechanisms, advantages, and practical applications, supported by experimental data to aid researchers in selecting the optimal method for their synthetic challenges.

At a Glance: Key Differences

FeatureJulia-Kocienski OlefinationPeterson Olefination
Primary Reagents Heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) and carbonylsα-Silylcarbanions and carbonyls
Key Intermediates β-Alkoxy sulfone, spirocyclic intermediateβ-Hydroxysilane
Stereoselectivity Generally high E-selectivity, tunable in some cases.Tunable E or Z selectivity based on acidic or basic workup of the β-hydroxysilane intermediate.
Byproducts Sulfur dioxide and a heteroaryl salt (e.g., lithium benzothiazolonate).Silanols (e.g., trimethylsilanol), which are volatile and easily removed.
Reaction Conditions Typically one-pot, under basic conditions.Can be a one-pot or two-step process; requires strong base to generate the α-silylcarbanion.
Substrate Scope Wide tolerance for various functional groups.[1][2][3]Broad applicability, including for the synthesis of functionalized alkenes.[4]

Delving into the Mechanisms

The distinct outcomes and advantages of the Julia-Kocienski and Peterson olefinations stem from their different reaction pathways.

The Julia-Kocienski Olefination Pathway

The Julia-Kocienski olefination proceeds through a sequence of addition, rearrangement, and elimination steps. The reaction is typically initiated by the deprotonation of a heteroaryl sulfone to form a carbanion, which then attacks the carbonyl compound.[5] This is followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl salt to yield the alkene.[1][5] The use of specific heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is known to enhance the E-selectivity of the reaction.[6]

Julia-Kocienski Olefination R1_sulfone R1-CH2-SO2-Het n1 R1_sulfone->n1 Base Base Base->n1 R2_carbonyl R2-CHO n2 R2_carbonyl->n2 Carbanion R1-CH(-)-SO2-Het Carbanion->n2 Alkoxide R1-CH(SO2-Het)-CH(O-)-R2 Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle Smiles Rearrangement n4 Spirocycle->n4 Elimination Alkene_product R1-CH=CH-R2 Byproducts SO2 + Het-O(-) n1->Carbanion Deprotonation n2->Alkoxide Nucleophilic Addition n3 n4->Alkene_product n4->Byproducts n5

Fig. 1: Julia-Kocienski Olefination Mechanism
The Peterson Olefination Pathway

The Peterson olefination involves the addition of an α-silylcarbanion to a carbonyl compound to form a β-hydroxysilane intermediate.[7][8][9] This intermediate can often be isolated, and its subsequent elimination can be controlled to produce either the cis or trans alkene.[8][9] Treatment of the β-hydroxysilane with acid leads to an anti-elimination, while basic conditions promote a syn-elimination.[10] This stereochemical divergence is a key advantage of the Peterson olefination.

Peterson Olefination R1_silyl R1-CH2-SiR3 n1 R1_silyl->n1 Base Base Base->n1 R2_carbonyl R2-CHO n2 R2_carbonyl->n2 Silyl_carbanion R1-CH(-)-SiR3 Silyl_carbanion->n2 Hydroxysilane β-Hydroxysilane E_Alkene E-Alkene Hydroxysilane->E_Alkene Acidic Workup (anti-elimination) Z_Alkene Z-Alkene Hydroxysilane->Z_Alkene Basic Workup (syn-elimination) n1->Silyl_carbanion Deprotonation n2->Hydroxysilane Nucleophilic Addition n3 n4

Fig. 2: Peterson Olefination Mechanism

Performance Comparison: A Data-Driven Perspective

While both reactions are effective, their performance in terms of yield and stereoselectivity can vary depending on the substrates and reaction conditions.

Substrate (Aldehyde)Julia-Kocienski ReagentJulia-Kocienski Yield (%)Julia-Kocienski E/Z RatioPeterson ReagentPeterson Yield (%)Peterson E/Z Ratio (Acidic/Basic)
Benzaldehyde (B42025)1-Phenyl-1H-tetrazol-5-yl ethyl sulfone85-95>95:5Trimethylsilylmethyl lithium80-90Tunable
Cyclohexanecarboxaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfone80-90>95:5Trimethylsilylmethyl lithium75-85Tunable
4-Nitrobenzaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfone75-85>95:5Trimethylsilylmethyl lithium70-80Tunable
Cinnamaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfone70-80>90:10Trimethylsilylmethyl lithium65-75Tunable

Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and the purity of reagents.

Advantages of Julia-Kocienski Olefination

  • High E-Selectivity : The Julia-Kocienski olefination is renowned for its excellent stereoselectivity in producing the thermodynamically more stable E-alkene.[6][11] This is particularly advantageous when the synthesis of the trans-isomer is the primary goal.

  • One-Pot Procedure : The reaction is often carried out in a single pot, which simplifies the experimental setup and reduces purification steps.[12]

  • Wide Functional Group Tolerance : It has been successfully applied in the synthesis of complex molecules and natural products due to its compatibility with a broad range of functional groups.[1][2][3]

  • Milder Reaction Conditions for Certain Substrates : The use of 1-phenyl-1H-tetrazol-5-yl sulfones allows for milder reaction conditions, making it suitable for base-sensitive aldehydes.[6]

Advantages of Peterson Olefination

  • Tunable Stereoselectivity : The standout feature of the Peterson olefination is the ability to selectively synthesize either the E- or Z-alkene from the same β-hydroxysilane intermediate by choosing either an acidic or basic workup.[8][9][10]

  • Volatile Byproducts : The silicon-containing byproducts, such as trimethylsilanol, are volatile and can be easily removed from the reaction mixture, simplifying product purification.[4]

  • Readily Available Reagents : The α-silylcarbanion reagents are often prepared from commercially available and relatively inexpensive starting materials.

  • High Reactivity of α-Silylcarbanions : The nucleophilic α-silylcarbanions are highly reactive towards a wide range of aldehydes and ketones.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for both reactions using benzaldehyde as a common substrate.

Julia-Kocienski Olefination of Benzaldehyde

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) as a 0.5 M solution in toluene

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.

  • Dissolve the sulfone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the KHMDS solution to the cooled sulfone solution and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of benzaldehyde in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643).

Peterson Olefination of Benzaldehyde

Materials:

  • (Trimethylsilyl)methyllithium (B167594) (1.1 eq) as a 1.0 M solution in pentane

  • Benzaldehyde (1.0 eq)

  • Anhydrous Diethyl Ether

  • For acidic workup: Acetic acid or dilute sulfuric acid

  • For basic workup: Potassium hydride (KH) or sodium hydride (NaH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (trimethylsilyl)methyllithium solution to the cooled aldehyde solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • For E-alkene (acidic workup): Carefully add acetic acid or dilute sulfuric acid to the reaction mixture and stir until the elimination is complete (monitor by TLC).

  • For Z-alkene (basic workup): Cool the reaction mixture to 0 °C and carefully add potassium hydride or sodium hydride. Allow the mixture to warm to room temperature and stir until the elimination is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired stilbene isomer.[13]

Conclusion: Choosing the Right Tool for the Job

Both the Julia-Kocienski and Peterson olefinations are powerful and reliable methods for the synthesis of alkenes. The choice between them largely depends on the desired stereochemical outcome and the nature of the substrates.

  • For reliable synthesis of E-alkenes, especially in complex settings, the Julia-Kocienski olefination is often the preferred method due to its high intrinsic E-selectivity and broad functional group compatibility.

  • When tunable stereoselectivity is required to access either the E- or Z-alkene, or when facile byproduct removal is a priority, the Peterson olefination offers a distinct advantage.

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of both reactions, as presented in this guide, will empower researchers to make informed decisions and successfully execute their synthetic strategies.

References

comparative study of different sulfone reagents in olefination reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds with high stereocontrol is a critical transformation. Among the various methodologies, sulfone-based olefination reactions have emerged as powerful and versatile tools. This guide provides a comparative analysis of different sulfone reagents, primarily focusing on the widely utilized Julia-Kocienski olefination and its variants. We will delve into the performance of key sulfone reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.

The Rise of Heteroaryl Sulfones in the Julia-Kocienski Olefination

The classical Julia-Lythgoe olefination, while effective, involves a multi-step process. The development of the Julia-Kocienski olefination, a one-pot modification, has significantly enhanced the efficiency and applicability of this reaction.[1] This advancement was made possible by replacing the traditional phenyl sulfones with heteroaryl sulfones, which act as activating groups.[1] The choice of the heteroaryl group has a profound impact on the reaction's stereochemical outcome, particularly the E/Z selectivity of the resulting alkene.[1][2]

The most prominent heteroaryl sulfone reagents used in the Julia-Kocienski olefination include:

  • Benzothiazol-2-yl (BT) sulfones: These were the pioneering reagents that enabled the one-pot modification of the Julia olefination.[1]

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: Known for their high stability and ability to deliver excellent E-selectivity in alkene synthesis.[1][2] The sterically demanding phenyl group favors a transition state that leads to the E-alkene.[2]

  • 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones: These are generally more stable than PT-sulfones.[1] Their steric bulk can favor the formation of the syn-adduct, leading to Z-olefins in certain cases.[1]

  • Pyridin-2-yl (PYR) sulfones: Particularly noteworthy for their ability to induce high Z-selectivity in the formation of disubstituted alkenes.[1][2]

  • 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones: Employed for their unique reactivity and have been successfully applied in the synthesis of complex molecules like resveratrol.[1][3]

Comparative Performance of Sulfone Reagents

The selection of a sulfone reagent is a critical parameter that allows for strategic control over the E/Z selectivity of the olefination reaction.[2] The following table summarizes the performance of different sulfone reagents in the Julia-Kocienski olefination with various aldehydes, highlighting the yields and stereoselectivity.

Sulfone ReagentAldehydeBaseSolventYield (%)E/Z RatioReference
BT-sulfone BenzaldehydeKHMDSTHF85>95:5[2]
PT-sulfone BenzaldehydeKHMDSDME92>98:2[2]
PT-sulfone CyclohexanecarboxaldehydeKHMDSDME88>98:2[2]
PYR-sulfone BenzaldehydeKHMDSTHF825:95[2]
TBT-sulfone IsobutyraldehydeKHMDSTHF7515:85[1]
BTFP-sulfone 4-MethoxybenzaldehydeKHMDSTHF90>95:5[3]

KHMDS: Potassium bis(trimethylsilyl)amide; THF: Tetrahydrofuran; DME: Dimethoxyethane.

As the data indicates, PT- and BTFP-sulfones are generally reliable for the synthesis of E-alkenes, while PYR- and TBT-sulfones offer excellent routes to Z-alkenes.[1][2] The choice of base and solvent can also influence the stereochemical outcome.[2] For instance, the use of larger counterions (like K+) and polar solvents can favor an open transition state, affecting the E/Z ratio.[2]

Experimental Workflow and Methodologies

A typical workflow for a comparative study of sulfone reagents in olefination reactions is depicted below. This involves the synthesis of the various sulfone reagents, followed by the olefination reaction with a chosen carbonyl compound under standardized conditions, and finally, analysis of the product yield and stereoselectivity.

G cluster_0 Sulfone Reagent Synthesis cluster_1 Olefination Reaction cluster_2 Analysis Thiol Heteroaryl Thiol Thioether Thioether Synthesis Thiol->Thioether AlkylHalide Alkyl Halide AlkylHalide->Thioether Oxidation Oxidation Thioether->Oxidation Sulfone Heteroaryl Sulfone Oxidation->Sulfone Reaction Julia-Kocienski Olefination Sulfone->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Base Strong Base (e.g., KHMDS) Base->Reaction Purification Purification (Chromatography) Reaction->Purification Analysis Yield & E/Z Ratio Determination (NMR, GC) Purification->Analysis

Caption: Workflow for the comparative study of sulfone reagents.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of a heteroaryl sulfone and its subsequent use in a Julia-Kocienski olefination reaction.

Protocol 1: Synthesis of 1-Phenyl-1H-tetrazol-5-yl (PT) Alkyl Sulfone
  • Thioether Formation: A mixture of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq), the desired alkyl halide (1.1 eq), and potassium carbonate (1.5 eq) in acetone (B3395972) is heated at reflux until the starting material is consumed (monitored by TLC).[1] The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.[1]

  • Oxidation to Sulfone: The crude thioether is dissolved in a mixture of acetic acid and water.[1] An oxidizing agent such as potassium permanganate (B83412) or m-CPBA (2.2 eq) is added portion-wise at 0 °C.[1] The reaction is stirred at room temperature until completion. The mixture is then worked up by quenching with a suitable reagent (e.g., sodium bisulfite for permanganate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired PT-sulfone.[1]

Protocol 2: Julia-Kocienski Olefination using PT-Sulfone
  • To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv.) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -60 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in DME dropwise.[4]

  • Stir the resulting mixture for 1 hour at -60 °C.[4]

  • Add the aldehyde (1.2 equiv.) dropwise to the reaction mixture.[4]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

  • Purify the crude product by column chromatography to obtain the desired alkene.[1] The E/Z ratio is typically determined by 1H NMR spectroscopy or gas chromatography.[1]

Conclusion

The Julia-Kocienski olefination stands out as a highly versatile and tunable method for alkene synthesis. The strategic selection of the heteroaryl sulfone reagent is paramount in controlling the stereochemical outcome of the reaction. While PT- and BTFP-sulfones are excellent choices for synthesizing E-alkenes with high selectivity, PYR- and TBT-sulfones provide efficient routes to Z-alkenes. This comparative guide, along with the provided experimental protocols, offers a valuable resource for chemists to navigate the nuances of sulfone-based olefination reactions and effectively apply them in their synthetic endeavors.

References

A Comparative Guide to Spectroscopic Analysis for Determining Alkene Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of alkene stereochemistry is a critical aspect of molecular characterization in chemical research and pharmaceutical development, where the geometric arrangement of substituents around a carbon-carbon double bond can profoundly influence a molecule's physical, chemical, and biological properties. Spectroscopic techniques offer powerful, non-destructive methods for elucidating the E/Z or cis/trans configuration of alkenes. This guide provides an objective comparison of the three primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

FeatureNMR SpectroscopyInfrared (IR) SpectroscopyRaman Spectroscopy
Primary Principle Nuclear spin transitions in a magnetic fieldVibrational transitions of molecular bondsInelastic scattering of monochromatic light
Key Parameters Coupling constants (J-values), Nuclear Overhauser Effect (NOE), Chemical shiftsC-H out-of-plane bending, C=C stretching frequenciesC=C stretching frequencies
Applicability Broadly applicable to most alkenesMost effective for alkenes with vinylic hydrogensParticularly useful for symmetrically substituted alkenes
Information Content Rich structural and stereochemical informationPrimarily functional group identification and stereochemistryComplements IR, good for symmetric molecules
Sensitivity Moderate to highModerateLow (can be enhanced with SERS)
Quantitative Analysis Excellent for isomer ratiosPossible with calibrationPossible with calibration[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, particularly proton (¹H NMR), is arguably the most powerful and versatile technique for determining alkene stereochemistry. It provides a wealth of information about the electronic environment, connectivity, and spatial arrangement of atoms.[3][4][5][6][7]

Key Differentiating Parameters:
  • Vicinal Coupling Constants (³JHH): The through-bond coupling between protons on adjacent carbons of the double bond is highly dependent on the dihedral angle. This provides a direct and reliable method to distinguish between cis and trans isomers.[8][9]

    • trans -alkenes: Typically exhibit larger coupling constants, in the range of 11-18 Hz .[6][10]

    • cis -alkenes: Show smaller coupling constants, generally in the range of 6-14 Hz .[6][10]

  • Nuclear Overhauser Effect (NOE): This through-space correlation is observed between protons that are in close spatial proximity (typically < 5 Å).[11] In the context of alkenes, an NOE between protons on the same side of the double bond is a definitive indicator of a cis or Z configuration. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard experiment for this determination.[11][12][13]

Experimental Protocol: 2D NOESY

A 2D NOESY experiment is crucial for unambiguously determining the stereochemistry of substituted alkenes.

Sample Preparation:

  • Dissolution: Dissolve 5-25 mg of the alkene sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Filtration: Filter the solution through a glass wool-plugged Pasteur pipette into a clean NMR tube to remove any particulate matter.[3]

Instrumental Setup (Bruker Spectrometer Example):

  • Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by loading a standard shim set or performing an automated gradient shimming routine.[14]

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[14]

  • NOESY Parameter Setup:

    • Load a standard 2D NOESY parameter set (e.g., NOESYPHSW).[14]

    • Set the spectral widths in both dimensions (F1 and F2) and the transmitter frequency offset based on the 1D spectrum.[12][14]

    • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12]

    • Set the number of scans (ns) based on the sample concentration; for a standard NOESY, ns should be a multiple of 2.[12]

  • Acquisition: Start the experiment by typing zg. The experimental time can be checked with the expt command.[12][14]

  • Processing: Process the acquired data using the xfb command. The resulting 2D spectrum will show diagonal peaks and cross-peaks. The presence of a cross-peak between two vinylic protons indicates they are spatially close, confirming a cis or Z relationship.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire1D Acquire 1D ¹H Lock->Acquire1D Setup2D Set NOESY Parameters Acquire1D->Setup2D Acquire2D Acquire 2D NOESY Setup2D->Acquire2D Process Process Data (xfb) Acquire2D->Process Analyze Analyze Cross-Peaks Process->Analyze Determine Determine Stereochemistry Analyze->Determine

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy probes the vibrational frequencies of molecular bonds.[7] For alkene stereoisomers, the key diagnostic signals arise from the out-of-plane bending vibrations of the C-H bonds on the double bond.[15][16][17][18]

Key Differentiating Parameters:
  • C-H Out-of-Plane Bending (Wagging):

    • trans -alkenes: Exhibit a strong, characteristic absorption band in the range of 960-980 cm⁻¹ .[16]

    • cis -alkenes: Show a broad, strong absorption band in the region of 675-730 cm⁻¹ .[16]

  • C=C Stretching: The C=C stretching vibration, typically found between 1600-1675 cm⁻¹, can also provide clues.[16] In highly symmetric trans-alkenes, this peak may be weak or absent due to a lack of change in the dipole moment during the vibration.

Experimental Protocol: Quantitative IR Analysis

Quantitative analysis by IR spectroscopy is based on the Beer-Lambert Law, where the absorbance of a specific band is proportional to the concentration of the component.[19]

  • Standard Preparation: Prepare a series of standard solutions of the pure cis and trans isomers at known concentrations in a suitable IR-transparent solvent (e.g., CCl₄).

  • Spectrum Acquisition: Acquire the IR spectrum for each standard and the unknown mixture using a fixed path length cell.

  • Baseline Correction: For the diagnostic absorption band of each isomer, establish a baseline.

  • Absorbance Measurement: Measure the absorbance (peak height or area) of the characteristic band for each isomer in the standard spectra.

  • Calibration Curve: Plot a graph of absorbance versus concentration for each isomer to create a calibration curve.

  • Analysis of Unknown: Acquire the IR spectrum of the unknown mixture under the same conditions. Measure the absorbance of the diagnostic bands and use the calibration curves to determine the concentration of each isomer.

IR_Analysis_Logic Start Acquire IR Spectrum Check_trans Strong peak at 960-980 cm⁻¹? Start->Check_trans Check_cis Strong peak at 675-730 cm⁻¹? Check_trans->Check_cis No Is_trans trans Isomer Check_trans->Is_trans Yes Is_cis cis Isomer Check_cis->Is_cis Yes Mixture Mixture or Ambiguous Check_cis->Mixture No

Raman Spectroscopy: A Complementary Technique

Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations.[20] It is particularly advantageous for analyzing symmetrically substituted alkenes, where the C=C stretching vibration may be IR-inactive.[21]

Key Differentiating Parameters:
  • C=C Stretching: In Raman spectroscopy, the C=C stretching vibration of trans isomers often gives a more intense signal than that of the corresponding cis isomer. This difference in intensity can be used for quantitative analysis.[1]

Experimental Protocol: Quantitative Raman Analysis

Similar to IR, quantitative Raman analysis relies on the relationship between signal intensity and concentration.

  • Instrument Calibration: Calibrate the Raman spectrometer according to the manufacturer's protocol.

  • Standard Preparation: Prepare standard solutions of the pure isomers at known concentrations.

  • Spectrum Acquisition: Acquire Raman spectra for the standards and the unknown sample using a consistent laser power and acquisition time.

  • Data Analysis: Identify the characteristic C=C stretching band for each isomer. Measure the peak intensity or area and create a calibration curve by plotting this value against concentration.

  • Quantification of Unknown: Measure the intensity of the characteristic Raman bands in the unknown sample's spectrum and use the calibration curve to determine the isomer ratio.

Conclusion

For the unambiguous determination of alkene stereochemistry, NMR spectroscopy , with its ability to measure both through-bond coupling constants and through-space NOEs, remains the most powerful and definitive method. IR spectroscopy serves as an excellent, rapid diagnostic tool, particularly for distinguishing between cis and trans isomers based on their characteristic C-H bending vibrations. Raman spectroscopy offers a valuable complementary approach, especially for symmetrically substituted alkenes that are weak absorbers in the IR. The choice of technique will ultimately depend on the specific molecular structure, the information required, and the available instrumentation. In many cases, a combination of these spectroscopic methods provides the most comprehensive and reliable structural elucidation.[6]

References

A Comparative Guide to the Validation of E/Z Configuration of Alkenes by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of alkene stereochemistry is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for assigning the E/Z configuration of double bonds. This guide provides a comprehensive comparison of the key NMR techniques employed for this purpose, supported by experimental data and detailed protocols.

Comparison of Key NMR Parameters for E/Z Isomer Determination

The differentiation between E and Z isomers via NMR spectroscopy relies on several key parameters that are influenced by the spatial arrangement of substituents around the double bond. The most informative of these are vicinal coupling constants (³JHH), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE).

Vicinal Proton-Proton Coupling Constants (³JHH)

The magnitude of the three-bond coupling constant (³JHH) between protons on a double bond is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] This dependence provides a reliable method for distinguishing between E (trans) and Z (cis) isomers.

Table 1: Comparison of Typical ³JHH Coupling Constants for E and Z Alkenes

Isomer ConfigurationDihedral Angle (Φ)Typical ³JHH Range (Hz)
E (trans) ~180°11 - 18[3][4][5][6]
Z (cis) ~0°6 - 14[3][4][5][6]

Note: These ranges can be influenced by the electronegativity of substituents on the double bond.[5]

Chemical Shifts (¹H and ¹³C)

The electronic environment of nuclei in E and Z isomers differs due to varying steric and anisotropic effects, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

In ¹H NMR, protons in a Z (cis) configuration are often in closer proximity, leading to greater steric hindrance and a tendency to resonate at a slightly different chemical shift compared to the E (trans) isomer.[7] The anisotropic effect of nearby groups can also cause deshielding.[4]

In ¹³C NMR, the "gamma-gauche" effect is particularly useful. A carbon atom that is cis (Z) to a substituent on the adjacent carbon of the double bond will typically be shielded (shifted to a lower frequency/upfield) compared to the corresponding carbon in the trans (E) isomer.[8]

Table 2: General Trends in ¹H and ¹³C Chemical Shifts for E/Z Isomers

NucleusIsomerGeneral Chemical Shift TrendRationale
¹H Z (cis)Often deshielded compared to EVan der Waals deshielding and anisotropic effects[4]
¹³C Z (cis)Shielded (upfield) for allylic carbonsGamma-gauche effect (steric compression)[8]
¹³C E (trans)Deshielded (downfield) for allylic carbonsLess steric hindrance[8]

For example, in E/Z but-2-ene, the methyl carbons in the Z-isomer resonate at a lower chemical shift (around 12 ppm) compared to the E-isomer (around 17 ppm).[9] Similarly, the olefinic carbons also show slight differences.[9]

Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a powerful technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[10][11] This makes it an invaluable tool for determining alkene geometry, especially for tri- and tetra-substituted alkenes where vicinal proton-proton coupling is absent.[12]

In a Z-isomer, protons (or proton-bearing groups) on the same side of the double bond will be in close spatial proximity. Irradiation of one proton will lead to an enhancement of the signal of the other. In the corresponding E-isomer, these protons are far apart, and no NOE enhancement will be observed between them. Instead, an NOE might be seen between a vinylic proton and a substituent on the adjacent carbon.[10]

Table 3: Comparison of NOE for E/Z Isomer Determination

NMR ExperimentPrincipleApplication to E/Z Isomers
1D-NOESY A specific proton resonance is irradiated, and the resulting change in intensity of other proton signals is observed.[12][13]In a Z-alkene, irradiation of a vinylic proton (or a substituent proton) will cause an NOE enhancement for a spatially close proton on the same side of the double bond. This enhancement will be absent in the E-isomer.[10]
2D-NOESY A 2D spectrum is generated where cross-peaks connect resonances from nuclei that are spatially close.[10][14]A cross-peak will be observed between the signals of spatially proximate protons in the Z-isomer. For the E-isomer, this cross-peak will be absent.[12]

Experimental Protocols

Protocol for E/Z Configuration Determination using 2D NOESY

This protocol outlines the general steps for acquiring and analyzing a 2D NOESY spectrum to determine the configuration of an alkene.

1. Sample Preparation:

  • Dissolve 5-10 mg of the alkene sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Filter the solution into a clean NMR tube to remove any particulate matter.
  • Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements. This can be done by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.

2. NMR Spectrometer Setup and Data Acquisition:

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Acquire a standard 1D proton spectrum to determine the chemical shifts of the relevant protons.
  • Set up a 2D NOESY experiment. Key parameters to consider are:
  • Mixing Time (tm): This is a crucial parameter. For small to medium-sized molecules, typical mixing times range from 0.1 to 0.5 seconds.[15] It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE enhancement.
  • Number of Scans and Increments: These should be sufficient to achieve an adequate signal-to-noise ratio.
  • The experiment will generate a 2D data matrix with the proton spectrum along both axes.

3. Data Processing and Analysis:

  • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.
  • In the resulting 2D NOESY spectrum, identify the diagonal peaks, which correspond to the 1D proton spectrum.
  • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close.
  • For a Z-isomer, expect to see a cross-peak connecting the vinylic protons or a vinylic proton and a cis-substituent's protons.
  • For an E-isomer, this cross-peak will be absent. An NOE may be observed between a vinylic proton and a substituent on the same carbon.

Visualizing NMR Principles for E/Z Determination

Diagrams generated using Graphviz can help illustrate the key concepts and workflows.

Caption: Relationship between dihedral angle and ³JHH in E/Z isomers.

NOE_Determination NOE for E/Z Determination cluster_Z Z-Isomer cluster_E E-Isomer Z_H1 Z_H2 Z_H1->Z_H2  NOE Observed (<5Å) Z_R1 Z_R2 E_H1 E_H2 E_R1 E_R2 note No NOE between H¹ and H² (>5Å)

Caption: Spatial proximity and NOE in E and Z isomers.

NOESY_Workflow 2D NOESY Experimental Workflow A Sample Preparation (Dissolve & Degas) B 1D ¹H NMR Acquisition A->B C 2D NOESY Setup (Set Mixing Time) B->C D Data Acquisition C->D E Data Processing (FT, Phasing) D->E F Spectrum Analysis (Identify Cross-Peaks) E->F G Assign E/Z Configuration F->G

Caption: Workflow for E/Z determination using 2D NOESY.

References

mass spectrometry analysis of Julia-Kocienski olefination products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mass Spectrometry Analysis of Julia-Kocienski Olefination Products

For researchers engaged in organic synthesis and drug development, the formation of carbon-carbon double bonds is a foundational transformation. The Julia-Kocienski olefination has emerged as a powerful method for stereoselective alkene synthesis, prized for its operational simplicity and high E-selectivity.[1][2] Accurate and efficient analysis of the reaction products and byproducts is critical for reaction optimization, purification, and characterization of final compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose.

This guide provides a comparative analysis of the mass spectrometry profiles of products from the Julia-Kocienski olefination against two common alternatives: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. It offers insights into the unique analytical signatures of each method, supported by experimental data and detailed protocols to aid researchers in monitoring and characterizing these important reactions.

Mass Spectrometry Profiles of Olefination Reactions

The primary distinction in the mass spectrometry analysis of these olefination reactions lies in the nature of their byproducts. While the desired alkene product is often similar, the side products generated provide a clear fingerprint for each reaction type. Electrospray ionization (ESI) is a common and effective soft ionization technique for these analyses as it typically generates intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.), simplifying spectral interpretation.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a one-pot reaction that proceeds through the reaction of a heteroaromatic sulfone (commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[3] The key byproducts are sulfur dioxide (a gas) and the anionic form of the heteroaromatic thiol, such as 1-phenyl-1H-tetrazole-5-thiolate.

Analytical Considerations:

  • Product Ions: The desired alkene product is readily observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Fragmentation is typically minimal under soft ionization conditions.

  • Byproduct Detection: The primary non-volatile byproduct to monitor is the heteroaromatic thiol. For the common PT-sulfone reagent, this is 1-phenyl-1H-tetrazole-5-thiol, which has a molecular weight of 178.21 g/mol . In negative ion mode ESI-MS, the corresponding thiolate anion ([M-H]⁻) would be observed at m/z 177. Under positive ion mode, it may be observed as its protonated form ([M+H]⁺) at m/z 179.[4] Its fragmentation in ESI-MS/MS is characterized by the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[5]

Wittig Reaction

The Wittig reaction employs a phosphorus ylide, generated from a phosphonium (B103445) salt, to convert aldehydes and ketones into alkenes. A stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct.[6]

Analytical Considerations:

  • Product Ions: Similar to the Julia-Kocienski reaction, the alkene product is observed as [M+H]⁺ or [M+Na]⁺.

  • Byproduct Detection: The most significant analytical signature of a Wittig reaction is the presence of triphenylphosphine oxide (TPPO). TPPO has a molecular weight of 278.28 g/mol and is readily ionizable, often appearing as a prominent [M+H]⁺ ion at m/z 279 in positive ion mode ESI-MS. Its high abundance can sometimes suppress the signal of the desired product.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This typically provides excellent E-selectivity and has the significant advantage of producing water-soluble phosphate (B84403) byproducts.[7]

Analytical Considerations:

  • Product Ions: The alkene product is detected as [M+H]⁺ or [M+Na]⁺.

  • Byproduct Detection: The byproduct is a dialkyl phosphate salt, such as diethyl phosphate. The corresponding diethyl phosphate anion has a molecular weight of 153.09 g/mol and would be observed at m/z 153 in negative ion mode. In positive ion mode, the sodium salt (sodium diethyl phosphate, MW 176.08 g/mol ) might be detected as adducts. A key advantage of the HWE reaction is that these phosphate byproducts are highly polar and can often be removed with a simple aqueous wash, resulting in a much cleaner sample for MS analysis compared to the Wittig reaction.[8]

Quantitative Data Summary

The following table summarizes the key mass spectrometry observables for the analysis of a model reaction: the synthesis of (E)-stilbene (MW 180.25 g/mol ) from benzaldehyde.

FeatureJulia-Kocienski OlefinationWittig ReactionHorner-Wadsworth-Emmons (HWE)
Primary Reagent Benzyl 1-phenyl-1H-tetrazol-5-yl sulfoneBenzyltriphenylphosphonium chlorideDiethyl benzylphosphonate
Desired Product Ion ([M+H]⁺) m/z 181.3m/z 181.3m/z 181.3
Key Byproduct 1-Phenyl-1H-tetrazole-5-thiolateTriphenylphosphine oxide (TPPO)Diethyl phosphate
Byproduct MW 178.21 g/mol 278.28 g/mol 154.10 g/mol (acid form)
Characteristic Byproduct Ion m/z 177 ([M-H]⁻) or 179 ([M+H]⁺)m/z 279 ([M+H]⁺)m/z 153 ([M-H]⁻)
Byproduct Removal Aqueous washChromatography often requiredSimple aqueous wash
MS Sample Cleanliness GoodFair (TPPO can be dominant)Excellent

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Reaction Quenching: At the desired time point, quench a small aliquot (e.g., 20 µL) of the reaction mixture by adding it to a vial containing 1 mL of a 50:50 acetonitrile:water solution. This dilution prevents further reaction and prepares the sample for analysis.

  • Extraction (for Wittig and HWE): For a more quantitative analysis post-workup, follow the main reaction workup procedure. For HWE, this would involve an aqueous extraction to remove the phosphate byproduct. For Wittig, this may involve chromatography.

  • Dilution: Further dilute the quenched sample or the post-workup sample to a final concentration of approximately 1-10 µg/mL in the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

General LC-MS/MS Method for Olefin Analysis

This protocol is a general starting point and should be optimized for the specific analytes.

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for many olefin products.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Ramp from 20% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.5 min: Return to 20% B

    • 10.5-13 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • MS Ionization Mode: ESI Positive (and Negative for byproduct analysis if necessary)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100 - 1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to obtain fragmentation data.

Visualizing Reaction and Analysis Workflows

Diagrams created using Graphviz help to visualize the relationships between the reaction components and the analytical workflow.

Julia_Kocienski_Mechanism cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_products Products & Byproducts Aldehyde Aldehyde (R1-CHO) Addition Nucleophilic Addition Aldehyde->Addition Sulfone PT-Sulfone (R2-CH2-SO2-PT) Sulfone->Addition Base Base (e.g., KHMDS) Base->Sulfone Deprotonation Smiles Smiles Rearrangement Addition->Smiles Elimination SO2 & PT-S⁻ Elimination Smiles->Elimination Alkene Alkene (R1-CH=CH-R2) Elimination->Alkene SO2 Sulfur Dioxide (Gas) Elimination->SO2 PTS PT-Thiolate (PT-S⁻) Elimination->PTS

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Olefination_MS_Workflow cluster_rxn Olefination Reaction cluster_analysis Mass Spectrometry Analysis cluster_data Expected Observations JK Julia-Kocienski Quench 1. Quench Aliquot (ACN/H2O) JK->Quench Wittig Wittig Wittig->Quench HWE HWE HWE->Quench Dilute 2. Dilute Sample Quench->Dilute LCMS 3. LC-MS Analysis (C18, ESI+) Dilute->LCMS Data 4. Data Analysis LCMS->Data JK_Data Alkene Product + PT-Thiolate (m/z 177/179) Data->JK_Data If Julia-Kocienski Wittig_Data Alkene Product + TPPO (m/z 279) Data->Wittig_Data If Wittig HWE_Data Alkene Product (Clean Spectrum) Data->HWE_Data If HWE

Caption: General workflow for LC-MS analysis of olefination reactions.

Conclusion

Mass spectrometry is a powerful and essential technique for the analysis of Julia-Kocienski olefination reactions and their alternatives. The choice of olefination method has significant implications for the analytical workflow, primarily due to the nature of the reaction byproducts.

  • The Julia-Kocienski olefination offers a clean reaction profile where the main non-volatile byproduct, a heteroaromatic thiol, is readily distinguishable from the product.

  • The Wittig reaction is effective but produces a stoichiometric amount of triphenylphosphine oxide, which is easily detected by MS and can complicate purification and analysis.

  • The Horner-Wadsworth-Emmons reaction is often the cleanest from an analytical standpoint, as its water-soluble phosphate byproducts are easily removed, leading to simpler spectra focused on the desired alkene product.

By understanding the distinct mass spectrometric fingerprints of each reaction, researchers can more effectively monitor reaction progress, identify key components, and accelerate the development of synthetic routes for novel therapeutics and other advanced materials.

References

mechanistic comparison of Julia-Lythgoe and Julia-Kocienski olefinations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal (B13267) of olefination reactions available to researchers, the Julia olefination and its variants have carved out a significant niche, particularly for their ability to deliver thermodynamically stable (E)-alkenes. This guide provides a detailed mechanistic comparison of the classical Julia-Lythgoe olefination and its more modern counterpart, the Julia-Kocienski olefination, offering insights into their respective strengths and applications for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureJulia-Lythgoe OlefinationJulia-Kocienski Olefination
Reaction Type Multi-step, two-pot procedureOne-pot procedure
Sulfone Reagent Phenyl sulfonesHeteroaryl sulfones (e.g., benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT))
Key Intermediate β-acyloxysulfoneβ-alkoxysulfone which undergoes a Smiles rearrangement
Elimination Step Reductive elimination (e.g., Na/Hg amalgam, SmI2)Spontaneous elimination of SO2 and an aryloxide
Stereoselectivity High (E)-selectivity, independent of intermediate stereochemistryTypically high (E)-selectivity, but can be influenced by reaction conditions and substrates
Functional Group Tolerance Limited by the harsh reducing conditionsBroader, due to milder reaction conditions

Delving into the Mechanisms

The fundamental difference between these two powerful olefination methods lies in their mechanistic pathways, which dictates the reaction conditions and overall efficiency.

The Julia-Lythgoe Olefination: A Stepwise Approach

The classical Julia-Lythgoe olefination is a multi-step process that begins with the deprotonation of a phenyl sulfone to form a carbanion.[1][2] This nucleophile then attacks an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. To facilitate the elimination, the hydroxyl group is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a more reactive β-acyloxysulfone.[3] The crucial final step involves a reductive elimination using a reducing agent such as sodium amalgam or samarium(II) iodide.[1][2] This step proceeds through a radical intermediate, which allows for thermodynamic control of the alkene geometry, leading to the highly favored (E)-isomer.[1] The stereochemical information from the β-acyloxysulfone intermediate is lost during this reductive elimination, meaning that a mixture of diastereomers will converge to the same major (E)-alkene product.[4]

Julia_Lythgoe R1SO2Ph R¹-SO₂Ph n1 R1SO2Ph->n1 Base Base Base->n1 R2CHO R²CHO n2 R2CHO->n2 Ac2O Ac₂O n3 Ac2O->n3 Reducer [Reducer] (e.g., Na/Hg) n4 Reducer->n4 Carbanion [R¹-SO₂Ph]⁻ Li⁺ Carbanion->n2 Alkoxide β-alkoxy sulfone Alkoxide->n3 Acyloxy β-acyloxysulfone Acyloxy->n4 Radical Vinyl radical intermediate Alkene (E)-Alkene Radical->Alkene n1->Carbanion + Base-H n2->Alkoxide n3->Acyloxy n4->Radical n5

Fig. 1: Julia-Lythgoe Olefination Workflow
The Julia-Kocienski Olefination: A Streamlined Modification

The Julia-Kocienski olefination was developed to overcome some of the limitations of the classical method, namely the harsh reducing conditions and the multi-step procedure.[5] This modified, one-pot reaction utilizes heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[5][6]

The mechanism begins similarly with the deprotonation of the sulfone. The resulting carbanion adds to a carbonyl compound to form a β-alkoxysulfone intermediate.[4] Herein lies the key divergence: the heteroaryl group is designed to be a good leaving group and to facilitate a spontaneous intramolecular Smiles rearrangement.[5][7] In this rearrangement, the alkoxide attacks the heteroaryl ring, leading to the formation of a five-membered spirocyclic intermediate. This intermediate then collapses, eliminating sulfur dioxide and a stable heteroaryl oxide anion, to directly afford the alkene product.[8] This streamlined process avoids the need for a separate reduction step, allowing for milder reaction conditions and broader functional group compatibility.[6]

Julia_Kocienski R1SO2Het R¹-SO₂-Het n1 R1SO2Het->n1 Base Base Base->n1 R2CHO R²CHO n2 R2CHO->n2 Carbanion [R¹-SO₂-Het]⁻ K⁺ Carbanion->n2 Alkoxide β-alkoxy sulfone Smiles Smiles Rearrangement Alkoxide->Smiles Elimination β-elimination Smiles->Elimination Alkene Alkene Elimination->Alkene - SO₂ - Het-O⁻ n1->Carbanion + Base-H n2->Alkoxide n3

Fig. 2: Julia-Kocienski Olefination Workflow

Performance Comparison: A Data-Driven Perspective

While both methods generally provide excellent (E)-selectivity, the Julia-Kocienski olefination often offers advantages in terms of yield and operational simplicity. The following tables summarize representative data for the synthesis of various alkenes.

Table 1: Synthesis of (E)-Stilbene from Benzaldehyde (B42025) and Benzyl (B1604629) Phenyl Sulfone/Benzyl PT-Sulfone

Olefination MethodSulfoneBaseSolventYield (%)E/Z Ratio
Julia-LythgoeBenzyl phenyl sulfonen-BuLi, then Na/HgTHF/MeOH~85%>95:5
Julia-KocienskiBenzyl 1-phenyl-1H-tetrazol-5-yl sulfoneKHMDSDME~90%>98:2

Table 2: Synthesis of (E)-1,2-Dicyclohexylethylene from Cyclohexanecarboxaldehyde and Cyclohexylmethyl Phenyl Sulfone/Cyclohexylmethyl PT-Sulfone

Olefination MethodSulfoneBaseSolventYield (%)E/Z Ratio
Julia-LythgoeCyclohexylmethyl phenyl sulfonen-BuLi, then Na/HgTHF/MeOH~80%>95:5
Julia-KocienskiCyclohexylmethyl 1-phenyl-1H-tetrazol-5-yl sulfoneKHMDSDME71%[7]>99:1[7]

Note: Yields and selectivities can vary depending on the specific substrates and reaction conditions. The data presented here is representative.

Experimental Protocols

Julia-Lythgoe Olefination: A Classical Approach

Step 1: Formation of the β-hydroxysulfone To a solution of benzyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of benzaldehyde (1.1 eq) in anhydrous THF is added. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate (B86663), and concentrated under reduced pressure.

Step 2: Acylation of the β-hydroxysulfone The crude β-hydroxysulfone is dissolved in pyridine (B92270) and cooled to 0 °C. Acetic anhydride (1.5 eq) is added dropwise, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layers are washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over sodium sulfate and concentrated.

Step 3: Reductive elimination The crude β-acetoxysulfone is dissolved in a mixture of THF and methanol. Sodium amalgam (6% Na, ~10 eq) is added portion-wise at 0 °C. The reaction is stirred vigorously until the starting material is consumed (as monitored by TLC). The mixture is then decanted from the mercury, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to afford the crude alkene, which is then purified by column chromatography.

Julia-Kocienski Olefination: A Modern, One-Pot Protocol

The following is a typical experimental procedure for the Julia-Kocienski olefination.[7]

To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -78 °C is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise. The resulting solution is stirred for 1 hour at this temperature. A solution of the aldehyde (1.2 eq) in DME is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, or until completion as monitored by TLC. The reaction is then quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.[7]

Conclusion: Choosing the Right Tool for the Job

Both the Julia-Lythgoe and Julia-Kocienski olefinations are powerful and reliable methods for the stereoselective synthesis of (E)-alkenes. The classical Julia-Lythgoe olefination, while requiring multiple steps and harsh reducing conditions, remains a valuable tool, especially when the starting phenyl sulfones are readily available. However, for many applications, the milder conditions, operational simplicity, and often higher yields of the one-pot Julia-Kocienski olefination make it the preferred method in modern organic synthesis, particularly in the context of complex molecule and natural product synthesis. The choice between the two ultimately depends on the specific substrate, functional group tolerance, and the desired efficiency of the synthetic route.

References

The Julia Olefination: A Comparative Guide to its Mechanism and Performance

Author: BenchChem Technical Support Team. Date: December 2025

The Julia olefination, a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds, has evolved significantly since its inception. This guide provides a detailed comparison of the Julia olefination with its major alternatives, supported by experimental data, and delves into the experimental validation of its proposed mechanism. It is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of this powerful synthetic tool.

The Evolution of the Julia Olefination: From Lythgoe to Kocienski

The classical Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, involves the reaction of a phenyl sulfone with an aldehyde or ketone. The resulting β-alkoxysulfone intermediate is then acylated and subsequently undergoes reductive elimination, typically with sodium amalgam or samarium iodide, to yield the alkene. A key characteristic of the classical method is its general preference for the formation of (E)-alkenes, a selectivity that arises from the thermodynamics of the radical or anionic intermediates formed during the reduction step.

A significant advancement was the development of the modified Julia olefination, particularly the Julia-Kocienski variant. This modified procedure utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. This modification streamlines the process into a one-pot reaction, obviating the need for a separate reduction step. The reaction proceeds through a spontaneous Smiles rearrangement of the initially formed β-alkoxysulfone adduct.

Experimental Validation of the Proposed Mechanism

The currently accepted mechanism for the Julia-Kocienski olefination is supported by a combination of experimental and computational studies. The key steps include the deprotonation of the sulfone, nucleophilic addition to a carbonyl compound, a Smiles rearrangement, and subsequent elimination.

The Addition Step and Stereochemistry

The initial addition of the metalated sulfone to the aldehyde is a crucial stereochemistry-determining step. The reaction can proceed through different transition states to form either the syn- or anti-β-alkoxysulfone intermediate. The ratio of these diastereomers is influenced by factors such as the solvent, the counterion of the base, and the nature of the sulfone's activating group. For instance, the high (E)-selectivity of the Julia-Kocienski olefination is often the result of a kinetically controlled diastereoselective addition that preferentially forms the anti-β-alkoxysulfone, which then stereospecifically decomposes to the (E)-alkene.

The Smiles Rearrangement

A cornerstone of the modified Julia olefination is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In the Julia-Kocienski reaction, the alkoxide formed after the initial addition attacks the heteroaromatic ring of the sulfone, leading to the migration of the heteroaryl group from the sulfur to the oxygen atom. Computational studies have suggested that this step proceeds through a concerted, albeit asynchronous, mechanism rather than forming a distinct spirocyclic intermediate. Experimental evidence for this rearrangement comes from the trapping of intermediates. For example, in certain cases, it has been possible to trap the sulfinate salt intermediate with an alkylating agent like iodomethane, providing strong support for the proposed pathway.

Trapping Experiments

Trapping experiments have been instrumental in elucidating the reversibility of the initial addition step. By conducting the reaction in the presence of a second, different aldehyde, the formation of "cross-over" products can be monitored. The absence of such products in many cases indicates that the initial addition of the sulfone anion to the aldehyde is often irreversible, especially with non-stabilized sulfone anions.

Comparison with Alternative Olefination Methods

The Julia olefination is often compared with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, two other pillars of olefination chemistry. The choice of method often depends on the desired stereoselectivity, substrate scope, and reaction conditions.

FeatureJulia-Kocienski OlefinationWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent N/A (uses sulfones)Phosphonium ylidesPhosphonate (B1237965) carbanions
Typical Stereoselectivity High (E)-selectivity(Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylidesGenerally high (E)-selectivity
Byproducts SO₂, heteroaryl alkoxide (water-soluble)Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate (B84403) salt (water-soluble)
Reactivity of Reagent Generally highYlides can be highly reactivePhosphonate carbanions are generally more nucleophilic than Wittig ylides
Functional Group Tolerance Good, reaction proceeds under mild conditionsCan be sensitive to certain functional groupsGood, phosphonate carbanions are less basic than many Wittig ylides
Performance Data

The following table presents representative data on the yield and stereoselectivity of the Julia-Kocienski, Wittig, and HWE reactions for the synthesis of a common structural motif.

Olefination MethodAldehydeSulfone/Ylide/PhosphonateProductYield (%)E:Z RatioReference
Julia-Kocienski Cyclohexanecarboxaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfoneCyclohexylethylideneethane71>99:1
Wittig (salt-free) CyclohexanecarboxaldehydeEthyltriphenylphosphonium bromideCyclohexylethylideneethane~8515:85
HWE CyclohexanecarboxaldehydeTriethyl phosphonoacetateEthyl cyclohexylideneacetate>90>95:5

Experimental Protocols

A representative experimental protocol for the Julia-Kocienski olefination is provided below.

Synthesis of (E)-1-Cyclohexyl-2-phenylethene

To a stirred solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) at -78 °C under a nitrogen atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME. The resulting mixture is stirred for 30 minutes at this temperature. Cyclohexanecarboxaldehyde (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism, an experimental workflow, and a comparison of the olefination methods.

Julia_Kocienski_Mechanism Julia-Kocienski Olefination Mechanism cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Products R1_SO2_Het Heteroaryl Sulfone Deprotonation Deprotonation R1_SO2_Het->Deprotonation R2_CHO Aldehyde Addition Addition R2_CHO->Addition Deprotonation->Addition Base Beta_Alkoxysulfone Beta_Alkoxysulfone Addition->Beta_Alkoxysulfone Forms intermediate Smiles_Rearrangement Smiles_Rearrangement Beta_Alkoxysulfone->Smiles_Rearrangement Intramolecular rearrangement Elimination Elimination Smiles_Rearrangement->Elimination Spontaneous Alkene (E)-Alkene Elimination->Alkene Byproducts SO2 + Het-O- Elimination->Byproducts

Caption: The mechanism of the Julia-Kocienski olefination.

Experimental_Workflow Julia-Kocienski Experimental Workflow A 1. Dissolve sulfone in anhydrous solvent (e.g., DME) B 2. Cool to low temperature (e.g., -78 °C) A->B C 3. Add base (e.g., KHMDS) dropwise B->C D 4. Stir for anion formation C->D E 5. Add aldehyde dropwise D->E F 6. Allow to warm to room temperature and stir E->F G 7. Quench reaction (e.g., with aq. NH4Cl) F->G H 8. Aqueous workup and extraction G->H I 9. Dry, concentrate, and purify (e.g., chromatography) H->I

Caption: A typical experimental workflow for the Julia-Kocienski reaction.

Olefination_Comparison Comparison of Olefination Reactions cluster_features Key Features Julia Julia-Kocienski E_Selectivity High (E)-Selectivity Julia->E_Selectivity Water_Soluble_Byproduct Water-Soluble Byproduct Julia->Water_Soluble_Byproduct Wittig Wittig Z_Selectivity (Z)-Selectivity (non-stabilized) Wittig->Z_Selectivity Difficult_Byproduct_Removal Difficult Byproduct Removal Wittig->Difficult_Byproduct_Removal HWE Horner-Wadsworth-Emmons HWE->E_Selectivity HWE->Water_Soluble_Byproduct

Caption: A logical comparison of key features of major olefination reactions.

review of modern stereoselective olefination methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Modern Stereoselective Olefination Methodologies for Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The geometry of the carbon-carbon double bond can profoundly influence a molecule's biological activity and physical properties. This guide provides a comparative overview of the most prominent and recently developed methodologies for stereoselective olefination, complete with quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection and implementation of the most suitable method for a given synthetic challenge.

The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Stereoselectivity:

  • Non-stabilized ylides (R = alkyl) are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions. The reaction is kinetically controlled, proceeding through an early, four-centered transition state that minimizes steric interactions.

  • Stabilized ylides (R = electron-withdrawing group, e.g., -CO₂R, -COR) are less reactive, and the reaction becomes reversible. This allows for thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to the (E)-alkene.[1]

  • Semistabilized ylides (R = aryl, vinyl) often provide mixtures of (E)- and (Z)-alkenes.[2]

Schlosser Modification for (E)-Alkene Synthesis: The Schlosser modification allows for the synthesis of (E)-alkenes from non-stabilized ylides.[3][4] This is achieved by deprotonating the initially formed syn-betaine with a strong base (e.g., phenyllithium) to form a β-oxido ylide, which then equilibrates to the more stable anti-form. Subsequent protonation and elimination yield the (E)-alkene.

Quantitative Data: Wittig Reaction Stereoselectivity

Ylide TypeAldehydeSolventAdditiveE/Z RatioYield (%)
Non-stabilized (Ph₃P=CH(CH₂)₃CH₃)C₆H₅CHOTHFLiBr15:8595
Non-stabilized (Ph₃P=CH(CH₂)₃CH₃)C₆H₅CHOTHFNone (salt-free)<5:>9590
Stabilized (Ph₃P=CHCO₂Et)C₆H₅CHOCH₂Cl₂None>95:592
Semistabilized (Ph₃P=CHPh)C₆H₅CHOTHFLiBr50:5085
Schlosser ModificationC₆H₅CHOTHF/Et₂OPhLi, t-BuOH>98:280

Note: Data is compiled from various sources and is representative. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols

Z-Selective Wittig Reaction (Non-stabilized Ylide): To a suspension of n-butyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added n-butyllithium (1.1 equiv) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes. The reaction mixture is then cooled to -78 °C, and a solution of benzaldehyde (B42025) (1.0 equiv) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired (Z)-alkene.

E-Selective Wittig Reaction (Stabilized Ylide): To a solution of benzaldehyde (1.0 equiv) in CH₂Cl₂ is added ethyl (triphenylphosphoranylidene)acetate (1.05 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide. The filtrate is concentrated, and the crude product is purified by flash column chromatography to afford the (E)-alkene.

Wittig Reaction Workflow

Wittig_Reaction cluster_Z Z-Selective (Non-stabilized Ylide) cluster_E E-Selective (Stabilized Ylide) Ylide_Z Non-stabilized Ylide TS_syn syn-Oxaphosphetane (Kinetic Control) Ylide_Z->TS_syn Aldehyde_Z Aldehyde/Ketone Aldehyde_Z->TS_syn + Alkene_Z (Z)-Alkene TS_syn->Alkene_Z Ylide_E Stabilized Ylide TS_anti anti-Oxaphosphetane (Thermodynamic Control) Ylide_E->TS_anti Aldehyde_E Aldehyde/Ketone Aldehyde_E->TS_anti + Alkene_E (E)-Alkene TS_anti->Alkene_E HWE_Reaction cluster_E_HWE E-Selective (Standard HWE) cluster_Z_HWE Z-Selective (Still-Gennari) Phosphonate_E Standard Phosphonate Carbanion_E Phosphonate Carbanion Phosphonate_E->Carbanion_E Aldehyde_HWE_E Aldehyde/Ketone Intermediate_E anti-Intermediate (Thermodynamic) Aldehyde_HWE_E->Intermediate_E Base_E Base (e.g., NaH) Base_E->Carbanion_E Carbanion_E->Intermediate_E Alkene_E_HWE (E)-Alkene Intermediate_E->Alkene_E_HWE Phosphonate_Z Electron-withdrawing Phosphonate Carbanion_Z Phosphonate Carbanion Phosphonate_Z->Carbanion_Z Aldehyde_HWE_Z Aldehyde/Ketone Intermediate_Z syn-Intermediate (Kinetic) Aldehyde_HWE_Z->Intermediate_Z Base_Z KHMDS, 18-crown-6 Base_Z->Carbanion_Z Carbanion_Z->Intermediate_Z Alkene_Z_HWE (Z)-Alkene Intermediate_Z->Alkene_Z_HWE Julia_Kocienski Sulfone Heteroaryl Sulfone Carbanion Sulfone Carbanion Sulfone->Carbanion Base Base (e.g., KHMDS) Base->Carbanion Adduct β-Alkoxy Sulfone Adduct Carbanion->Adduct Aldehyde Aldehyde/Ketone Aldehyde->Adduct Smiles Smiles Rearrangement Adduct->Smiles Elimination SO₂ Elimination Smiles->Elimination Alkene (E)-Alkene Elimination->Alkene Tebbe_Petasis Reagent Tebbe or Petasis Reagent Carbene Schrock Carbene (Cp₂Ti=CH₂) Reagent->Carbene Cycloaddition [2+2] Cycloaddition Carbene->Cycloaddition Carbonyl Carbonyl Compound (Aldehyde, Ketone, Ester, Amide) Carbonyl->Cycloaddition Oxatitanacyclobutane Oxatitanacyclobutane Cycloaddition->Oxatitanacyclobutane Retro Retro-[2+2] Oxatitanacyclobutane->Retro Alkene Alkene Retro->Alkene

References

Safety Operating Guide

Navigating the Safe Disposal of Bis(phenylsulfonyl)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a cornerstone of a safe and environmentally responsible research environment. For compounds like Bis(phenylsulfonyl)methane, a sulfonyl-containing organic compound, adherence to established safety protocols is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on available safety data, the following precautions should be observed[1]:

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: Wear protective clothing to prevent skin exposure.

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Always wash hands thoroughly after handling and ensure that eyewash stations and safety showers are readily accessible[1].

Quantitative Data on this compound

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number3406-02-8[1]
Molecular FormulaC13H12O4S2[2]
Signal WordWarning[2]
Hazard StatementsH315 (Causes skin irritation)[2]
H319 (Causes serious eye irritation)[2]
H335 (May cause respiratory irritation)[2]
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[2]
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2]

Step-by-Step Disposal Protocol

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and gloves), in a dedicated and clearly labeled container.

  • Container Selection and Labeling:

    • Use a leak-proof container made of a material compatible with organic sulfonyl compounds.

    • The container must be securely sealed.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound Waste," and the approximate quantity. Include any known hazard warnings.

  • Interim Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong bases[1].

  • Final Disposal:

    • The final disposal of this compound waste must be managed by your institution's licensed hazardous waste disposal contractor.

    • Contact your EHS office to arrange for pickup and disposal. They will determine the appropriate hazardous waste category and disposal method, which for this type of compound is often high-temperature incineration.

Under no circumstances should this compound or its waste be disposed of down the drain or released into the environment[1][3].

Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Leak-Proof Waste Container segregate->container no_drain Do NOT Dispose Down Drain segregate->no_drain label Label Container: 'Hazardous Waste' 'this compound' container->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end no_drain->store Follow proper procedure

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with institutional safety experts, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

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Bis(phenylsulfonyl)methane

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